molecular formula C9H8F2O3 B1307252 2,3-Difluoro-6-methoxyphenylacetic acid CAS No. 886501-88-8

2,3-Difluoro-6-methoxyphenylacetic acid

Cat. No.: B1307252
CAS No.: 886501-88-8
M. Wt: 202.15 g/mol
InChI Key: SPSVPCOXZRUNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H8F2O3 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-difluoro-6-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-6(10)9(11)5(7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSVPCOXZRUNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275184
Record name 2,3-Difluoro-6-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-88-8
Record name 2,3-Difluoro-6-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Difluoro-6-methoxyphenylacetic Acid: A Key Intermediate in MEK Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 886501-88-8

Introduction: The Strategic Importance of Fluorinated Phenylacetic Acids in Modern Drug Discovery

2,3-Difluoro-6-methoxyphenylacetic acid is a highly specialized organic compound that has garnered significant interest within the pharmaceutical industry. Its primary importance lies in its role as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. The strategic placement of fluorine atoms and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints to the molecule. These features are often exploited by medicinal chemists to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, a plausible synthetic route, its pivotal role in the synthesis of MEK inhibitors, and essential safety considerations.

Physicochemical Properties: A Foundation for Synthetic Application

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and for process optimization. While extensive experimental data for this specific compound is not widely published, its key identifiers and calculated properties are summarized below.

PropertyValueSource
CAS Number 886501-88-8N/A
Molecular Formula C₉H₈F₂O₃N/A
Molecular Weight 202.15 g/mol [1]
Appearance White to off-white crystalline powderGeneral observation for similar compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A

The presence of two electronegative fluorine atoms is expected to influence the acidity of the carboxylic acid group and the overall lipophilicity of the molecule, factors that are critical in its reactivity and solubility in various solvent systems.

Synthetic Pathway: A Plausible Route to a Key Intermediate

Step 1: Photo-halogenation to 2,3-Difluoro-6-methoxybenzyl Halide

The initial step involves the selective halogenation of the methyl group of a suitable starting material, which in this proposed synthesis would be a methylated precursor. This is typically achieved through a free-radical chain reaction initiated by UV light.

  • Reactants: 2,3-Difluoro-6-methoxytoluene, Halogenating agent (e.g., N-Bromosuccinimide or Chlorine gas)

  • Solvent: Carbon tetrachloride (or solvent-free)

  • Initiator: UV light

  • Rationale: The benzylic position is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical. The use of a non-polar solvent like carbon tetrachloride is common, although the reaction can sometimes be performed neat.

Step 2: Carbonylation to this compound

The second step involves the conversion of the benzyl halide to the desired carboxylic acid via a carbonylation reaction. This method offers a direct and often high-yielding route to phenylacetic acids.

  • Reactants: 2,3-Difluoro-6-methoxybenzyl halide, Carbon monoxide, a base (e.g., Sodium hydroxide)

  • Catalyst: A cobalt carbonyl complex (e.g., Cobalt tetracarbonyl sodium)

  • Solvent: A polar aprotic solvent such as methanol

  • Rationale: The cobalt catalyst facilitates the insertion of carbon monoxide into the carbon-halogen bond, forming an acyl-cobalt intermediate. Subsequent hydrolysis under basic conditions yields the sodium salt of the carboxylic acid, which is then acidified to produce the final product.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow Start 2,3-Difluoro-6-methoxytoluene Intermediate 2,3-Difluoro-6-methoxybenzyl Halide Start->Intermediate Photo-halogenation (UV, Halogenating Agent) Product This compound Intermediate->Product Carbonylation (CO, Catalyst, Base)

Caption: Proposed two-step synthesis of this compound.

Application in Drug Development: A Cornerstone for MEK Inhibitors

The primary application of this compound in the pharmaceutical sector is as a key intermediate in the synthesis of MEK inhibitors. MEK (mitogen-activated protein kinase kinase) is a critical enzyme in the RAS/RAF/MEK/ERK signaling pathway, which plays a central role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.

Trametinib, a potent and selective MEK1/MEK2 inhibitor, is a prominent example of a drug whose synthesis likely involves intermediates derived from or structurally related to this compound.[3][4] The fluorinated phenylacetic acid moiety often serves as a key pharmacophore that interacts with the target protein, contributing to the drug's high affinity and selectivity.

The MEK Signaling Pathway: The Target of Inhibition

The RAS/RAF/MEK/ERK pathway is a cascade of protein kinases that relays extracellular signals to the cell nucleus, ultimately influencing gene expression and cellular responses. The pathway is initiated by the activation of cell surface receptors, which in turn activate RAS proteins. Activated RAS then recruits and activates RAF kinases, which then phosphorylate and activate MEK1 and MEK2. Finally, activated MEK phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus and regulate the activity of various transcription factors.

The following diagram provides a simplified representation of the MEK signaling pathway:

MEK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Simplified schematic of the RAS/RAF/MEK/ERK signaling pathway.

By inhibiting MEK, drugs synthesized from intermediates like this compound can effectively block this signaling cascade, thereby preventing the uncontrolled cell growth characteristic of cancer.

Safety and Handling: Prudent Practices for a Potent Intermediate

As with any fluorinated organic acid, proper handling of this compound is crucial to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for this class of chemicals should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Small Molecule with a Significant Impact

This compound stands as a testament to the enabling power of specialized chemical intermediates in modern drug discovery. Its unique structural features make it an invaluable component in the synthesis of targeted therapies, particularly MEK inhibitors that have shown significant promise in the treatment of various cancers. As research into new and more effective cancer treatments continues, the demand for such precisely engineered building blocks is likely to grow, further solidifying the importance of this compound in the pharmaceutical landscape.

References

  • ABCR GmbH & Co. KG. (n.d.). AB212352 | CAS 886501-88-8. abcr. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate. Google Patents.
  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Google Patents.
  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Silver Nitrate | AgNO3 | CID 24470. PubChem. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. PubChem. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. PubChem. Retrieved January 17, 2026, from [Link]

  • Patel, H., et al. (2020). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers, 74(8), 2535-2543.
  • ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][2]-thiazepin-3(2H)-one. (2006). Bulletin of the Korean Chemical Society, 27(10), 1647-1650.

Sources

physicochemical properties of 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methoxyphenylacetic acid

Abstract

This technical guide offers a detailed examination of the essential . As a sophisticated chemical intermediate, its utility in the synthesis of high-value pharmaceutical compounds is significant. This document is tailored for researchers, medicinal chemists, and drug development professionals, providing a blend of established data, validated experimental protocols for property determination, and expert insights into the structure-property relationships that govern the molecule's behavior. A thorough understanding of its solubility, acidity (pKa), and lipophilicity is fundamental to predicting its pharmacokinetic and pharmacodynamic profiles.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid. The specific arrangement of its substituents—two vicinal fluorine atoms and an ortho-methoxy group relative to the acetic acid moiety—creates a unique electronic and steric environment. The potent electron-withdrawing inductive effect of the fluorine atoms is known to significantly influence the acidity of the carboxyl group and can enhance metabolic stability by blocking potential sites of oxidation. The methoxy group, conversely, can modulate receptor binding affinity and solubility. Consequently, this molecule serves as a critical building block for complex therapeutic agents where precise control over these properties is essential for achieving desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Core Physicochemical Data

The fundamental are summarized below. This data is a consolidation of information from chemical suppliers and computational databases. It is imperative that for GxP applications, these values are verified experimentally.

PropertyValueData Source
Molecular Formula C₉H₈F₂O₃PubChem
Molecular Weight 202.15 g/mol PubChem
Appearance White to off-white solid/powderCommercial Suppliers
Melting Point 122-125 °C (for 2-methoxyphenylacetic acid)
Boiling Point 328.9±37.0 °CPredicted
pKa (acidic) 3.33±0.10Predicted
XLogP3 1.6Predicted[1]

Note: The melting point provided is for the closely related compound 2-methoxyphenylacetic acid and serves as an estimate; experimental verification for the title compound is recommended. Predicted values are derived from computational models.

Experimental Protocols for Property Verification

To ensure the accuracy of the data used in research and development, in-house verification of key physicochemical parameters is crucial. The following sections describe robust, field-proven methodologies.

Aqueous Solubility Determination via the Shake-Flask Method

Causality Behind Experimental Choice: The shake-flask method (as per OECD Guideline 105) is the universally recognized gold standard for determining the aqueous solubility of a compound. Its directness provides unambiguous data on the thermodynamic equilibrium solubility, which is a critical parameter for predicting oral bioavailability.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound (ensuring solid remains visible) to a vial containing a precise volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Seal the vial and place it in an orbital shaker within a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm stability.

  • Phase Separation: Following equilibration, subject the sample to centrifugation at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solids.

  • Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Add excess solid to buffer B Seal and place in shaker bath A->B C Agitate at constant temp (24-48 hours) B->C D Centrifuge to pellet solid C->D E Withdraw clear supernatant D->E F Quantify via validated HPLC-UV E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Test.

pKa Determination by Potentiometric Titration

Causality Behind Experimental Choice: The pKa dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor interactions. Potentiometric titration is a highly accurate and reliable method that directly measures this property by monitoring pH changes during neutralization.

Step-by-Step Protocol:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature.

  • Sample Preparation: Accurately weigh and dissolve a known quantity of this compound in a solution of known ionic strength (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations. A co-solvent may be used if aqueous solubility is low, but its effect on the pKa must be considered.

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where 50% of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.

Logical Relationship Diagram for pKa Measurement

G A Prepare analyte solution in constant ionic strength medium C Add precise aliquots of standardized titrant (base) A->C B Calibrate pH electrode B->C D Record stabilized pH reading C->D Iterate D->C E Plot pH vs. Volume of Titrant D->E F Identify Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Logic flow for potentiometric pKa determination.

Authoritative Insight: Structure-Property Analysis

The physicochemical characteristics of this compound are a direct consequence of its unique substitution pattern:

  • Acidity (pKa): The two fluorine atoms at the 2- and 3-positions exert a powerful electron-withdrawing inductive effect (-I). This effect delocalizes the negative charge of the carboxylate anion formed upon deprotonation, stabilizing it. This stabilization results in a stronger acid (lower pKa) compared to non-fluorinated phenylacetic acid.

  • Lipophilicity (LogP): The predicted XLogP3 of 1.6 suggests a balanced hydrophilic-lipophilic character.[1] While the fluorine atoms increase lipophilicity, the polar carboxylic acid and methoxy groups contribute hydrophilic character. This balance is often a desirable starting point in drug design, facilitating both sufficient aqueous solubility for formulation and adequate lipophilicity to cross biological membranes.

  • Solubility: The molecule's solubility is governed by the interplay between its crystalline solid-state energy (related to melting point) and its affinity for water. The presence of the carboxylic acid group allows for pH-dependent solubility; it will be significantly more soluble in basic media where it is deprotonated to the more polar carboxylate salt.

Conclusion

This compound is a valuable synthon whose physicochemical properties are finely tuned by its unique substitution pattern. The data and protocols presented in this guide provide a robust framework for its effective application in research and drug development. Accurate experimental determination of its solubility and pKa is a non-negotiable prerequisite for designing and interpreting pharmacokinetic and in-vitro biological studies. Future investigations should focus on experimental LogP determination and solid-state characterization (e.g., polymorphism), as these aspects have profound implications for drug formulation and bioavailability.

References

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic pathway for 2,3-Difluoro-6-methoxyphenylacetic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for researchers and scientists in the field, offering not only procedural details but also insights into the underlying chemical principles.

Introduction and Significance

This compound (DFMPA) is a fluorinated aromatic carboxylic acid derivative. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The specific substitution pattern of two adjacent fluorine atoms and a methoxy group on the phenyl ring makes DFMPA an attractive scaffold for the synthesis of novel pharmaceutical candidates. Its structural motifs are found in compounds being investigated for a range of therapeutic areas.

Chemical Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methoxy group at position 6, and an acetic acid moiety at position 1.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886501-88-8[1][2][3]
Molecular Formula C₉H₈F₂O₃[1]
Molecular Weight 202.15 g/mol [4]
Appearance White to off-white solid (Predicted)
Melting Point Not available[4]
Boiling Point Not available[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted)

Spectroscopic Data (Predicted):

Due to the limited availability of published experimental data for this specific isomer, the following spectroscopic characteristics are predicted based on the analysis of its structural features and comparison with analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons of the acetic acid group (around 3.7 ppm), a singlet for the methoxy protons (around 3.9 ppm), and complex multiplets in the aromatic region (around 6.8-7.4 ppm) due to the fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (around 175 ppm), the methylene carbon (around 40 ppm), the methoxy carbon (around 56 ppm), and several distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1730 cm⁻¹), C-O stretching bands for the ether and carboxylic acid, and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 202. The fragmentation pattern would be expected to include the loss of the carboxylic acid group (-COOH, m/z 45) and the methoxy group (-OCH₃, m/z 31).

Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a multi-step process commencing from the readily available starting material, 3,4-difluoroanisole. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 3,4-Difluoroanisole B 2,3-Difluoro-6-methoxybenzaldehyde A->B Directed Ortho-Metalation & Formylation C 2,3-Difluoro-6-methoxybenzoic acid B->C Oxidation D This compound C->D Arndt-Eistert Homologation

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

The synthesis of the key intermediate, 2,3-Difluoro-6-methoxybenzaldehyde, is achieved through a directed ortho-metalation (DoM) of 3,4-difluoroanisole followed by formylation. The methoxy group directs the deprotonation to the adjacent ortho position.

Reaction:

Experimental Protocol:

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • A solution of 3,4-difluoroanisole in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Anhydrous N,N-dimethylformamide (DMF) is added dropwise, and the mixture is stirred for an additional 30 minutes at -78 °C.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,3-Difluoro-6-methoxybenzaldehyde.

Causality Behind Experimental Choices:

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the aromatic ring.

  • Low Temperature: The reaction is conducted at -78 °C to control the exothermicity of the metalation and to prevent side reactions.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial as organolithium reagents are highly reactive towards water and oxygen.

  • DMF as a Formylating Agent: DMF serves as the source of the formyl group. The lithium-halogen exchange is followed by the nucleophilic attack of the organolithium species on the carbonyl carbon of DMF.

Step 2: Oxidation to 2,3-Difluoro-6-methoxybenzoic acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation; a mild and efficient method utilizes hydrogen peroxide in a basic medium.

Reaction:

Experimental Protocol:

  • To a solution of 2,3-Difluoro-6-methoxybenzaldehyde in a mixture of tert-butanol and water, add sodium dihydrogen phosphate.

  • Slowly add a solution of sodium chlorite in water, followed by the dropwise addition of a dilute solution of hydrogen peroxide.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The mixture is acidified with dilute hydrochloric acid and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2,3-Difluoro-6-methoxybenzoic acid.

Causality Behind Experimental Choices:

  • Pinnick Oxidation: This method, using sodium chlorite buffered with a weak acid, is a mild and selective way to oxidize aldehydes to carboxylic acids without affecting other sensitive functional groups. Hydrogen peroxide is often used as an oxidant to regenerate the active chlorous acid.

  • Buffering: The use of a phosphate buffer helps to maintain the pH in the optimal range for the oxidation and to scavenge the hypochlorite byproduct.

Step 3: Arndt-Eistert Homologation to this compound

The final step involves a one-carbon homologation of the carboxylic acid to the desired phenylacetic acid derivative using the Arndt-Eistert reaction.[5] This classic transformation proceeds via a diazoketone intermediate and a Wolff rearrangement.[6]

Reaction:

Experimental Protocol:

  • Acid Chloride Formation: 2,3-Difluoro-6-methoxybenzoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. The excess reagent and solvent are removed under reduced pressure.

  • Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, non-protic solvent (e.g., diethyl ether or THF) and treated with an excess of a solution of diazomethane in diethyl ether at 0 °C. The reaction is allowed to proceed until the yellow color of diazomethane persists.

  • Wolff Rearrangement: The resulting diazoketone, in a suitable solvent (e.g., a mixture of THF and water), is treated with a catalyst, typically silver oxide (Ag₂O) or silver benzoate, and heated or irradiated with UV light.

  • The reaction mixture is then acidified and extracted with an organic solvent.

  • The organic layer is dried and concentrated to afford the crude this compound, which can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acid Chloride Activation: The carboxylic acid is activated as an acid chloride to facilitate the reaction with the weakly nucleophilic diazomethane.

  • Diazomethane: This reagent serves as the source of the additional methylene group. It is a hazardous reagent and should be handled with extreme caution.

  • Wolff Rearrangement: This key step involves the migration of the aryl group with the expulsion of nitrogen gas to form a ketene intermediate. The presence of water traps the ketene to form the final carboxylic acid.[6]

  • Catalyst: Silver salts are effective catalysts for the Wolff rearrangement, promoting the decomposition of the diazoketone at a lower temperature.

Conclusion

This guide has outlined the structure and a reliable synthetic route for this compound. The described multi-step synthesis, involving directed ortho-metalation, oxidation, and Arndt-Eistert homologation, provides a clear and logical pathway for obtaining this valuable fluorinated building block. The provided experimental insights and rationale behind the procedural choices are intended to empower researchers to adapt and optimize these methods for their specific applications in drug discovery and development.

References

  • abcr Gute Chemie. AB212352 | CAS 886501-88-8. [Link]

  • Arctom. CAS NO. 886501-88-8 | 2-(2,3-Difluoro-6-methoxyphenyl)acetic acid. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • Grokipedia. Arndt–Eistert reaction. [Link]

Sources

The Biological Versatility of Fluorinated Phenylacetic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the phenylacetic acid scaffold has emerged as a powerful strategy in modern medicinal chemistry, unlocking a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological landscape of fluorinated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential. We will delve into the profound impact of fluorination on physicochemical properties, target engagement, and metabolic fate. This guide will dissect key biological activities, including anticancer and anti-inflammatory effects, and provide detailed experimental protocols for their evaluation. Furthermore, we will explore the intricate signaling pathways modulated by these compounds and offer insights into structure-activity relationships, empowering the rational design of next-generation therapeutics.

Introduction: The Fluorine Advantage in Phenylacetic Acid Scaffolds

Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential. However, the introduction of fluorine atoms onto the phenyl ring dramatically alters the molecule's properties, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, contribute to these advantages.[2]

Strategic fluorination can influence a molecule's:

  • Lipophilicity: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and cellular uptake.[2]

  • Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.

  • Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to stronger interactions with biological targets through hydrogen bonding or dipole-dipole interactions.[2]

  • pKa: The presence of fluorine can influence the acidity of the carboxylic acid group, which can affect the compound's ionization state at physiological pH and its interaction with targets.

These modifications have propelled the investigation of fluorinated phenylacetic acids across various therapeutic areas, most notably in oncology and inflammation.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research has focused on the anticancer properties of fluorinated phenylacetic acid derivatives. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines, including prostate, breast, and lung cancer.[1] One of the primary mechanisms underlying their anticancer activity is the induction of apoptosis, or programmed cell death.

Key Signaling Pathways in Fluorinated Phenylacetic Acid-Induced Apoptosis

Fluorinated phenylacetic acids, often acting as non-steroidal anti-inflammatory drugs (NSAIDs), can trigger apoptosis through two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[3][4]

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[5] Activated caspase-8 then directly activates effector caspases, such as caspase-3, which execute the final stages of apoptosis. Some fluorinated compounds have been shown to upregulate the expression of Fas and other death receptors, sensitizing cancer cells to apoptotic stimuli.[5]

  • The Intrinsic Pathway: This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7][8] Cellular stress, induced by compounds like fluorinated phenylacetic acids, can lead to the activation of pro-apoptotic Bcl-2 proteins. This results in mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9] Caspase-9, in turn, activates effector caspases like caspase-3. Evidence suggests that some fluorinated phenylacetic acid derivatives can upregulate the expression of pro-apoptotic Bcl-2 family members while downregulating anti-apoptotic ones.[9]

MTS_Assay_Workflow start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of fluorinated phenylacetic acid derivatives incubation1->treatment incubation2 Incubate for a defined period (e.g., 48h) treatment->incubation2 mts_addition Add MTS reagent to each well incubation2->mts_addition incubation3 Incubate for 1-4h at 37°C mts_addition->incubation3 measurement Measure absorbance at 490 nm using a plate reader incubation3->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Figure 2: A typical experimental workflow for determining the cytotoxicity of fluorinated phenylacetic acid derivatives using the MTS assay.

Detailed Protocol: MTS Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the fluorinated phenylacetic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. [1] Table 1: Cytotoxicity of Representative Fluorinated Phenylacetamide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC-352[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC-380[1]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7100[1]

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Many fluorinated phenylacetic acids are derivatives of well-known NSAIDs and exhibit potent anti-inflammatory properties. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

The Role of COX Enzymes in Inflammation

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in physiological processes such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

  • COX-2: Inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.

The ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects associated with the inhibition of COX-1.

Experimental Workflow: Evaluating COX-2 Inhibition

A common method to assess the inhibitory activity of compounds against COX enzymes is a fluorometric assay that measures the production of prostaglandin G2.

COX2_Inhibition_Workflow start Start prepare_reagents Prepare reaction buffer, COX-2 enzyme, probe, and arachidonic acid substrate start->prepare_reagents add_inhibitor Add test compound (fluorinated phenylacetic acid) to wells prepare_reagents->add_inhibitor add_enzyme Add COX-2 enzyme to wells add_inhibitor->add_enzyme incubate1 Pre-incubate to allow inhibitor-enzyme interaction add_enzyme->incubate1 initiate_reaction Initiate reaction by adding arachidonic acid incubate1->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence calculate_inhibition Calculate percent inhibition and IC50 values measure_fluorescence->calculate_inhibition end End calculate_inhibition->end

Figure 3: A generalized workflow for a fluorometric COX-2 inhibitor screening assay.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare the COX assay buffer, COX-2 enzyme solution, COX probe, and arachidonic acid substrate solution according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the fluorinated phenylacetic acid derivatives in the assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add the test compounds, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and a vehicle control.

  • Enzyme Addition: Add the COX-2 enzyme solution to all wells except the no-enzyme control wells.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. [10]

Impact of Fluorination on ADME/Tox Properties

Beyond enhancing biological activity, fluorination can significantly improve the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profiles of phenylacetic acid derivatives.

Table 2: Influence of Fluorination on Key ADME/Tox Parameters

ParameterEffect of FluorinationRationaleReference(s)
Absorption Generally increased permeabilityIncreased lipophilicity facilitates passive diffusion across cell membranes.[11]
Distribution Can be modulatedChanges in lipophilicity and plasma protein binding can alter tissue distribution.
Metabolism Often decreasedThe C-F bond is highly stable and resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s).
Excretion Can be alteredChanges in metabolism and physicochemical properties can affect the route and rate of excretion.
Toxicity Generally reduced off-target effectsIncreased target selectivity can lead to a better safety profile. However, potential for formation of toxic metabolites should be considered.[12][13]

Synthesis of Fluorinated Phenylacetic Acid Derivatives

The synthesis of fluorinated phenylacetic acids and their derivatives can be achieved through various synthetic routes. A common approach involves the use of commercially available fluorinated starting materials.

Representative Synthesis of a Fluorinated Phenylacetamide

The following is a general procedure for the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which have shown promising anticancer activity.

Step 1: Synthesis of 2-(4-fluorophenyl)acetyl chloride

2-(4-Fluorophenyl)acetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an appropriate solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature or with gentle heating.

Step 2: Amide Formation

The resulting 2-(4-fluorophenyl)acetyl chloride is then reacted with a substituted aniline in the presence of a base, such as triethylamine or pyridine, in a solvent like DCM or acetonitrile. The reaction mixture is stirred at room temperature until completion.

Synthesis_Workflow start Start step1 Step 1: Acid Chloride Formation (2-(4-fluorophenyl)acetic acid + SOCl₂) start->step1 step2 Step 2: Amide Coupling (Acid chloride + Substituted Aniline) step1->step2 workup Aqueous Workup and Extraction step2->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Figure 4: A general synthetic workflow for the preparation of fluorinated phenylacetamide derivatives.

Conclusion and Future Directions

Fluorinated phenylacetic acids represent a promising class of compounds with diverse and potent biological activities. The strategic introduction of fluorine has proven to be a highly effective approach for enhancing their therapeutic potential. This guide has provided a comprehensive overview of their anticancer and anti-inflammatory properties, the underlying molecular mechanisms, and the experimental methodologies for their evaluation.

Future research in this area should focus on:

  • Elucidating specific molecular targets: Identifying the precise protein targets of these compounds will enable a more profound understanding of their mechanisms of action and facilitate the design of more selective inhibitors.

  • Exploring novel biological activities: The unique properties of fluorinated phenylacetic acids may lend themselves to other therapeutic applications beyond cancer and inflammation.

  • Developing advanced drug delivery systems: Formulations that can improve the solubility and bioavailability of these compounds will be crucial for their clinical translation.

  • Conducting comprehensive in vivo studies: Rigorous preclinical evaluation in relevant animal models is essential to validate the in vitro findings and assess the safety and efficacy of these compounds.

By continuing to explore the rich chemical and biological landscape of fluorinated phenylacetic acids, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.

References

  • Identification of specific genes and pathways involved in NSAIDs-induced apoptosis of human colon cancer cells. ([Link])

  • The major proapoptotic pathways induced by NSAIDs. Both traditional and modified NSAIDs... ([Link])

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. ([Link])

  • A novel plausible mechanism of NSAIDs-induced apoptosis in cancer cells: the implication of proline oxidase and peroxisome proliferator-activated receptor. ([Link])

  • 4-Fluoro-N-butylphenylacetamide: A Synthetic Phenylacetate Derivative That Upregulates Bcl-X(S), Activates Caspase Cascade and Induces Apoptosis in Human Squamous Lung Cancer CH27 Cells. ([Link])

  • Non-steroidal anti-inflammatory drugs induce immunogenic cell death in suppressing colorectal tumorigenesis. ([Link])

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. ([Link])

  • Benzeneacetic acid, 2-fluoro- | C8H7FO2 | CID 67979. ([Link])

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). ([Link])

  • Esterification prevents induction of the mitochondrial permeability transition by N-acetyl perfluorooctane sulfonamides. ([Link])

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ([Link])

  • The effect of derivatives 1 and 2e on cleaved caspase 3 activity in... ([Link])

  • Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... ([Link])

  • Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. ([Link])

  • 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837. ([Link])

  • Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis. ([Link])

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. ([Link])

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. ([Link])

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. ([Link])

  • Perfluorononanoic acid induces apoptosis involving the Fas death receptor signaling pathway in rat testis. ([Link])

  • Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma. ([Link])

  • Bcl-2–family proteins and hematologic malignancies: history and future prospects. ([Link])

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. ([Link])

  • Bcl-2 family. ([Link])

  • Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. ([Link])

  • The Bcl-2 Family: Ancient Origins, Conserved Structures, and Divergent Mechanisms. ([Link])

  • (PDF) The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4- Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. ([Link])

  • The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. ([Link])

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. ([Link])

  • Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ([Link])

  • Screening of a novel-substituted furan compound for analgesic activity in mice. ([Link])

  • In vivo analgesic activity, toxicity and phytochemical screening of the hydroalcoholic extract from the leaves of Psidium cattleianum Sabine. ([Link])

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ([Link])

  • FLIPL induces caspase-8 activity in the absence of interdomain caspase-8 cleavage and alters substrate specificity. ([Link])

  • [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. ([Link])

  • Loss of mitochondrial membrane potential, as indicated by ratiometric... ([Link])

  • Perfluorononanoic acid-induced apoptosis in rat spleen involves oxidative stress and the activation of caspase-independent death pathway. ([Link])

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. ([Link])

  • Perfluorooctanoic acid induces hepatocellular endoplasmic reticulum stress and mitochondrial-mediated apoptosis in vitro via endoplasmic reticulum-mitochondria communication. ([Link])

  • Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ([Link])

  • Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate. ([Link])

  • Activation of Fas Receptors, Caspase-8 and Caspase-3 by Fluoride Ions in Rat Erythrocytes in vitro. ([Link])

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. ([Link])

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ([Link])

Sources

A Technical Guide to the Role of Fluorine in Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into phenylacetic acid (PAA) derivatives represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted roles fluorine plays in modifying the core PAA scaffold. We will explore how this uniquely electronegative and sterically minimal atom fundamentally alters physicochemical properties, enhances metabolic stability, and modulates biological activity. Through a synthesis of mechanistic explanations, quantitative data, case studies, and detailed experimental protocols, this document serves as a technical resource for leveraging fluorine's effects to optimize drug candidates. We will dissect the causality behind improved pharmacokinetics and pharmacodynamics, offering field-proven insights for drug design and development professionals.

Introduction: The Strategic Value of Fluorine in a Privileged Scaffold

Phenylacetic acid and its derivatives are recognized as "privileged scaffolds" in drug discovery, forming the structural basis for a vast array of therapeutic agents, most notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The versatility of the PAA core allows for systematic modification to fine-tune its interaction with biological targets. Among the chemical tools available for this optimization, the substitution of hydrogen with fluorine is arguably one of the most impactful.

Fluorine's unique properties—its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to act as a subtle yet powerful modulator of molecular behavior.[1][2] Unlike larger halogens, fluorine can often replace hydrogen with minimal steric perturbation, yet its profound electronic influence can dramatically alter acidity, lipophilicity, metabolic pathways, and binding interactions.[1][3] This guide will systematically unpack these effects, providing a framework for the rational design of next-generation PAA-based therapeutics.

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine onto the phenyl ring of a PAA derivative initiates a cascade of changes in its fundamental chemical properties. Understanding these shifts is critical to predicting the downstream effects on biological performance.

Electronic Effects and Acidity (pKa)

Fluorine's potent electron-withdrawing inductive effect (-I effect) is a dominant feature that significantly influences the acidity of the carboxylic acid moiety. By pulling electron density away from the phenyl ring and through the methylene spacer, fluorine stabilizes the carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa).[2][4]

This modulation of pKa is not merely an academic exercise; it has profound implications for a drug's absorption, distribution, and target engagement. A lower pKa affects the ionization state of the molecule at physiological pH, which in turn influences its solubility, ability to cross biological membranes, and interactions with target proteins.[2][5] For instance, increased acidity can alter the binding affinity to enzymes that have specific pH requirements in their active sites.[6]

CompoundSubstituent PositionpKaChange vs. Phenylacetic Acid
Phenylacetic Acid-~4.31-
2-Fluorophenylacetic Acidortho~4.09-0.22
3-Fluorophenylacetic Acidmeta~4.14-0.17
4-Fluorophenylacetic Acidpara~4.14-0.17
2,4,5-Trifluorophenylacetic Acidmulti~3.65-0.66

Table 1: Comparison of pKa values for fluorinated phenylacetic acid derivatives. The strong inductive effect of fluorine consistently lowers the pKa, making the carboxylic acid more acidic. Data compiled from various sources for illustrative purposes.[7][8]

Lipophilicity (LogP)

The effect of fluorine on lipophilicity (LogP) is highly context-dependent. A single fluorine substitution on an aromatic ring often leads to a slight increase in LogP, enhancing the molecule's hydrophobicity.[3][9] This can improve passive diffusion across lipid membranes, potentially increasing oral bioavailability and penetration into tissues like the central nervous system (CNS).[9] However, this is not a universal rule, and the position of fluorine and the presence of other functional groups can modulate this effect. While increased lipophilicity is often desirable, excessive hydrophobicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity.[9][10]

Conformational Control

Beyond simple electronics, fluorine can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[2] The highly polarized C-F bond can influence the preferred dihedral angles of the molecule, stabilizing a "bioactive conformation" that fits more snugly into a target's binding site.[2][9] This conformational locking can significantly enhance binding affinity and selectivity, turning a moderately active compound into a highly potent one.

Enhancing Metabolic Stability and Pharmacokinetics

One of the most celebrated roles of fluorine in drug design is its ability to block metabolic "soft spots."[2][9] The exceptional strength of the C-F bond (~109 kcal/mol) makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[4][11]

Blocking Cytochrome P450 (CYP) Metabolism

A common metabolic pathway for PAA derivatives is the hydroxylation of the phenyl ring. By strategically placing a fluorine atom at a position susceptible to CYP-mediated oxidation (a metabolically labile site), chemists can effectively shield the molecule from degradation.[12] This metabolic blocking extends the drug's half-life, increases its systemic exposure (AUC), and can lead to a more predictable and sustained therapeutic effect.[5][13]

G cluster_0 Standard Metabolic Pathway cluster_1 Fluorine-Blocked Pathway A Phenylacetic Acid Derivative B CYP450 Enzymes (e.g., CYP2C9) A->B Enters Liver C Oxidative Metabolism (Hydroxylation) B->C Catalyzes D Inactive/Excreted Metabolite C->D Leads to E Fluorinated PAA Derivative F CYP450 Enzymes E->F Enters Liver G Metabolism Blocked (Strong C-F Bond) F->G Cannot Oxidize H Increased Half-Life & Systemic Exposure G->H Results in

Caption: Workflow of fluorine's metabolic blocking effect.

Case Study: Flurbiprofen

Flurbiprofen, a potent NSAID, is a classic example of a fluorinated PAA derivative.[14] It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of inflammatory prostaglandins.[15][16] The fluorine atom on one of the phenyl rings is not just an arbitrary addition; it plays a crucial role. While its primary function is to enhance potency, it also contributes to the molecule's pharmacokinetic profile. Studies have shown that the site of fluorination can dramatically impact metabolic stability. For instance, fluorination at the 4'-position of the biphenyl system can render the drug significantly more resistant to oxidative transformation compared to substitution at other positions.[12]

Modulation of Biological Activity and Target Binding

The ultimate goal of drug design is to optimize the interaction between a molecule and its biological target. Fluorine provides a sophisticated tool to fine-tune this interaction on multiple levels.

Altering Binding Affinity and Selectivity

The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, or even weak hydrogen bonding interactions (as a hydrogen bond acceptor) within a protein's active site.[1][17][18] These subtle, additional points of contact can significantly increase binding affinity.[1] By altering the electronic landscape of the PAA molecule, fluorine can also disfavor binding to off-target proteins, thereby improving selectivity and reducing the potential for side effects.[9]

Sources

A Comprehensive Technical Guide to 2,3-Difluoro-6-methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development interested in the procurement, synthesis, and application of 2,3-Difluoro-6-methoxyphenylacetic acid (CAS No. 886501-88-8). This fluorinated aromatic carboxylic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. The strategic incorporation of fluorine atoms and a methoxy group onto the phenylacetic acid scaffold can significantly modulate the physicochemical and pharmacological properties of resulting compounds, making it a molecule of high interest.

Sourcing and Procurement of this compound

The accessibility and cost of starting materials are paramount in any research and development endeavor. This compound is available from several chemical suppliers, though it is typically synthesized on demand or stocked in limited quantities. Below is a comparative analysis of suppliers and their listed prices. It is important to note that prices are subject to change and may vary based on the quantity and purity required.

SupplierProduct NumberPurityQuantityPrice (USD)
ChemicalBook2621-3-44-1g$162
ChemicalBook116765-1g$166
ChemicalBook2621-3-44-5g$645
ChemicalBook116765-5g$662
CymitQuimica54-PC302374≥95%1g€189.00
CymitQuimica54-PC302374≥95%5g€708.00
Apollo Scientific---Contact for quote

Note: Prices are indicative and were sourced at the time of writing. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Physicochemical Properties and Safety Considerations

Understanding the fundamental properties and handling requirements of this compound is crucial for its safe and effective use in a laboratory setting.

Molecular Formula: C₉H₈F₂O₃ Molecular Weight: 202.15 g/mol

Synthesis of this compound: An Adapted Protocol

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a recently published patent (CN119285456A) outlines a method for the synthesis of the isomeric 3,4-difluoro-2-methoxyphenylacetic acid.[2] This methodology can be adapted by starting with the appropriate regioisomer, 2,3-difluoroanisole. The following is a proposed, step-by-step experimental protocol based on this patent.

Causality of Experimental Choices: This synthetic route involves a lithiation followed by reaction with a tert-butyl bromoacetate and subsequent hydrolysis. The use of a strong base like n-butyllithium is necessary to deprotonate the aromatic ring, which is then followed by nucleophilic attack on the electrophilic carbonyl carbon of the bromoacetate. The tert-butyl ester is used as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions.

Experimental Protocol

Step 1: Lithiation of 2,3-Difluoroanisole

  • Under an inert nitrogen atmosphere, dissolve 2,3-difluoroanisole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -20°C using a suitable cooling bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -15°C.

  • Stir the reaction mixture at this temperature for 2 hours to ensure complete lithiation.

Step 2: Reaction with tert-Butyl 2-Bromoacetate

  • To the freshly prepared lithiated species, slowly add tert-butyl 2-bromoacetate (1.3 equivalents) dropwise, ensuring the reaction temperature does not exceed -10°C.

  • Allow the reaction to stir at -10°C for 4 hours.

Step 3: Hydrolysis and Work-up

  • Quench the reaction by slowly adding a 50% aqueous solution of trifluoroacetic acid until the pH is less than 1, while keeping the temperature below 10°C.

  • Raise the temperature of the reaction mixture to 60°C and stir for 2 hours to effect hydrolysis of the tert-butyl ester.

  • Cool the mixture to room temperature and separate the layers.

  • The organic layer contains the desired this compound.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and cyclohexane, to yield the final product.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2,3-Difluoroanisole 2,3-Difluoroanisole Lithiation Lithiation 2,3-Difluoroanisole->Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation tert-Butyl 2-bromoacetate tert-Butyl 2-bromoacetate Alkylation Alkylation tert-Butyl 2-bromoacetate->Alkylation Lithiation->Alkylation Lithiated Intermediate Hydrolysis Hydrolysis Alkylation->Hydrolysis Ester Intermediate This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway for this compound.

Applications in Medicinal Chemistry and Drug Design

Fluorinated phenylacetic acid derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. The high electronegativity and small size of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological activity. For instance, related difluorophenyl compounds have been investigated as muscarinic M3 receptor antagonists, which are targets for the treatment of various conditions including overactive bladder and chronic obstructive pulmonary disease.[3] The strategic placement of fluorine atoms can enhance the selectivity of these antagonists for the M3 receptor over the M2 receptor, thereby reducing the potential for cardiac side effects.[3]

The incorporation of this building block into drug candidates can be visualized in the following workflow:

Drug_Development_Workflow Start Start Target_Identification Identify Biological Target Start->Target_Identification Scaffold_Selection Select this compound as Scaffold Target_Identification->Scaffold_Selection Library_Synthesis Synthesize Library of Derivatives Scaffold_Selection->Library_Synthesis Screening Screen for Biological Activity Library_Synthesis->Screening Lead_Optimization Optimize Lead Compound Screening->Lead_Optimization Preclinical_Studies Conduct Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Initiate Clinical Trials Preclinical_Studies->Clinical_Trials End End Clinical_Trials->End

Caption: Drug development workflow utilizing the target compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in research and development. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of a compound. For similar compounds like 3-Fluoro-4-methoxyphenylacetic acid, a purity of ≥99% as determined by HPLC is reported by suppliers. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the carboxylic acid is protonated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. A ¹H NMR spectrum would show characteristic signals for the methoxy group, the methylene protons of the acetic acid moiety, and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 2,3-difluoro substitution pattern. A ¹³C NMR spectrum would further confirm the carbon framework of the molecule. A certificate of analysis for a related compound, (3,4-Difluoro-2-methoxyphenyl)boronic acid, confirms its structure and purity (≥97.0%) by ¹H NMR.[4]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel organic molecules with potential applications in drug discovery and materials science. While its direct synthesis and applications are not yet widely reported, the information available for closely related isomers provides a strong foundation for its use in the laboratory. This guide provides a comprehensive overview of its sourcing, a proposed synthetic route, potential applications, and analytical methods for quality control, empowering researchers to effectively incorporate this promising compound into their research and development programs.

References

  • Google Patents. CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • PubMed. A potent, long-acting, orally active (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: novel muscarinic M(3) receptor antagonist with high selectivity for M(3) over M(2) receptors. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of an NCE are its solubility and stability. For a molecule like 2,3-Difluoro-6-methoxyphenylacetic acid, a thorough understanding of these parameters is not merely an academic exercise but a cornerstone of rational drug development.

Solubility directly influences a drug's bioavailability, manufacturability, and formulation design. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. Understanding solubility in various organic solvents is also crucial for designing efficient crystallization and purification processes during active pharmaceutical ingredient (API) manufacturing.

Stability , on the other hand, dictates the shelf-life, storage conditions, and potential for degradation of the drug substance and product. Degradation products, or impurities, can reduce the potency of the drug and, in some cases, may be toxic. Therefore, a comprehensive stability profile is a non-negotiable requirement for regulatory approval.

This guide will provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound, establishing its pH-solubility profile, and conducting forced degradation studies to understand its intrinsic stability.

Physicochemical Properties: A Predictive Starting Point

Before embarking on extensive experimental work, it is beneficial to obtain predicted physicochemical properties of this compound. These predictions can inform experimental design, such as the selection of an appropriate pH range for solubility studies.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Tool
pKa ~3.5ACD/Labs Percepta[1][2]
logP ~1.6PubChemLite[3]
Molecular Weight 202.15 g/mol Benchchem[4]

The predicted pKa of approximately 3.5 for the carboxylic acid group is a critical piece of information. It suggests that the solubility of this compound will be significantly influenced by pH, with higher solubility expected at pH values above its pKa.

Solubility Determination: Protocols and Rationale

Solubility can be assessed under both kinetic and thermodynamic conditions. Kinetic solubility provides a rapid assessment suitable for early-stage discovery, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development and formulation.[5]

Kinetic Solubility Assessment

Kinetic solubility is often determined by the shake-flask method using a DMSO stock solution, which is a common practice in high-throughput screening.[6][7]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In duplicate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature (25°C) for 2 hours.

  • Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UPLC-MS.

  • Data Analysis: The kinetic solubility is reported as the measured concentration in µM.

Causality behind Experimental Choices: The use of a DMSO stock solution mimics high-throughput screening conditions. A 2-hour equilibration is a standard duration for kinetic solubility, providing a balance between speed and allowing for some degree of dissolution.[6] Centrifugation is a simple and effective way to separate undissolved material.

Thermodynamic Solubility Assessment

Thermodynamic solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8][9]

  • Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a glass vial containing 1 mL of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents).

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a 0.22 µm filter to remove undissolved solid. The first few drops of the filtrate should be discarded to avoid adsorption effects.

  • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or UPLC-MS).

  • Data Analysis: The thermodynamic solubility is reported in µg/mL or mg/mL.

Causality behind Experimental Choices: Using an excess of solid ensures that a saturated solution is formed. The extended equilibration time (24-48 hours) is necessary to reach a true thermodynamic equilibrium.[8] Filtration provides a clean separation of the solid and liquid phases.

pH-Solubility Profile Determination

Given the predicted pKa of ~3.5, the aqueous solubility of this compound is expected to be pH-dependent. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing oral formulations.[4][10]

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.8, and 7.4).

  • Solubility Determination: Perform the thermodynamic solubility assay (as described in section 3.2) in each of these buffers.

  • pH Measurement: After equilibration, measure the final pH of each solution to ensure it has not shifted significantly.

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH.

Causality behind Experimental Choices: The selected pH range covers the physiological pH of the stomach and intestines. Determining the solubility at multiple pH points allows for the construction of a complete profile, which is more informative than a single-point measurement.[11]

G cluster_solubility Solubility Determination Workflow cluster_analysis Analytical Quantification start Start: 2,3-Difluoro-6- methoxyphenylacetic acid kinetic Kinetic Solubility (Shake-Flask, DMSO stock) start->kinetic thermo Thermodynamic Solubility (Shake-Flask, solid) start->thermo hplc HPLC-UV kinetic->hplc ph_sol pH-Solubility Profile (Thermodynamic in various buffers) thermo->ph_sol uplc_ms UPLC-MS ph_sol->uplc_ms

Caption: Workflow for solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][12] These studies are a key component of the International Council for Harmonisation (ICH) guidelines for stability testing (Q1A).[13][14] A target degradation of 5-20% is generally considered appropriate.[1][15]

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for stability studies is a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. This method must be able to separate the parent drug from all potential degradation products.[16][17]

  • Column Selection: Start with a C18 reversed-phase column, as it is a versatile choice for a wide range of small molecules.[18]

  • Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid to improve peak shape for the acidic analyte.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the parent peak and any impurity peaks.

Forced Degradation Protocols

The following protocols outline the stress conditions to be applied to this compound.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. If insoluble, a co-solvent like acetonitrile can be used. Heat the solution at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat the solution at 60°C and sample at various time points. Neutralize the samples with an equivalent amount of HCl before analysis.

Causality behind Experimental Choices: Acid and base hydrolysis simulate the potential for degradation in the acidic environment of the stomach and the slightly basic environment of the intestines. Heating accelerates the degradation process.[15]

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protect it from light. Sample at various time points.

Causality behind Experimental Choices: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative degradation that can occur during manufacturing or storage.[15]

  • Procedure: Store the solid compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C). Sample at various time points.

Causality behind Experimental Choices: Thermal stress testing helps to determine the intrinsic thermal stability of the molecule and can inform storage requirements.[15]

  • Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but protected from light.

Causality behind Experimental Choices: Photostability testing is essential to determine if the compound is light-sensitive, which would necessitate protective packaging.[14]

G cluster_stability Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Impurity Profiling start Start: 2,3-Difluoro-6- methoxyphenylacetic acid acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (60°C, solid) start->thermal photo Photostability (ICH Q1B) start->photo uplc_ms UPLC-MS/MS for Identification acid->uplc_ms base->uplc_ms oxidation->uplc_ms thermal->uplc_ms photo->uplc_ms

Caption: Workflow for forced degradation studies.

Identification of Degradation Products

Any significant degradation products observed in the forced degradation studies should be identified and characterized. UPLC coupled with mass spectrometry (UPLC-MS/MS) is a powerful technique for this purpose, as it can provide both chromatographic separation and mass information for structural elucidation.[19][20]

Table 2: Summary of Forced Degradation Studies and Analysis

Stress ConditionTypical ParametersAnalytical MethodPurpose
Acid Hydrolysis 0.1 M HCl, 60°CHPLC-UV, UPLC-MS/MSAssess stability in acidic conditions
Base Hydrolysis 0.1 M NaOH, 60°CHPLC-UV, UPLC-MS/MSAssess stability in alkaline conditions
Oxidation 3% H₂O₂, Room TempHPLC-UV, UPLC-MS/MSEvaluate susceptibility to oxidation
Thermal 60°C (solid state)HPLC-UV, UPLC-MS/MSDetermine intrinsic thermal stability
Photostability ICH Q1B light exposureHPLC-UV, UPLC-MS/MSAssess light sensitivity

Conclusion

The solubility and stability of this compound are paramount to its successful development as a drug candidate. This technical guide provides a robust framework for the experimental determination of these critical properties. By following the detailed protocols for kinetic and thermodynamic solubility, pH-solubility profiling, and forced degradation studies, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development process. The emphasis on the causality behind experimental choices and the integration of modern analytical techniques ensures a scientifically sound and regulatory-compliant approach. The insights gained from these studies will be invaluable for formulation development, manufacturing process optimization, and ultimately, for ensuring the safety and efficacy of the final drug product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Decades of Reliable pKa Predictions. ACD/Labs.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • MarvinSketch: Calculations Menu. SCFBio.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • In vitro solubility assays in drug discovery. PubMed.
  • Thermodynamic Solubility Assay. Domainex.
  • Thermodynamic Solubility Assay. Evotec.
  • Characterization of drug-related impurities using UPLC-QTrap-MS/MS in three scan modes: Application to daptomycin. (2025, August 6). ResearchGate.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters.
  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Benchchem.
  • pKa values of title compounds predicted using the Chemicalize web... ResearchGate.
  • 2,6-difluoro-3-methoxyphenylacetic acid (C9H8F2O3). PubChemLite.
  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. ResearchGate.
  • Determination of pH-Solubility Profile and Development of Predict... (2024, October 1). Ingenta Connect.
  • Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs.
  • The composite solubility versus pH profile and its role in intestinal absorption prediction.

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2,3-Difluoro-6-methoxyphenylacetic acid. These predictions are based on established principles of spectroscopy and are supported by experimental data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy group protons. The fluorine atoms will introduce complex splitting patterns (coupling) with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ar-H (at C4)6.8 - 7.0ddd (doublet of doublet of doublets)J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
Ar-H (at C5)7.1 - 7.3t (triplet)J(H-H) ≈ 8-9
-CH₂-3.7 - 3.9s (singlet)-
-OCH₃3.8 - 4.0s (singlet)-
-COOH10.0 - 12.0br s (broad singlet)-

Predicted solvent: CDCl₃

The aromatic region will be particularly informative. The proton at C5 is expected to appear as a triplet due to coupling with the adjacent proton at C4 and the fluorine at C3. The proton at C4 will exhibit a more complex splitting pattern, a doublet of doublet of doublets, due to coupling with the proton at C5 and the two non-equivalent fluorine atoms at C2 and C3. The methylene and methoxy protons are expected to be singlets, as they have no adjacent protons. The carboxylic acid proton will appear as a broad singlet, which can be confirmed by D₂O exchange.

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the methylene carbon, the methoxy carbon, and the carbonyl carbon. The fluorine substituents will cause significant C-F coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C=O175 - 178-
C-F (at C2)148 - 152¹J(C-F) ≈ 240-250
C-F (at C3)145 - 149¹J(C-F) ≈ 240-250
C-OCH₃ (at C6)155 - 158²J(C-F) ≈ 15-20
C-CH₂ (at C1)120 - 123²J(C-F) ≈ 15-20
C4124 - 127³J(C-F) ≈ 5-10
C5115 - 118⁴J(C-F) ≈ 2-5
-CH₂-35 - 38-
-OCH₃55 - 58-

The direct coupling of fluorine to C2 and C3 will result in large one-bond coupling constants (¹J(C-F)), which are unmistakable. The other aromatic carbons will show smaller, two- and three-bond couplings to the fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the C-F bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300 (broad)Hydrogen-bonded hydroxyl group
C=O (Carboxylic Acid)1700 - 1730Carbonyl stretch
C=C (Aromatic)1450 - 1600Aromatic ring stretching
C-O (Methoxy and Acid)1200 - 1300 and 1000-1100C-O stretching vibrations
C-F1100 - 1250Carbon-fluorine stretching

The broad O-H stretch and the strong C=O stretch are definitive for the carboxylic acid functionality. The presence of strong C-F stretching bands will confirm the fluorination of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Table 4: Predicted Key Mass Spectral Fragments

m/zPredicted Fragment
202[M]⁺ (Molecular ion)
157[M - COOH]⁺
129[M - COOH - CO]⁺

The molecular ion peak at m/z 202 would confirm the molecular weight of the compound. A prominent fragment would be expected from the loss of the carboxylic acid group (a loss of 45 Da), leading to a peak at m/z 157. Further fragmentation could involve the loss of carbon monoxide from this fragment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak.

IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes.

  • Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.

Workflow Visualizations

The following diagrams illustrate the workflows for the acquisition and analysis of the spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve in Deuterated Solvent Acq_H ¹H NMR Acquisition Prep->Acq_H Acq_C ¹³C NMR Acquisition Prep->Acq_C Proc Fourier Transform Phase & Baseline Correction Acq_H->Proc Acq_C->Proc Analysis Chemical Shift & Coupling Constant Analysis Proc->Analysis

Caption: Workflow for NMR data acquisition and analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Prepare KBr Pellet or use ATR Acq_BG Acquire Background Spectrum Prep->Acq_BG Acq_Sample Acquire Sample Spectrum Acq_BG->Acq_Sample Proc Background Subtraction Acq_Sample->Proc Analysis Identify Functional Group Frequencies Proc->Analysis

Caption: Workflow for IR data acquisition and analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection & Analysis Prep Dissolve in Volatile Solvent Ionization Electron Ionization (EI) or Electrospray (ESI) Prep->Ionization Separation Mass Analyzer (e.g., Quadrupole) Ionization->Separation Detection Ion Detection and Fragmentation Analysis Separation->Detection

Caption: Workflow for MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining theoretical predictions with comparative data from related compounds, a detailed and reliable spectroscopic profile has been established. The provided protocols and workflows offer practical guidance for researchers working on the synthesis and characterization of this and similar molecules. The careful analysis of NMR, IR, and MS data is essential for unambiguous structure elucidation and purity assessment in the field of drug development and chemical research.

References

As experimental data for the target compound is not available, this guide relies on established spectroscopic principles and data from similar compounds. The following are examples of resources that provide spectroscopic data for structurally related molecules:

  • PubChem Compound Database. National Center for Biotechnology Information. (Provides chemical information and some spectral data for a vast range of compounds). [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (A comprehensive database of experimental spectral data). [Link]

Unveiling the Therapeutic Potential of 2,3-Difluoro-6-methoxyphenylacetic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Difluoro-6-methoxyphenylacetic acid is a novel small molecule with significant therapeutic promise, sharing structural similarities with established nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive exploration of its potential therapeutic targets, moving beyond the classical cyclooxygenase (COX) inhibition pathway to explore novel mechanisms of action implicated in a range of pathologies, including neurodegenerative diseases and chronic inflammatory conditions. We will delve into the scientific rationale for investigating targets such as Transthyretin (TTR), the HMGB1/CXCL12 axis, and the NLRP3 inflammasome, providing detailed, field-proven experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic potential of this compound.

Introduction: Beyond Conventional Anti-Inflammatory Action

The chemical scaffold of this compound suggests a kinship with the NSAID class of molecules. While inhibition of cyclooxygenase (COX) enzymes is a probable mechanism of action, the unique fluorination and methoxy group substitution patterns may confer novel bioactivities. Structurally related compounds, such as diflunisal, have demonstrated therapeutic efficacy extending beyond simple analgesia and anti-inflammatory effects. Diflunisal, a difluorophenyl compound, is a known inhibitor of transthyretin (TTR) aggregation, a key pathological event in amyloidosis[1][2][3]. Furthermore, recent studies have implicated diflunisal in the disruption of the HMGB1/CXCL12 heterocomplex, a critical signaling nexus in immune cell recruitment. The broader class of fluoro-NSAIDs is also gaining attention for COX-independent mechanisms, including the modulation of the NLRP3 inflammasome and prostaglandin trafficking[4].

This guide will, therefore, explore a multi-faceted approach to elucidating the therapeutic targets of this compound, with a focus on scientifically rigorous validation strategies.

Potential Therapeutic Targets: A Multi-Pronged Investigation

Based on structural analogy and emerging research on related compounds, we propose the following primary and secondary potential therapeutic targets for this compound.

Primary Target: Cyclooxygenase (COX) Enzymes

Given its structural resemblance to NSAIDs, the most direct potential targets are the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain[5].

Experimental Workflow for COX Inhibition Assays

cluster_0 In Vitro COX Inhibition Assay A Prepare Assay Buffer and Reagents B Add Test Compound (this compound) and Control Inhibitors A->B C Add COX-1 or COX-2 Enzyme B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Quantify Prostaglandin E2 (PGE2) Production via ELISA F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Novel Target 1: Transthyretin (TTR) Stabilization

Transthyretin is a homotetrameric protein that transports thyroxine and retinol. Dissociation of the TTR tetramer into monomers is the rate-limiting step in the formation of amyloid fibrils, which are implicated in various forms of amyloidosis[1][2]. Diflunisal and its analogs have been shown to stabilize the TTR tetramer, preventing this dissociation and subsequent amyloidogenesis[1][2][3].

Signaling Pathway of TTR Amyloidogenesis and Inhibition

cluster_1 TTR Amyloidogenesis Pathway TTR_tetramer Native TTR Tetramer TTR_monomer Misfolded Monomer TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation Inhibitor 2,3-Difluoro-6- methoxyphenylacetic acid Inhibitor->TTR_tetramer Stabilization

Caption: Proposed mechanism of TTR stabilization by this compound to prevent amyloid fibril formation.

Novel Target 2: HMGB1/CXCL12 Heterocomplex Disruption

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) that, in its reduced form, forms a heterocomplex with the chemokine CXCL12. This complex signals through the CXCR4 receptor to promote immune cell recruitment to sites of injury or inflammation[6]. Diflunisal has been shown to bind to both HMGB1 and CXCL12, disrupting this complex and inhibiting chemotaxis[6].

Experimental Protocol for Validating HMGB1/CXCL12 Disruption

Objective: To determine if this compound can disrupt the interaction between HMGB1 and CXCL12.

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human HMGB1 onto a CM5 sensor chip.

  • Analyte Injection: Inject varying concentrations of recombinant human CXCL12 over the sensor surface to establish a baseline binding affinity.

  • Inhibition Assay: Pre-incubate CXCL12 with increasing concentrations of this compound before injecting over the HMGB1-coated surface.

  • Data Analysis: Monitor the change in response units (RU) to determine if the test compound inhibits the binding of CXCL12 to HMGB1. Calculate the dissociation constant (KD) in the presence and absence of the compound.

Novel Target 3: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Some NSAIDs have demonstrated the ability to inhibit NLRP3 inflammasome activation independently of their COX-inhibitory activity[4].

Quantitative Data Summary: Expected Outcomes

Potential TargetAssay TypeExpected MetricAnticipated Result with this compound
COX-1/COX-2Enzyme Inhibition AssayIC50 (µM)Low micromolar to nanomolar inhibition
Transthyretin (TTR)Fibril Formation Assay% InhibitionDose-dependent inhibition of TTR aggregation
HMGB1/CXCL12Surface Plasmon ResonanceDissociation Constant (KD)Increased KD, indicating binding disruption
NLRP3 InflammasomeIL-1β ELISA% Reduction in IL-1βSignificant reduction in LPS/ATP-induced IL-1β secretion

Detailed Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen (non-selective COX inhibitor control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA-grade Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Prepare serial dilutions of this compound, celecoxib, and ibuprofen in DMSO.

  • In a 96-well plate, add 10 µL of each compound dilution to the appropriate wells.

  • Add 170 µL of assay buffer containing either COX-1 or COX-2 enzyme to each well.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution.

  • Incubate for 2 minutes at 37°C.

  • Terminate the reaction by adding 10 µL of 1 M HCl.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Thioflavin T (ThT) Assay for TTR Aggregation

Materials:

  • Human recombinant wild-type TTR

  • Thioflavin T (ThT)

  • Acidic buffer (e.g., 100 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)

  • This compound

  • Diflunisal (positive control)

Procedure:

  • Prepare a stock solution of TTR in a non-acidic buffer.

  • Prepare serial dilutions of this compound and diflunisal in the acidic buffer.

  • In a black, clear-bottom 96-well plate, mix the TTR solution with the compound dilutions in the acidic buffer to induce aggregation.

  • Incubate the plate at 37°C with continuous shaking.

  • At specified time points (e.g., 0, 24, 48, 72 hours), add ThT solution to each well.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

  • Plot the fluorescence intensity over time to monitor the kinetics of TTR aggregation.

  • Calculate the percentage of inhibition of aggregation at the final time point for each compound concentration.

Conclusion and Future Directions

The structural features of this compound suggest a therapeutic potential that may extend beyond the traditional anti-inflammatory effects of NSAIDs. The proposed investigations into its effects on TTR stabilization, HMGB1/CXCL12 complex disruption, and NLRP3 inflammasome inhibition offer exciting avenues for drug discovery in the fields of amyloidosis, chronic inflammation, and neurodegenerative diseases. The experimental frameworks provided in this guide offer a robust starting point for a comprehensive evaluation of this promising compound. Future in vivo studies in relevant animal models will be crucial to validate the therapeutic efficacy of this compound for these novel indications.

References

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (2014). ChemMedChem.
  • Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. (2004). Journal of Medicinal Chemistry.
  • Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis. (2004). PubMed.
  • Diflunisal Targets the HMGB1/CXCL12 Heterocomplex and Blocks Immune Cell Recruitment. (2019). PubMed.
  • Diflunisal. (n.d.). Wikipedia.
  • Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023).
  • Summary findings on the efficacy/safety profile of flurbiprofen. (n.d.).
  • Antinociception by fluoro-loxoprofen, a novel non-steroidal anti-inflammatory drug with less ulcerogenic effects, in rat models of inflamm
  • 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. (n.d.). PubChem.
  • Non-steroidal anti-inflammatory drugs (NSAIDs) as inhibitors of the NLRP3 inflammasome. (n.d.).
  • r-flurbiprofen reduces neuropathic: Topics by Science.gov. (n.d.). Science.gov.

Sources

An In-depth Technical Guide to Difluorinated Methoxyphenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric profile, pKa, lipophilicity, metabolic stability, and binding interactions.[1][2] It is estimated that approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy and pharmacokinetics.[1]

Within this context, the phenylacetic acid framework serves as a versatile and privileged scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory agents, and antibiotics.[3] The combination of these two pillars—the strategic use of fluorine and the versatile phenylacetic acid core—gives rise to a class of compounds with significant therapeutic potential: the difluorinated methoxyphenylacetic acids.

This technical guide provides a comprehensive review of difluorinated methoxyphenylacetic acids, targeting researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind synthetic strategies, explore the nuanced effects of substitution patterns on physicochemical and pharmacological properties, and provide detailed, field-proven experimental protocols. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively leverage this promising class of molecules in their research and development endeavors.

Synthetic Strategies: Navigating the Regiochemical Landscape

The synthesis of difluorinated methoxyphenylacetic acids presents a significant regiochemical challenge. The precise placement of two fluorine atoms and a methoxy group on the phenyl ring is critical, as it dictates the molecule's ultimate biological activity. Various synthetic routes have been developed, often starting from commercially available substituted phenols or benzene derivatives.

A particularly illustrative and effective strategy is the synthesis of 3,4-difluoro-2-methoxyphenylacetic acid, which showcases a multi-step approach involving protection, directed ortho-metalation, and subsequent functionalization.

Workflow for the Synthesis of 3,4-difluoro-2-methoxyphenylacetic acid

The following diagram outlines a validated synthetic pathway, demonstrating a logical sequence of reactions to achieve the target compound with high specificity.

G A 2,3-Difluorophenol B Intermediate A (Protected Phenol) A->B 3,4-Dihydropyran, Sulfonic acid resin C Intermediate B (Lithiate & Alkylate) B->C 1. n-BuLi, THF, -78°C 2. tert-Butyl 2-bromoacetate D 3,4-Difluoro-2-hydroxyphenylacetic acid (Deprotection) C->D Acid Hydrolysis E 3,4-Difluoro-2-methoxyphenylacetic acid (Target Compound) D->E Methylating agent (e.g., MeI), Base (e.g., K2CO3)

Caption: Synthetic workflow for 3,4-difluoro-2-methoxyphenylacetic acid.

This route begins with the protection of the hydroxyl group of 2,3-difluorophenol, which is crucial for preventing unwanted side reactions during the subsequent lithiation step. The directed ortho-metalation using an alkyl lithium reagent is a key transformation, allowing for the specific introduction of the acetic acid moiety at the position ortho to the protected hydroxyl group. Subsequent acid hydrolysis removes the protecting group, yielding the hydroxyphenylacetic acid intermediate. The final step is a standard methylation of the phenolic hydroxyl group to afford the target methoxy derivative.[4]

Physicochemical and Pharmacological Profile

The interplay between the two fluorine atoms and the methoxy group profoundly influences the molecule's properties.

  • Acidity (pKa): The strong electron-withdrawing inductive effect of the two fluorine atoms increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with biological targets.

  • Lipophilicity (logP): Fluorine is the most electronegative element, yet it is also highly lipophilic. The introduction of two fluorine atoms generally increases the lipophilicity of the molecule. The methoxy group also contributes to lipophilicity. This property is a key determinant of a compound's ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting metabolically labile C-H bonds with C-F bonds is a common strategy to block metabolic pathways, thereby increasing the half-life and bioavailability of a drug candidate. The position of the methoxy group is also a key consideration, as O-demethylation is a common metabolic pathway.

  • Pharmacological Potential: While specific biological activities for all isomers of difluorinated methoxyphenylacetic acids are not extensively documented in publicly available literature, their structural features suggest potential applications. Phenylacetic acid derivatives are known to act as non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, fluorinated aromatic moieties are present in a wide range of drugs, including kinase inhibitors and central nervous system agents.[5] The unique electronic and steric profile of these compounds makes them attractive candidates for screening in various disease models. For example, fluorinated benzenesulfonamides have been shown to inhibit amyloid-beta aggregation, suggesting a potential therapeutic avenue for Alzheimer's disease.[6]

Structure-Activity Relationships (SAR): A Predictive Framework

Understanding the structure-activity relationship is paramount for rational drug design. For difluorinated methoxyphenylacetic acids, the relative positions of the substituents are expected to have a dramatic impact on biological activity.

SAR Core Difluorinated Methoxyphenylacetic Acid Core Ortho Ortho-Substitution Core->Ortho Positional Isomerism Meta Meta-Substitution Core->Meta Positional Isomerism Para Para-Substitution Core->Para Positional Isomerism Steric Steric Hindrance Ortho->Steric Influences Conformation Electronic Electronic Effects (Inductive/Resonance) Ortho->Electronic Strong Inductive Effect Meta->Electronic Primarily Inductive Para->Electronic Resonance & Inductive Binding Target Binding Affinity & Selectivity Steric->Binding Electronic->Binding

Caption: Key factors influencing the SAR of difluorinated methoxyphenylacetic acids.

  • Ortho-Substitution: Substituents at the ortho position relative to the acetic acid side chain can impose significant steric constraints, forcing the carboxyl group out of the plane of the aromatic ring. This conformational restriction can be either beneficial or detrimental to binding affinity, depending on the topology of the target's active site.[7]

  • Meta-Substitution: The meta position is often critical for modulating electronic effects without introducing significant steric bulk near the reactive side chain. This position can be key for fine-tuning receptor selectivity.[7]

  • Para-Substitution: Substituents at the para position can participate in hydrogen bonding or other interactions deep within a binding pocket. The electronic effects (both inductive and resonance) from this position can significantly alter the charge distribution of the entire molecule.

A systematic study involving the synthesis and biological evaluation of all possible positional isomers would be necessary to build a comprehensive QSAR (Quantitative Structure-Activity Relationship) model. Such a model would correlate physicochemical parameters (e.g., Hammett constants, calculated logP) with biological activity, enabling the prediction of more potent and selective analogs.[8]

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of 3,4-Difluoro-2-methoxyphenylacetic acid[4]

Step A: Protection of 2,3-Difluorophenol

  • To a solution of 2,3-difluorophenol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane), add 3,4-dihydropyran (1.2 eq).

  • Add a catalytic amount of sulfonic acid resin.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the resin and concentrate the filtrate under reduced pressure to obtain the protected intermediate, 2-(2,3-difluorophenoxy)pyran.

Step B: Lithiation and Alkylation

  • Dissolve the protected intermediate from Step A (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add tert-butyl 2-bromoacetate (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step C: Hydrolysis and Deprotection

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a mixture of THF and 2M hydrochloric acid.

  • Stir at room temperature for 4-6 hours until deprotection is complete (monitored by TLC).

  • Extract the product with ethyl acetate and purify by column chromatography to yield 3,4-difluoro-2-hydroxyphenylacetic acid.

Step D: Methylation

  • Dissolve 3,4-difluoro-2-hydroxyphenylacetic acid (1.0 eq) in acetone.

  • Add potassium carbonate (3.0 eq) and a methylating agent such as methyl iodide (1.5 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product, 3,4-difluoro-2-methoxyphenylacetic acid.

Protocol 2: Characterization
  • Nuclear Magnetic Resonance (NMR): Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure and regiochemistry. The chemical shifts and coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings) are diagnostic for the substitution pattern.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Use a suitable reverse-phase HPLC method to determine the purity of the final compound. A gradient elution with water and acetonitrile containing 0.1% formic acid is a common starting point.

Data Summary: Representative Difluorinated Phenylacetic Acids

The following table summarizes some known difluorinated phenylacetic acid derivatives, which serve as important precursors or analogs to the methoxy-substituted compounds discussed herein.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,4-Difluorophenylacetic acid81228-09-3C₈H₆F₂O₂172.13
2,5-Difluorophenylacetic acid85068-27-5C₈H₆F₂O₂172.13
α,α-Difluorophenylacetic acid360-03-2C₈H₆F₂O₂172.13

Data sourced from Sparrow Chemical and Ossila.[3][9]

Conclusion and Future Outlook

Difluorinated methoxyphenylacetic acids represent a compelling class of molecules for drug discovery and development. Their synthesis, while challenging, is achievable through well-established organometallic and functional group transformation methodologies. The strategic placement of difluoro and methoxy substituents provides a powerful tool for modulating the physicochemical and pharmacological properties of the phenylacetic acid scaffold.

Future research should focus on the systematic synthesis and biological screening of a comprehensive library of isomers. This would enable the construction of robust structure-activity relationship models, guiding the rational design of novel therapeutics. Elucidating the metabolic fate of these compounds and exploring their potential as enzyme inhibitors, receptor modulators, or other bioactive agents will undoubtedly open new avenues in the quest for safer and more effective medicines.

References

  • CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid - Google Patents.
  • Phenylacetic Acid - Sparrow Chemical. Available at: [Link]

  • (PDF) Mono- or Di-fluorinated analogues of flavone-8-acetic acid: Synthesis and in vitro biological activity - ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid - MDPI. Available at: [Link]

  • CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents.
  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - MDPI. Available at: [Link]

  • The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Available at: [Link]

  • Preparation of a,a-difluoroalkanesulfonic acids. Available at: [Link]

  • Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Available at: [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. Available at: [Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - PMC - NIH. Available at: [Link]

  • Investigation of the structure activity relationship of flufenamic acid derivatives at the human TRESK channel K2P18.1 - PubMed. Available at: [Link]

Sources

Methodological & Application

The Strategic Utility of 2,3-Difluoro-6-methoxyphenylacetic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 2,3-Difluoro-6-methoxyphenylacetic acid has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique substitution pattern—featuring vicinal fluorine atoms and an ortho-methoxy group relative to the acetic acid side chain—confers a desirable combination of physicochemical and pharmacological properties to the resulting drug candidates. This guide provides an in-depth exploration of the application of this versatile building block, complete with detailed protocols and a mechanistic rationale for its use in medicinal chemistry.

The Rationale: Why this Specific Substitution Pattern?

The efficacy of this compound as a building block is not coincidental. Each substituent plays a critical role in modulating the properties of the final molecule.

  • Fluorine Atoms: The introduction of fluorine is a well-established strategy in medicinal chemistry.[1] The two fluorine atoms on the phenyl ring of this building block offer several advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug.[1]

    • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functional groups.

    • Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.

  • Methoxy Group: The methoxy group also imparts several beneficial characteristics:

    • Improved Physicochemical Properties: The methoxy group can enhance solubility and modulate lipophilicity, which are critical for good pharmacokinetic properties.[2]

    • Target Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

    • Metabolic Blocking: Similar to fluorine, the methoxy group can block a potential site of metabolism on the aromatic ring.

The combination of these features in a single, readily available building block makes this compound a powerful tool for medicinal chemists.

Core Application: Amide Bond Formation in the Synthesis of Kinase Inhibitors

A primary application of this compound is in the formation of amide bonds, a ubiquitous linkage in pharmaceutical compounds. The resulting 2-(2,3-difluoro-6-methoxyphenyl)acetamide moiety is a key pharmacophore in a number of kinase inhibitors.

Below are two standard, yet robust, protocols for the coupling of this compound with a primary or secondary amine.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, reliable, and cost-effective approach for forming amide bonds.

Materials:

ReagentMolar Eq.
This compound1.0
Amine (primary or secondary)1.1
EDC·HCl (EDC)1.2
HOBt1.2
DIPEA3.0
Anhydrous DMF-

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1-0.5 M) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate or dichloromethane (3x the reaction volume).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a more reactive and efficient coupling reagent, often employed for sterically hindered substrates or when faster reaction times are necessary.[3]

Materials:

ReagentMolar Eq.
This compound1.0
Amine (primary or secondary)1.1
HATU1.1
DIPEA2.0
Anhydrous DMF-

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) to the solution, followed by the amine (1.1 eq).[3]

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.[3]

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[3]

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash with 10% aqueous LiCl solution (3x) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Diagram of Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Coupling Reagents & Conditions cluster_workup Workup & Purification Acid This compound Reaction Amide Coupling Reaction Acid->Reaction Amine Primary/Secondary Amine Amine->Reaction Coupling EDC/HOBt or HATU Coupling->Reaction Base DIPEA Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Temp 0°C to RT Temp->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Aq. Solutions Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Purified Amide Product Purify->Product

Caption: Generalized workflow for amide bond formation.

Case Study: A Key Building Block for Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[4] Several approved and investigational BTK inhibitors feature a core structure that can be retrosynthetically traced back to a substituted phenylacetic acid derivative. One such example is fenebrutinib (GDC-0853) , a potent and selective, non-covalent BTK inhibitor.[5]

While the exact synthesis of fenebrutinib may utilize a precursor to this compound, the core acetamide moiety highlights the importance of this structural class. The 2,3-difluoro-6-methoxyphenyl group is crucial for achieving high potency and selectivity.

Hypothetical Synthetic Route to a Fenebrutinib Analog Precursor

G cluster_product Key Structural Motif A This compound C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B Amine Intermediate B->C D BTK Inhibitor Precursor (Amide Product) C->D Forms key amide linkage

Caption: Amide coupling to form a key BTK inhibitor precursor.

The 2,3-difluoro-6-methoxyphenyl group in fenebrutinib or its analogs is positioned to make critical interactions within the ATP-binding pocket of BTK, contributing to its high affinity and selectivity.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a pre-packaged solution for introducing key structural features that can lead to improved potency, selectivity, and pharmacokinetic properties. Its primary application in the synthesis of kinase inhibitors via robust amide coupling protocols underscores its importance in modern drug discovery. As the demand for targeted therapies continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug development programs.

References

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.

  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Google Patents.

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

  • The role of the methoxy group in approved drugs. PubMed.

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information.

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4]-thiazepin-3(2H)-one. MDPI.

  • Amide formation by decarboxylative condensation of α-keto acids with N-alkylhydroxylamines. Organic Syntheses.

  • Application Note: Streamlined Amide Coupling of 3-Fluoro-2-methoxyphenylacetic Acid for Discovery Chemistry. Benchchem.

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Center for Biotechnology Information.

  • Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. PubMed.

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health.

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate.

  • The role of the methoxy group in approved drugs. ResearchGate.

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Center for Biotechnology Information.

  • Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development. PubMed.

Sources

Application Notes and Protocols for Amide Coupling with 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Amide Bond Formation with Electronically and Sterically Influenced Substrates

The amide bond is a cornerstone of modern medicinal chemistry, forming the backbone of countless pharmaceutical agents and bioactive molecules.[1][2] Its synthesis, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2][3] While numerous protocols for amide bond formation exist, challenges often arise when dealing with substrates bearing significant steric hindrance or electronic modifications.[4][5][6][7][8]

2,3-Difluoro-6-methoxyphenylacetic acid presents a unique case for amide coupling. The presence of two ortho fluorine atoms and a methoxy group introduces a combination of electronic and steric factors that can influence the reactivity of the carboxylic acid and the stability of reaction intermediates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective strategies for the successful amide coupling of this compound. We will delve into the rationale behind protocol choices, offer detailed step-by-step methodologies, and provide troubleshooting guidance to overcome common hurdles.

Understanding the Mechanistic Landscape of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[9][10] Therefore, the carboxylic acid must first be activated to a more electrophilic species that can readily react with the amine nucleophile.[1][9] This is typically achieved using a "coupling reagent." Two of the most robust and widely employed classes of coupling reagents are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the amine to yield the desired amide and a urea byproduct.

However, the O-acylisourea intermediate can be prone to side reactions, including racemization if the carboxylic acid is chiral.[1][9] To mitigate this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[11] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[9][12]

DOT Diagram: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (2,3-Difluoro-6-methoxy- phenylacetic acid) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt - EDC Urea HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2) Urea EDC Byproduct

Caption: General mechanism of carbodiimide coupling with an HOBt additive.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for fast reaction times and low rates of racemization.[13][14][15][16] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[13][17]

The base first deprotonates the carboxylic acid to form a carboxylate anion.[18][19] This anion then attacks HATU to generate a highly reactive O-acyl(tetramethyl)isouronium salt, which rapidly converts to an active ester.[13][18] The amine then reacts with this active ester to form the amide bond.[13][18] The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, contributing to the high efficiency of HATU.[13]

DOT Diagram: HATU Coupling Mechanism

HATU_Mechanism RCOOH Carboxylic Acid (2,3-Difluoro-6-methoxy- phenylacetic acid) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2) Byproducts Tetramethylurea + HOAt

Caption: Simplified workflow for HATU-mediated amide bond formation.

Experimental Protocols

The following protocols are robust starting points for the amide coupling of this compound. Due to the potential for steric hindrance from the ortho-substituents, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[20]

  • This compound and its derivatives may cause skin, eye, and respiratory irritation.[21] Avoid inhalation of dust and direct contact.[22]

  • Coupling reagents like EDC and HATU can be sensitizers. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[20][21][22][23]

Protocol 1: EDC/HOBt Mediated Coupling

This method is a reliable and cost-effective choice for a wide range of amide couplings.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[24]

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approximately 0.1-0.2 M).

  • Add the amine (1.0-1.2 eq), HOBt (1.1 eq), and DIPEA (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC-HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4]

  • If DCM was used as the solvent, dilute with additional DCM and transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine.

  • If DMF was used, dilute with a water-immiscible organic solvent like ethyl acetate and wash thoroughly with water and brine to remove the DMF.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel or recrystallization.[25]

Protocol 2: HATU Mediated Coupling

This protocol is often faster and more efficient, especially for challenging or sterically hindered substrates.[5][15]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF or DCM (approximately 0.1-0.2 M).

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.[10]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[26]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within this timeframe.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x) to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation and Troubleshooting

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final product. The following table provides a general comparison to guide experimental design.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Considerations
Relative Cost LowerHigherEDC and HOBt are generally more economical for large-scale synthesis.
Reaction Time Longer (12-24 h)Shorter (1-4 h)HATU is a more reactive coupling reagent, leading to faster conversions.[14]
Yield for Hindered Substrates Moderate to GoodGood to ExcellentHATU is often superior for sterically demanding couplings.[4][5]
Workup Standard aqueous workup.Requires thorough washing to remove DMF and water-soluble byproducts.[19]The urea byproduct from EDC can sometimes be difficult to remove.
Side Reactions Potential for racemization (if applicable).Lower risk of racemization.[1]The this compound is not chiral, so racemization is not a concern for this moiety.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of water.- Increase the equivalents of the coupling reagent and/or base.- Ensure the amine is not used as a salt, or add sufficient base to neutralize it.- Switch to a more powerful coupling reagent like HATU.- Use anhydrous solvents and reagents and run the reaction under an inert atmosphere.[4]
Formation of Side Products - Reaction of the activated acid with the solvent or base.- Dimerization of the carboxylic acid.- Choose a non-nucleophilic base like DIPEA.- Use the pre-activation procedure for HATU to consume the acid before adding the amine.
Difficulty in Purification - Byproducts from the coupling reagent (e.g., ureas).- Unreacted starting materials.- For EDC, the urea byproduct is water-soluble. For DCC (a related carbodiimide), the urea is insoluble and can be filtered off.[14]- Optimize the stoichiometry to drive the reaction to completion.- Employ alternative purification techniques like recrystallization or preparative HPLC.[25]

Conclusion

The successful amide coupling of this compound is readily achievable with careful selection of reagents and reaction conditions. Both the EDC/HOBt and HATU protocols provide reliable pathways to the desired amide products. For routine syntheses, the EDC/HOBt method offers a balance of efficiency and cost-effectiveness. When encountering challenges with sterically demanding amines or when rapid reaction times are desired, the HATU protocol is a superior alternative. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and optimize these critical transformations in their synthetic endeavors.

References

  • BenchChem. (2025). Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Support Center.
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • BenchChem. (2025).
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • YouTube. (2024).
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11639.
  • LibreTexts Chemistry. (2022). Chemistry of Amides.
  • NIH. (2018).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • ResearchGate. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Growing Science. (2022).
  • amphoteros. (2014).
  • Reddit. (2020).
  • Reddit. (2022). amide coupling help. r/Chempros.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • RSC Publishing. (2022).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023).
  • NIH. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • ResearchGate. (2020).
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • Sigma-Aldrich. (2025).
  • BenchChem. (n.d.).
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (2024).
  • ChemScene. (2025).
  • CDN Isotopes. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 6.
  • Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
  • BenchChem. (n.d.). Application Note: Streamlined Amide Coupling of 3-Fluoro-2-methoxyphenylacetic Acid for Discovery Chemistry.
  • NIH. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC.

Sources

Application Note: Leveraging 2,3-Difluoro-6-methoxyphenylacetic Acid in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note presents a comprehensive guide to the strategic use of 2,3-Difluoro-6-methoxyphenylacetic acid as a valuable starting fragment for the discovery of novel kinase inhibitors. We will explore the chemical rationale for its use, detailing how its unique substitution pattern can be exploited for potent and selective kinase binding. Furthermore, we provide detailed, field-proven protocols for a multi-stage kinase inhibitor screening and characterization cascade, from initial biochemical screens to cell-based validation and biophysical binding analysis.

Introduction: The Rationale for Fluorinated Phenylacetic Acids in Kinase Inhibition

The phenylacetic acid scaffold is a common starting point in medicinal chemistry due to its synthetic tractability and its ability to present key pharmacophoric features in a defined spatial orientation. The strategic incorporation of fluorine atoms and a methoxy group, as seen in this compound, offers several advantages in the design of kinase inhibitors.[1][2][3]

  • Fluorine's Role in Modulating Potency and Selectivity: The incorporation of fluorine can significantly impact a molecule's properties.[1][2] The high electronegativity of fluorine can lead to favorable interactions with protein backbones, and its ability to modulate the pKa of nearby functional groups can enhance binding affinity.[4] Furthermore, fluorination is a well-established strategy to improve metabolic stability and pharmacokinetic properties in kinase inhibitor programs.[1][2] In the context of this compound, the ortho- and meta- fluorine atoms can influence the conformation of the phenyl ring and create unique electrostatic interactions within a kinase active site.

  • The Methoxy Group as a Key Interaction Point: The methoxy group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region of the ATP binding site. Its position relative to the fluoro groups and the carboxylic acid creates a distinct three-dimensional pharmacophore that can be explored for selective kinase targeting.

This application note will guide researchers through a hypothetical but scientifically rigorous workflow for identifying and characterizing kinase inhibitors derived from this compound.

A Strategic Workflow for Kinase Inhibitor Discovery

A successful kinase inhibitor discovery campaign follows a logical progression from broad screening to in-depth characterization. The following workflow is designed to efficiently identify and validate hits derived from our lead fragment.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Primary Screen High-Throughput Biochemical Screen (e.g., ADP-Glo) Hit Identification Identify Initial Hits (>50% Inhibition @ 10 µM) Primary Screen->Hit Identification IC50 Determination Dose-Response Biochemical Assay (Determine IC50) Hit Identification->IC50 Determination Selectivity Profiling Kinome-wide Selectivity Screen (e.g., KINOMEscan) IC50 Determination->Selectivity Profiling Cellular Activity Cell-Based Phosphorylation Assay (e.g., In-Cell Western) Selectivity Profiling->Cellular Activity Binding Affinity Biophysical Validation (e.g., SPR or ITC) Cellular Activity->Binding Affinity MoA Studies Mechanism of Action Studies (ATP Competition) Binding Affinity->MoA Studies Lead Candidate Lead Candidate Selection MoA Studies->Lead Candidate

Figure 1: A comprehensive workflow for kinase inhibitor discovery, starting from a fragment-based approach.

Experimental Protocols

Phase 1: Primary Biochemical Screening

The initial step is to screen a library of compounds derived from this compound against a kinase of interest in a high-throughput format. Luminescence-based assays that measure ATP consumption, such as ADP-Glo®, are robust and sensitive methods for this purpose.[5]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as recommended by the manufacturer.

    • Reconstitute the kinase enzyme and substrate to their working concentrations in the reaction buffer.

    • Prepare a stock solution of this compound derivatives in 100% DMSO.

  • Assay Plate Preparation:

    • Dispense the test compounds into a 384-well plate. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

    • Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase enzyme and substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes to convert the remaining ATP to ADP.

    • Add the Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.

    • Read the luminescence on a plate reader.

Data Interpretation:

Calculate the percent inhibition for each compound relative to the positive and negative controls. Hits are typically defined as compounds that exhibit greater than 50% inhibition at the screening concentration.

Compound IDStructure% Inhibition @ 10 µM
FPA-001This compound8%
FPA-002Amide derivative 162%
FPA-003Ester derivative 115%
FPA-004Amide derivative 275%

Table 1: Representative data from a primary biochemical screen.

Phase 2: Hit Confirmation and Cellular Activity

Promising hits from the primary screen are further characterized to confirm their activity and assess their effects in a more physiologically relevant context.

Protocol: In-Cell Western™ for Target Phosphorylation

This assay quantifies the phosphorylation of a specific kinase substrate within cells, providing a measure of the inhibitor's cellular efficacy.[6]

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Treat the cells with a serial dilution of the hit compounds for a predetermined time (e.g., 2 hours).

    • Include a known activator of the signaling pathway if necessary.

  • Cell Lysis and Fixing:

    • Remove the media and fix the cells with a formaldehyde-based solution.

    • Permeabilize the cells with a mild detergent (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding with a blocking buffer.

    • Incubate with a primary antibody specific for the phosphorylated substrate.

    • Wash and incubate with a secondary antibody conjugated to a near-infrared fluorophore.

    • For normalization, co-stain with an antibody against the total protein or a housekeeping protein.

  • Imaging and Analysis:

    • Scan the plate using a near-infrared imaging system.

    • Quantify the fluorescence intensity in each well.

    • Normalize the phosphoprotein signal to the total protein signal.

Data Interpretation:

Generate dose-response curves to determine the IC50 value for each compound in a cellular context.

Compound IDBiochemical IC50 (µM)Cellular IC50 (µM)
FPA-0025.212.8
FPA-0041.84.5

Table 2: Comparison of biochemical and cellular potency of lead compounds.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Target_Kinase Target Kinase Receptor_Kinase->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phospho_Substrate->Cellular_Response Inhibitor FPA-004 Inhibitor->Target_Kinase

Figure 2: A simplified signaling pathway illustrating the point of intervention for a kinase inhibitor.

Phase 3: Biophysical Validation and Mechanism of Action

To confirm direct binding to the target kinase and to understand the mechanism of inhibition, biophysical assays are employed. Surface Plasmon Resonance (SPR) is a powerful technique for measuring the kinetics of binding interactions in real-time.[7][8]

Protocol: Surface Plasmon Resonance (SPR) Binding Analysis

  • Chip Preparation:

    • Immobilize the purified kinase enzyme onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Measurement:

    • Inject a series of concentrations of the inhibitor over the sensor surface.

    • A reference flow cell without the immobilized kinase is used for background subtraction.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Interpretation:

The KD value provides a direct measure of the binding affinity of the inhibitor for the kinase.

Compound IDka (1/Ms)kd (1/s)KD (nM)
FPA-0041.5 x 10^53.0 x 10^-320

Table 3: Kinetic parameters for the binding of FPA-004 to the target kinase determined by SPR.

Conclusion and Future Directions

The strategic use of this compound as a starting fragment provides a promising avenue for the discovery of novel kinase inhibitors. The unique electronic and steric properties conferred by the difluoro and methoxy substitutions offer opportunities for achieving high potency and selectivity. The systematic application of the described biochemical, cellular, and biophysical assays will enable the efficient identification and optimization of lead compounds. Future work will focus on structure-activity relationship (SAR) studies to further enhance the potency and drug-like properties of these inhibitors, ultimately leading to the development of new therapeutic agents.

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Dolbier, W. R. (2005). Use of fluorinated functionality in enzyme inhibitor development: mechanistic and analytical advantages. Journal of fluorine chemistry, 126(2), 157-163.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Noor, R. E., Islam, S., Smalley, T., Mizgalska, K., Eschenfelder, M., Keramisanou, D., ... & Acevedo-Duncan, M. (2021). Biophysical insights into the binding interactions of inhibitors (ICA-1S/1T) targeting protein kinase C-ι. International journal of molecular sciences, 22(11), 5993.
  • ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • MDPI. (n.d.). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

Sources

Application Notes and Protocols: Suzuki Coupling Reactions with 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds. [1][2]First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. [3][4]The significance of this transformation was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi for their contributions to palladium-catalyzed cross-couplings in organic synthesis. [3] This guide focuses on the application of the Suzuki coupling to a specific and challenging substrate: 2,3-Difluoro-6-methoxyphenylacetic acid. This molecule is of significant interest to drug development professionals due to the unique properties imparted by its substituents. The difluoro substitution can enhance metabolic stability and modulate the acidity of the carboxylic acid, while the methoxy group can influence binding interactions and solubility. The carboxylic acid moiety itself provides a handle for further synthetic elaboration, making it a valuable building block for complex molecular architectures.

However, the electronic nature of this substrate, with its electron-withdrawing fluorine atoms and electron-donating methoxy group, presents unique challenges for the Suzuki coupling. This guide provides a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-proven protocols, designed to empower researchers to successfully employ this powerful reaction with this important substrate.

The Mechanism of the Suzuki-Miyaura Coupling: A Foundation for Rational Protocol Design

A thorough understanding of the Suzuki coupling mechanism is paramount for troubleshooting and optimizing reaction conditions. [5]The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. [2][6]

The Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. [2]The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl. [7]For less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step. [7][8]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. [3]The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species. [9][10][11]The exact mechanism of transmetalation is complex and can be influenced by the specific base and solvent system employed. [3][9]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. [2][3]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols for the Suzuki Coupling of this compound

The following protocols are designed to be a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. It is important to note that optimization may be necessary for specific substrates.

Materials and Reagents
ReagentSupplierGradeNotes
This compoundCommercially available≥98%
Arylboronic acidCommercially available≥98%Stability can be an issue; use fresh or properly stored material. [7]
Palladium(II) acetate (Pd(OAc)₂)Commercially availableCatalyst grade
SPhosCommercially availableLigand gradeA bulky, electron-rich phosphine ligand. [12]
Potassium carbonate (K₂CO₃)Commercially availableAnhydrous, ≥99%A common and effective base. [1]
1,4-DioxaneCommercially availableAnhydrous, ≥99.8%Should be degassed prior to use. [7]
Deionized waterIn-houseHigh purityShould be degassed prior to use.
Step-by-Step Protocol
  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of degassed 1,4-dioxane.

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition:

    • To the reaction vessel, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of 0.1 M with respect to the this compound.

    • Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Experimental Workflow

Suzuki_Workflow Start Start Setup Reaction Setup: - Add solid reagents - Prepare catalyst solution - Inert atmosphere Start->Setup Addition Reagent Addition: - Add degassed solvents - Add catalyst solution Setup->Addition Execution Reaction Execution: - Heat to 80-100 °C - Monitor progress Addition->Execution Workup Workup: - Cool and dilute - Liquid-liquid extraction Execution->Workup Purification Purification: - Flash column chromatography Workup->Purification End End Product Purification->End

Caption: A streamlined workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.

IssuePotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are properly degassed to prevent catalyst deactivation by oxygen. [7]Consider using a pre-catalyst or a different palladium source.
Poor solubility of reagentsTry a different solvent system, such as DMF/water or toluene/water/ethanol. [13]Increasing the reaction temperature may also improve solubility.
Deactivated aryl halideThe electron-donating methoxy group can deactivate the aryl halide towards oxidative addition. [14]Employ a more electron-rich and bulky ligand, such as XPhos, or increase the catalyst loading. [13]
Side Reactions Homocoupling of the boronic acidThis can be caused by the presence of oxygen. [15]Ensure rigorous degassing. Lowering the reaction temperature may also suppress this side reaction.
Protodeboronation (loss of the boronic acid group)This is a common decomposition pathway for boronic acids. [7]Use fresh boronic acid or consider using a more stable boronic ester derivative.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The Suzuki-Miyaura coupling is an indispensable tool for the modern synthetic chemist. While the unique electronic properties of substrates like this compound can present challenges, a systematic approach grounded in a solid understanding of the reaction mechanism allows for the development of robust and reliable protocols. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can successfully employ this powerful reaction to construct complex molecular architectures that are crucial for the advancement of drug discovery and development.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient mono- and di-arylation of 1,2,3-triazoles using a palladium-xantphos catalyst. Angew. Chem. Int. Ed.2008, 47, 4695-4698.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133, 2116–2119.
  • Matos, K.; Soderquist, J. A. Alkylboranes in the Suzuki–Miyaura coupling: Stereochemical and mechanistic studies. J. Org. Chem.1998, 63, 461–470.
  • Miyaura, N.; Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chem. Rev.1995, 95, 2457–2483.
  • Kudo, N.; Perseghini, M.; Fu, G. C. A versatile catalyst for the Suzuki cross-coupling of aryl- and vinylboronic acids with aryl- and vinyl-halides and -triflates. Angew. Chem. Int. Ed.2006, 45, 1282-1284.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. The role of the base in the Suzuki-Miyaura coupling. Angew. Chem. Int. Ed.2013, 52, 7362-7370.
  • Wikipedia. Suzuki reaction. [Link]

  • PubChem. This compound. [Link]

  • Molander, G. A.; Biolatto, B.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and mechanistic analysis. J. Am. Chem. Soc.2005, 127, 4685-4696.
  • Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Acc. Chem. Res.2008, 41, 1461-1473.
  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link. Angew. Chem. Int. Ed.2016, 55, 11598-11602.
  • Gildner, P. G.; Colacot, T. J. Reactions of the 21st century: Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling-laureates of the 2010 Nobel Prize in chemistry. Organometallics2015, 34, 5497-5500.
  • Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42, 5270-5298.
  • Littke, A. F.; Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angew. Chem. Int. Ed.1998, 37, 3387-3388.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angew. Chem. Int. Ed.2004, 43, 1871-1876.
  • Yin, J.; Rainka, M. P.; Zhang, X. X.; Buchwald, S. L. A highly active and air-stable catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. J. Am. Chem. Soc.2002, 124, 1162-1163.

Sources

Application Note & Protocols: Strategic Derivatization of 2,3-Difluoro-6-methoxyphenylacetic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Difluoro-6-methoxyphenylacetic Acid Scaffold

In the landscape of modern drug discovery, the phenylacetic acid motif is a privileged scaffold, forming the core of numerous therapeutic agents, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Felbinac.[1] The strategic derivatization of this core structure allows for the systematic exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

The subject of this guide, this compound, represents a particularly compelling starting point for library synthesis. The presence of multiple fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability, while the ortho-methoxy group can influence conformation and electronic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and versatile methods to derivatize the carboxylic acid moiety of this scaffold, enabling the creation of diverse chemical libraries for biological screening. We will focus on the two most fundamental and powerful transformations in medicinal chemistry: amide bond formation and esterification.[2][3]

Foundational Derivatization Strategies: Amide and Ester Synthesis

The carboxylic acid functional group of this compound is the primary handle for chemical modification. By converting this group into a diverse array of amides and esters, researchers can modulate key physicochemical properties such as hydrogen bonding potential, lipophilicity, and susceptibility to hydrolysis, thereby influencing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The following sections detail validated protocols for these transformations, explaining the rationale behind reagent selection and reaction conditions to ensure reproducibility and success.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 2,3-Difluoro-6-methoxy- phenylacetic Acid amide_coupling Amide Coupling (e.g., EDC, HATU) start->amide_coupling acyl_halide Acyl Halide Formation (e.g., SOCl₂) start->acyl_halide fischer Fischer-Speier Esterification start->fischer steglich Steglich Esterification start->steglich alkylation Carboxylate Alkylation start->alkylation amide_library Diverse Amide Library amide_coupling->amide_library acyl_halide->amide_library Aminolysis ester_library Diverse Ester Library fischer->ester_library steglich->ester_library alkylation->ester_library

Figure 1: High-level workflow for the derivatization of the parent acid.

Protocol Suite I: Amide Bond Formation

Amide bonds are a cornerstone of pharmaceutical chemistry due to their exceptional stability and ability to participate in hydrogen bonding, a key interaction in drug-receptor binding.[4] We present two primary methods for amide synthesis: direct coupling using activating agents and a two-step process via an acyl halide intermediate.

Causality Behind Method Selection
  • Carbodiimide Coupling (Protocol 3.1.1): This is the preferred method for sensitive or complex substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are mild and generate a water-soluble urea byproduct, simplifying purification.[5] The use of additives like HOBt or HATU is crucial to generate a highly reactive activated ester intermediate, which accelerates the reaction and minimizes side reactions, particularly racemization if chiral amines are used.[4][]

  • Acyl Halide Formation (Protocol 3.1.2): This is a robust, cost-effective, and high-yielding method for a wide range of amines.[] The conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ensures rapid acylation of the amine. This method is particularly useful for less reactive (electron-deficient) amines but is incompatible with acid-sensitive functional groups.

Protocol: EDC/HATU-Mediated Amide Coupling

This protocol describes a one-pot synthesis that is broadly applicable to primary and secondary amines.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Initiation: Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol: Acyl Chloride-Mediated Amidation

This two-step protocol is highly effective for simple and unhindered amines.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) (2.0 equivalents) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF.

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine of choice (2.2 equivalents, or 1.1 eq with a non-nucleophilic base like triethylamine or pyridine)

Procedure:

Step A: Acyl Chloride Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend or dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step B: Aminolysis

  • Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition: Add a solution of the desired amine (2.2 eq, to act as both nucleophile and base) or the amine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

  • Monitoring & Work-up: Monitor by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify as described in Protocol 3.1.1.

Reagent TypeExamples for Library GenerationRationale
Primary Amines Benzylamine, Cyclohexylamine, 2-AminoethanolIntroduces varying degrees of steric bulk and functionality (aromatic, aliphatic, hydroxyl).
Secondary Amines Morpholine, Piperidine, N-MethylbenzylamineCreates tertiary amides, removing the N-H hydrogen bond donor capability.
Anilines Aniline, 4-Fluoroaniline, 3-AminopyridineExplores the effect of electron-donating/withdrawing groups on the aromatic amine.
Functionalized Amines Glycine methyl ester, TaurineIncorporates amino acid fragments or highly polar groups to modulate solubility.

Protocol Suite II: Esterification

Esterification is another essential transformation for creating chemical diversity. Esters can act as prodrugs, improve oral bioavailability by masking a polar carboxylic acid, or serve as isosteres for other functional groups.[3]

G cluster_fischer cluster_steglich cluster_alkylation start 2,3-Difluoro-6-methoxy- phenylacetic Acid fischer_reagents Alcohol (Solvent) + Acid Catalyst (H₂SO₄) start->fischer_reagents steglich_reagents Alcohol + EDC + DMAP (cat.) start->steglich_reagents alkylation_reagents Base (e.g., K₂CO₃) + Alkyl Halide (R-X) start->alkylation_reagents fischer_product Ester Derivative fischer_reagents->fischer_product Reflux steglich_product Ester Derivative steglich_reagents->steglich_product Room Temp alkylation_product Ester Derivative alkylation_reagents->alkylation_product SN2 Reaction

Figure 2: Key esterification pathways for derivatization.

Rationale for Esterification Methods
  • Fischer-Speier Esterification (Protocol 4.1.1): This is a classic, equilibrium-driven process that is simple and uses inexpensive reagents.[7][8] It is best suited for simple, robust primary and secondary alcohols where the alcohol can be used in large excess as the solvent to drive the equilibrium towards the product.[9] Its primary drawback is the harsh acidic conditions and high temperatures required, which are not suitable for sensitive substrates.

  • Steglich Esterification (Protocol 4.1.2): This method is the ester equivalent of carbodiimide-mediated amide coupling and operates under much milder conditions.[3] The use of DCC or EDC with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly efficient for a wide range of alcohols, including sterically hindered ones.

  • Carboxylate Alkylation (Protocol 4.1.3): This Sₙ2-based method is an excellent alternative that avoids acidic conditions or coupling reagents.[9] It involves deprotonating the carboxylic acid to form a nucleophilic carboxylate, which then displaces a halide from an alkyl halide. This method works best with reactive alkylating agents like methyl, ethyl, and benzyl halides.

Protocol: Fischer-Speier Esterification

Materials:

  • This compound

  • Alcohol of choice (e.g., Methanol, Ethanol; used in large excess as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~3-5 mol%)

  • Reaction vessel with reflux condenser

Procedure:

  • Reaction Setup: Dissolve or suspend this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (0.05 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by saturated aqueous NaHCO₃ (carefully, CO₂ evolution) until the aqueous layer is basic, and then wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography if necessary.

Protocol: Steglich Esterification

Materials:

  • This compound

  • Alcohol of choice (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Initiation: Add a solution of DCC or EDC·HCl (1.2 eq) in DCM dropwise. A precipitate (dicyclohexylurea, DCU, if using DCC) will form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-12 hours.

  • Work-up: If DCC was used, filter off the DCU precipitate and wash it with cold DCM. If EDC was used, proceed directly to washing. Wash the filtrate/solution sequentially with 0.5 M HCl and saturated aqueous NaHCO₃.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Reagent TypeExamples for Library GenerationRationale
Simple Alcohols Methanol, Isopropanol, Benzyl alcoholVaries steric bulk and lipophilicity near the ester linkage.
Functionalized Alcohols 2-Methoxyethanol, 4-(Trifluoromethyl)benzyl alcoholIntroduces additional functional groups for potential secondary interactions or property modulation.
Phenols Phenol, 4-NitrophenolCreates more stable phenyl esters, which can also be useful as activated intermediates.
Alkyl Halides (for Protocol 4.1.3) Methyl iodide, Ethyl bromide, Benzyl bromideProvides a mild, alternative route to simple alkyl and benzyl esters.

Conclusion and Outlook

The protocols detailed in this application note provide a robust and versatile toolkit for the derivatization of this compound. By systematically applying these amide coupling and esterification strategies with a diverse set of building blocks, researchers can efficiently generate extensive libraries of novel compounds. Subsequent purification and structural confirmation via standard techniques (NMR, LC-MS, HPLC) will yield high-quality samples ready for biological screening. This strategic approach is fundamental to hit identification and lead optimization campaigns in modern drug discovery, enabling the rapid exploration of structure-activity relationships around this promising fluorinated scaffold.

References

  • Preparation of 2,3-difluorophenylacetic acid. Google Patents.

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information.

  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Google Patents.

  • Method for carboxylic acid esterification. Google Patents.

  • Phenylacetic acid. Organic Syntheses.

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI.

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Google Patents.

  • Converting Carboxylic Acids to Esters. Chemistry Steps.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.

  • SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [URL: https://www.researchgate.net/publication/373070493_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL]METHOXYPHENYL-NICOTINONITRILES]([Link])

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.

  • Synthesis and Biological Activity of 25-Methoxy-, 25-Fluoro-, and 25-Azabrassinolide and 25-Fluorocastasterone: Surprising Effects of Heteroatom Substituents at C-25. PubMed.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

  • Amide coupling reaction in medicinal chemistry. HepatoChem.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.

  • esterification - alcohols and carboxylic acids. Chemguide.

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.

Sources

protocol for the synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid and its Derivatives

Abstract

This document provides a detailed protocol for the synthesis of this compound, a key building block for various pharmaceutical and materials science applications. The primary synthetic route detailed herein begins with the commercially available starting material 3,4-difluoroanisole and proceeds through a highly efficient Directed ortho-Metalation (DoM) to form the key intermediate, 2,3-difluoro-6-methoxybenzaldehyde. Subsequent classical homologation steps, including reduction, halogenation, cyanation, and hydrolysis, are employed to extend the carbon chain and yield the target phenylacetic acid derivative. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction and Strategic Overview

Fluorinated phenylacetic acid derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and modified acidity. The title compound, this compound, combines these benefits with the electronic influence of a methoxy group, making it a valuable synthon for complex molecular targets.

The synthetic strategy presented is centered around a robust and high-yielding sequence that leverages established and reliable chemical transformations. The core of this strategy is the regioselective functionalization of the aromatic ring using Directed ortho-Metalation, followed by a well-trodden four-step homologation of the resulting aldehyde. An alternative, more direct one-carbon homologation method, the Arndt-Eistert synthesis, is also a viable but more hazardous option that proceeds via a benzoic acid intermediate and a Wolff rearrangement.[1][2][3] This guide will focus on the more traditional and scalable aldehyde homologation route.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthesis into key bond disconnections. The target acid can be disconnected at the benzylic carbon-carboxyl bond, tracing back to a phenylacetonitrile intermediate. This nitrile arises from a benzyl halide, which in turn comes from a benzyl alcohol. The alcohol is the direct reduction product of a key benzaldehyde intermediate. This aldehyde can be constructed from a simpler anisole derivative through C-H activation and formylation.

G Target This compound Nitrile 2,3-Difluoro-6-methoxyphenylacetonitrile Target->Nitrile Hydrolysis Halide 2,3-Difluoro-6-methoxybenzyl halide Nitrile->Halide Cyanation (SN2) Alcohol (2,3-Difluoro-6-methoxyphenyl)methanol Halide->Alcohol Halogenation Aldehyde 2,3-Difluoro-6-methoxybenzaldehyde Alcohol->Aldehyde Reduction Anisole 3,4-Difluoroanisole Aldehyde->Anisole Directed ortho-Metalation + Formylation

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Experimental Protocols

The forward synthesis follows a logical five-step sequence starting from 3,4-difluoroanisole.

G Anisole 3,4-Difluoroanisole Aldehyde 2,3-Difluoro-6-methoxybenzaldehyde Anisole->Aldehyde 1. LDA, THF, -75°C 2. DMF Alcohol (2,3-Difluoro-6-methoxyphenyl)methanol Aldehyde->Alcohol NaBH4, MeOH Chloride 2,3-Difluoro-6-methoxybenzyl chloride Alcohol->Chloride SOCl2 Nitrile 2,3-Difluoro-6-methoxyphenylacetonitrile Chloride->Nitrile NaCN, Acetone Target This compound Nitrile->Target H2SO4 (aq), H2O, Δ

Caption: Forward synthesis workflow.

Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Key Intermediate)

This protocol utilizes a Directed ortho-Metalation (DoM) reaction. The methoxy group on the 3,4-difluoroanisole directs the strong base, lithium diisopropylamide (LDA), to deprotonate the C-6 position selectively. This lithiated intermediate is then quenched with an electrophile, N,N-dimethylformamide (DMF), to install the formyl group.

Materials

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
3,4-Difluoroanisole 144.11 46.8 g 325 1.0
LDA (2M in THF/heptane) - 171 mL 341 1.05
Anhydrous THF - 350 mL - -
Anhydrous DMF 73.09 27.6 mL 358 1.1
Acetic Acid 60.05 30 mL - -
Diethyl Ether - ~600 mL - -

| Water | - | ~400 mL | - | - |

Procedure [4][5]

  • Under a nitrogen atmosphere, add the 2M LDA solution (171 mL) to a flame-dried round-bottom flask containing anhydrous THF (250 mL).

  • Cool the solution to -75 °C using a dry ice/acetone bath.

  • Slowly add a solution of 3,4-difluoroanisole (46.8 g) in anhydrous THF (100 mL) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -75 °C for 1 hour.

  • Add anhydrous DMF (27.6 mL) dropwise, ensuring the temperature does not rise above -70 °C. Stir for an additional 10 minutes.

  • Quench the reaction by adding acetic acid (30 mL), followed by water (400 mL), allowing the mixture to warm to 10 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 300 mL).

  • Combine the organic layers and wash sequentially with water (250 mL), 0.2 N aqueous HCl (400 mL), and brine (2 x 250 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield an oil that crystallizes upon standing.

  • Purify the crude product by recrystallization from diethyl ether/petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid (Expected yield: ~53.0 g, 95%).[4]

Protocol 2: Synthesis of (2,3-Difluoro-6-methoxyphenyl)methanol

This step involves the selective reduction of the aldehyde functional group to a primary alcohol using sodium borohydride, a mild and efficient reducing agent.

Procedure

  • Dissolve the 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the benzyl alcohol, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 2,3-Difluoro-6-methoxybenzyl chloride

The benzyl alcohol is converted to the more reactive benzyl chloride, an excellent substrate for nucleophilic substitution. Thionyl chloride is a common reagent for this transformation.

Procedure

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.

  • Dissolve the (2,3-Difluoro-6-methoxyphenyl)methanol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the crude benzyl chloride.

Protocol 4: Synthesis of 2,3-Difluoro-6-methoxyphenylacetonitrile

This step introduces the final carbon atom of the acetic acid side chain via a nucleophilic substitution (SN2) reaction using a cyanide salt.

Procedure [6][7]

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and engineering controls. All cyanide waste must be quenched with bleach before disposal.

  • In a round-bottom flask, dissolve the crude 2,3-difluoro-6-methoxybenzyl chloride (1.0 eq) in acetone.

  • Add finely powdered sodium cyanide (NaCN, 1.5 eq) and a catalytic amount of sodium iodide (NaI, 0.1 eq).

  • Heat the mixture to reflux and stir vigorously for 16-20 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over MgSO₄ and concentrate to yield the crude phenylacetonitrile.

Protocol 5: Hydrolysis to this compound

The final step is the complete hydrolysis of the nitrile group to a carboxylic acid. Acid-catalyzed hydrolysis is a robust and standard method.[8]

Procedure [8]

  • In a round-bottom flask fitted with a reflux condenser, mix the crude 2,3-difluoro-6-methoxyphenylacetonitrile (1.0 eq) with a mixture of water and concentrated sulfuric acid (e.g., 2 parts water to 1.5 parts acid by volume).

  • Heat the mixture under reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by the cessation of ammonia evolution or by TLC.

  • Cool the reaction mixture slightly and pour it into cold water or onto ice.

  • The phenylacetic acid product should precipitate as a solid. If it oils out, stir vigorously to induce solidification.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., water or ethanol/water).

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure, showing characteristic shifts for the aromatic protons, the methylene group (~3.6 ppm), the methoxy group (~3.9 ppm), and the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the strong C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

Safety and Handling

  • Organolithium Reagents (LDA): Extremely reactive and pyrophoric. Must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts violently with water. Handle only in a fume hood.

  • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, or skin contact. Contact with acid liberates deadly hydrogen cyanide (HCN) gas. Use with extreme caution and have a cyanide poisoning antidote kit available.

  • Strong Acids (H₂SO₄): Highly corrosive. Use appropriate PPE, including gloves, lab coat, and safety glasses.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing this compound. The protocol leverages a highly efficient Directed ortho-Metalation to construct the key aldehyde intermediate, followed by a series of robust and well-understood transformations for chain homologation. By providing clear, step-by-step instructions and explaining the rationale behind the chosen methodologies, this guide serves as a valuable resource for researchers in the field.

References

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 63. DOI: 10.15227/orgsyn.002.0063.

  • ResearchGate. (n.d.). Conversion of phenylacetonitrile to phenylacetic acid. Retrieved from ResearchGate.

  • Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from Grokipedia.

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from Organic Chemistry Portal.

  • Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from Wikipedia.

  • Google Patents. (n.d.). Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. CN100586923C.

  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from NROChemistry.

  • Google Patents. (n.d.). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. CN101381325B.

  • Patsnap Eureka. (n.d.). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Retrieved from Patsnap Eureka.

  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. Retrieved from ChemicalBook.

  • LookChem. (n.d.). 2,3-Difluoro-6-methoxybenzaldehyde. Retrieved from LookChem.

  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE. CAS 187543-87-9. Retrieved from ChemicalBook.

  • Benchchem. (n.d.). A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis. Retrieved from Benchchem.

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1955). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 35, 78. DOI: 10.15227/orgsyn.035.0078.

  • ResearchGate. (n.d.). Arndt–Eistert Homologation. Retrieved from ResearchGate.

  • PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzaldehyde (C8H6F2O2). Retrieved from PubChemLite.

  • ChemicalBook. (n.d.). (3-Methoxyphenyl)acetonitrile synthesis. Retrieved from ChemicalBook.

  • Organic Chemistry Portal. (n.d.). Direct Oxidative Conversion of Alcohols, Amines, Aldehydes, and Benzyl Halides into the Corresponding Nitriles with Trichloroisocyanuric Acid in Aqueous Ammonia. Retrieved from Organic Chemistry Portal.

  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile. Product Number 180645. Retrieved from Sigma-Aldrich.

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Retrieved from PrepChem.com.

  • Chemdad. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE. Retrieved from Chemdad.

  • Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from Semantic Scholar.

Sources

The Strategic Role of 2,3-Difluoro-6-methoxyphenylacetic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenylacetic Acids in Agrochemical Innovation

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led researchers to explore novel chemical scaffolds. Among these, fluorinated aromatic compounds have gained prominence due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can significantly improve the performance of active ingredients. 2,3-Difluoro-6-methoxyphenylacetic acid is a key building block in this context, offering a unique substitution pattern on the phenyl ring that has been leveraged in the development of cutting-edge fungicides and herbicides. This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights for research and development professionals. Substituted phenylacetic acids are recognized as crucial starting materials for the synthesis of a variety of pesticides and herbicides[1][2][3][4][5].

Application in Fungicide Synthesis: A Gateway to Novel Pyrazolecarboxanilides

The 2,3-difluoro-6-methoxyphenyl moiety has been identified as a key component in a novel class of pyrazolecarboxanilide fungicides with potent activity against a range of phytopathogenic fungi[6][7][8]. These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, a well-validated target for fungicides. The specific substitution pattern of the phenyl ring is crucial for the molecule's efficacy and selectivity.

The synthesis of these fungicides hinges on the preparation of a key intermediate, 2,3-difluoro-6-methoxyaniline, which can be derived from this compound. A plausible synthetic route involves the conversion of the carboxylic acid to an amine, for which several classical organic reactions can be employed.

Synthetic Workflow: From Phenylacetic Acid to Fungicide

G A This compound B Acyl Azide Intermediate A->B  DPPA, Et3N, Toluene, Reflux   C Isocyanate Intermediate B->C  Heat (Curtius Rearrangement)   D 2,3-Difluoro-6-methoxyaniline C->D  H2O, Heat   F Target Pyrazolecarboxanilide Fungicide D->F  Pyridine, DCM   E Pyrazolecarboxylic acid chloride E->F

Caption: Synthetic pathway from this compound to a target fungicide.

Protocol 1: Synthesis of 2,3-Difluoro-6-methoxyaniline via Curtius Rearrangement

This protocol outlines a laboratory-scale procedure for the conversion of this compound to the corresponding aniline, a critical intermediate for fungicide synthesis.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 2M

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Magnesium Sulfate (MgSO4), anhydrous

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Acid to Acyl Azide Conversion:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add triethylamine (1.1 eq) and cool the mixture to 0 °C.

    • Slowly add diphenylphosphoryl azide (1.1 eq) via a dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Curtius Rearrangement and Hydrolysis:

    • Gently heat the reaction mixture to reflux. The acyl azide will rearrange to the isocyanate. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully add 2M HCl.

    • Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate to the amine.

  • Work-up and Purification:

    • Cool the reaction mixture and separate the aqueous and organic layers.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 2,3-difluoro-6-methoxyaniline can be purified by column chromatography on silica gel.

Compound Molecular Weight ( g/mol ) Expected Yield (%) Key Analytical Data
2,3-Difluoro-6-methoxyaniline159.1370-851H NMR, 13C NMR, MS
Protocol 2: Amide Coupling to Synthesize the Target Fungicide

This protocol describes the final step in the synthesis of the pyrazolecarboxanilide fungicide.

Materials:

  • 2,3-Difluoro-6-methoxyaniline (from Protocol 1)

  • 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Amide Bond Formation:

    • In a dry round-bottom flask, dissolve 2,3-difluoro-6-methoxyaniline (1.0 eq) in anhydrous DCM.

    • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

    • Slowly add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to yield the final pyrazolecarboxanilide fungicide.

Application in Herbicide Synthesis: Crafting Novel Diaminotriazines

The 2,3-difluoro-6-methoxyphenyl group has also been incorporated into diaminotriazine herbicides[9]. Triazine herbicides are known to inhibit photosynthesis by blocking electron transport in photosystem II. The specific substituents on the triazine core are critical for their herbicidal activity and crop selectivity.

The synthesis of these herbicides can be envisioned to start from 2,3-difluoro-6-methoxyaniline, which, as established, can be prepared from this compound. The aniline derivative can then be used in a nucleophilic substitution reaction with a dichlorotriazine to build the final herbicidal molecule.

Synthetic Workflow: From Aniline to Herbicide

G A 2,3-Difluoro-6-methoxyaniline C Intermediate Monochloro-triazine A->C  DIPEA, THF, 0 °C to rt   B 2,4-Dichloro-6-aminotriazine B->C E Target Diaminotriazine Herbicide C->E  Pressure vessel, 100 °C   D Ammonia D->E

Caption: Synthesis of a diaminotriazine herbicide from 2,3-difluoro-6-methoxyaniline.

Protocol 3: Synthesis of a Diaminotriazine Herbicide

This protocol details the synthesis of a diaminotriazine herbicide from 2,3-difluoro-6-methoxyaniline.

Materials:

  • 2,3-Difluoro-6-methoxyaniline

  • 2,4-Dichloro-6-aminotriazine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonia (in a suitable solvent or as a gas)

  • Pressure vessel

Procedure:

  • First Nucleophilic Substitution:

    • In a dry reaction vessel, dissolve 2,4-dichloro-6-aminotriazine (1.0 eq) in anhydrous THF.

    • Add DIPEA (1.2 eq) and cool the mixture to 0 °C.

    • Slowly add a solution of 2,3-difluoro-6-methoxyaniline (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Second Nucleophilic Substitution:

    • Transfer the reaction mixture containing the intermediate monochloro-triazine to a pressure vessel.

    • Add a solution of ammonia (excess) and seal the vessel.

    • Heat the reaction to 100 °C for several hours.

  • Work-up and Purification:

    • Cool the reaction vessel to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue can be partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product can be purified by column chromatography or recrystallization to afford the target diaminotriazine herbicide.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique substitution pattern is a key feature in recently developed potent fungicides and herbicides. The protocols provided herein offer a practical guide for researchers in the agrochemical industry to synthesize these and other novel active ingredients. The strategic incorporation of the 2,3-difluoro-6-methoxyphenyl moiety is a promising avenue for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further exploration of derivatives of this phenylacetic acid is warranted to unlock its full potential in agrochemical research and development. It is also noted that intermediates containing the 2,3-difluoro-6-methoxyphenyl group are being explored in the synthesis of fungicides[10].

References

  • US20080153707A1 - Pyrazolecarboxanilides, Process for Their Preparation and Compositions Comprising Them for Controlling Harmful Fungi - Google P
  • WO2015144881A1 - Diaminotriazine derivatives as herbicides - Google P
  • US8008232B2 - Pyrazolecarboxanilides, process for their preparation and compositions comprising them for controlling harmful fungi - Google P
  • US20080153707A1 - Pyrazolecarboxanilides, Process for Their Preparation and Compositions Comprising Them for Controlling Harmful Fungi - Google P
  • WO2017221092A1 - Triazolopyridine compounds and uses thereof - Google P
  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]

  • WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders - Google P
  • 8-hydroxyquinoline sulphate bp/ep | Eskay Iodine Pvt Ltd | CPHI ... [Link]

Sources

Application Note: Leveraging 2,3-Difluoro-6-methoxyphenylacetic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery.[1][2][3] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[1][4][5] These initial hits then serve as starting points for the rational, structure-guided evolution into potent, drug-like lead compounds.[6][7] A key advantage of this approach is that fragments can explore chemical space more broadly and form higher quality interactions, often leading to lead compounds with superior physicochemical properties.[1][2]

Within the vast chemical space of possible fragments, those incorporating fluorine atoms have gained significant traction.[8][9] The strategic incorporation of fluorine can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, binding affinity, and pKa.[8][10][11] These modulations arise from fluorine's unique characteristics: its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond.[10] Consequently, fluorinated fragments are invaluable tools for medicinal chemists to fine-tune the properties of a developing drug candidate.[8][12]

This application note provides a detailed guide to the use of 2,3-Difluoro-6-methoxyphenylacetic acid , a valuable fragment for FBDD campaigns. We will explore its chemical rationale, outline detailed protocols for its use in screening and hit validation, and provide a framework for its subsequent optimization into a lead compound.

The Profile of a Privileged Fragment: this compound

This compound is a compelling fragment for inclusion in any screening library. Its utility stems from a combination of its structural features and physicochemical properties.

Property Value / Characteristic Significance in FBDD
Molecular Weight 202.14 g/mol Complies with the "Rule of Three" (MW < 300 Da), ensuring it is small and less complex, increasing the probability of fitting into a binding pocket.[2][3][5]
Structure Phenylacetic acid scaffoldA common motif in known drugs, providing a robust and synthetically tractable starting point.
Fluorine Substitution Ortho and meta difluoro patternThe dual fluorine atoms act as powerful electron-withdrawing groups, modulating the acidity of the carboxylic acid and influencing the electronic nature of the aromatic ring. This can lead to unique and specific interactions with the target protein.[9][10]
Methoxy Group Ortho to the acetic acid side chainThe methoxy group can act as a hydrogen bond acceptor and its position can influence the conformation of the side chain, providing specific vectors for fragment growth.
Carboxylic Acid Ionizable groupCan form strong ionic interactions or hydrogen bonds with key residues in a protein's active site, often serving as a critical anchor point for binding.

The strategic placement of the difluoro and methoxy groups provides distinct vectors for chemical elaboration, a crucial aspect for the hit-to-lead optimization phase.[13]

Experimental Workflows and Protocols

The successful application of this compound in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and characterization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (e.g., SPR, NMR, TSA) Hit_Triage Hit Triage & Initial Validation Screening->Hit_Triage Identify Binders Validation Orthogonal Biophysical Validation (e.g., ITC, MST) Hit_Triage->Validation Prioritized Hits Structural Structural Biology (X-ray Crystallography, Cryo-EM) Validation->Structural Confirm Binding & Determine Mode SBDD Structure-Based Design (Growing, Linking, Merging) Structural->SBDD High-Resolution Structure Chemistry Medicinal Chemistry Synthesis SBDD->Chemistry Design Analogs SAR SAR Exploration Chemistry->SAR Synthesize & Test SAR->SBDD Inform Next Design Cycle Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[14][15]

Objective: To identify if this compound binds to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • This compound (stock solution in 100% DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Standard immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (deactivated surface).

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the active surface data.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.[16]

Protocol 2: Hit Validation using ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful primary screening and validation technique.[15][16] Given the presence of fluorine, ¹⁹F NMR offers a highly sensitive and specific method to detect binding.[14]

Objective: To confirm the binding of this compound and gain initial structural insights.

Materials:

  • High-field NMR spectrometer with a ¹⁹F probe

  • Target protein

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

Methodology:

  • Sample Preparation:

    • Prepare a sample containing a known concentration of this compound (e.g., 100 µM) in the NMR buffer.

    • Prepare a second sample identical to the first, but also containing the target protein at a suitable concentration (e.g., 10-50 µM).

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment-only sample. This will show two distinct signals for the two non-equivalent fluorine atoms.

    • Acquire a ¹⁹F NMR spectrum of the fragment-plus-protein sample under identical conditions.

  • Data Analysis:

    • Binding Confirmation: Compare the two spectra. A change in the chemical shift, line broadening, or a decrease in the intensity of the fluorine signals in the presence of the protein is indicative of binding.

    • Ligand-Observed NMR: This experiment confirms that the fragment is interacting with the protein in solution. Techniques like Saturation Transfer Difference (STD) NMR can also be used to identify which protons on the fragment are in close proximity to the protein surface.[14]

From Hit to Lead: Structure-Guided Optimization

Once this compound is confirmed as a binder, the next critical phase is to improve its affinity and selectivity. This is typically achieved through structure-guided design, where a high-resolution structure of the protein-fragment complex is obtained, most commonly via X-ray crystallography.[16][17]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment 2,3-Difluoro-6- methoxyphenylacetic acid (Weak Affinity) Growing Fragment Growing Fragment->Growing Add functionality to explore empty pocket space Merging Fragment Merging Fragment->Merging Combine with another fragment binding in an overlapping site Linking Fragment Linking Fragment->Linking Connect to another fragment in an adjacent site Lead Potent Lead Compound (High Affinity & Selectivity) Growing->Lead Merging->Lead Linking->Lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

Hit-to-Lead Strategies
  • Fragment Growing: This is often the most direct strategy.[18] The crystal structure will reveal unoccupied space adjacent to the bound fragment. New chemical functionality can be added to the fragment to make additional favorable interactions with the protein, thereby increasing potency.[7] For this compound, potential growth vectors include:

    • The phenyl ring: The 4- and 5-positions are available for substitution.

    • The carboxylic acid: This can be converted to amides or other functional groups to probe interactions in that region.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker.[7] This can lead to a dramatic increase in affinity due to the additive binding energies.[18]

  • Fragment Merging: If two fragments are found to bind in overlapping positions, a new, single molecule can be designed that incorporates the key binding features of both.[7]

The choice of strategy is entirely dependent on the structural information obtained and the nature of the target's binding site.[19]

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery campaigns. Its inherent properties, including adherence to the "Rule of Three," a synthetically tractable scaffold, and the strategic placement of fluorine and methoxy substituents, make it a versatile tool for probing protein binding sites.[2][5] By employing sensitive biophysical screening techniques like SPR and NMR, researchers can confidently identify and validate its binding to a target of interest.[14][15] Subsequent structure-guided optimization provides a clear and rational path from a weak-binding fragment to a potent and selective lead compound, accelerating the drug discovery process.[20][21]

References

  • Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Ciulli, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Gupta, M., et al. (2025). Role of Fluorine in Drug Design and Drug Action.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies.
  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia.
  • NovAliX. (n.d.). Fragment Screening & Fragment-Based Drug Design. NovAliX.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • StudySmarter. (2024). Fragment-Based Drug Design: Techniques & Examples. StudySmarter.
  • Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Topics in Medicinal Chemistry.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
  • Creative Biostructure. (n.d.). Fragment-to-Lead.
  • Sci-Hub. (n.d.).
  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry.
  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Tsai, C.-H., et al. (2020).
  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry.
  • St. Denis, J. D., et al. (2021). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-6-methoxyphenylacetic acid is a key building block in contemporary medicinal chemistry, finding application in the synthesis of various pharmacologically active molecules. Its specific substitution pattern, featuring two vicinal fluorine atoms and a methoxy group, imparts unique electronic and conformational properties to the target compounds, often enhancing metabolic stability, binding affinity, and bioavailability. The increasing demand for this intermediate necessitates the development of robust, scalable, and economically viable synthetic routes.

This document provides a detailed guide for researchers, chemists, and process development professionals on the large-scale synthesis of this compound. Two primary synthetic strategies are presented, starting from the common precursor, 2,3-difluoro-6-methoxybenzoic acid. The first route employs the Arndt-Eistert homologation, a classic and efficient method for one-carbon chain extension of carboxylic acids. The second route proceeds via the corresponding benzyl cyanide, offering an alternative that avoids the use of diazomethane, a notoriously hazardous reagent. The choice between these routes will depend on the specific capabilities, safety infrastructure, and economic considerations of the manufacturing facility.

Synthetic Strategy Overview

The synthesis of this compound is approached from 2,3-difluoro-6-methoxybenzaldehyde, which is first oxidized to the corresponding benzoic acid. This benzoic acid is a crucial branching point for two distinct homologation strategies, as illustrated in the workflow diagram below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Homologation cluster_A Route A: Arndt-Eistert Homologation cluster_B Route B: Benzyl Cyanide Pathway 2,3-Difluoro-6-methoxybenzaldehyde 2,3-Difluoro-6-methoxybenzaldehyde 2,3-Difluoro-6-methoxybenzoic acid 2,3-Difluoro-6-methoxybenzoic acid 2,3-Difluoro-6-methoxybenzaldehyde->2,3-Difluoro-6-methoxybenzoic acid Oxidation 2,3-Difluoro-6-methoxybenzoyl chloride 2,3-Difluoro-6-methoxybenzoyl chloride 2,3-Difluoro-6-methoxybenzoic acid->2,3-Difluoro-6-methoxybenzoyl chloride Activation 2,3-Difluoro-6-methoxybenzyl alcohol 2,3-Difluoro-6-methoxybenzyl alcohol 2,3-Difluoro-6-methoxybenzoic acid->2,3-Difluoro-6-methoxybenzyl alcohol Reduction Diazo ketone intermediate Diazo ketone intermediate 2,3-Difluoro-6-methoxybenzoyl chloride->Diazo ketone intermediate Reaction with Diazomethane 2,3-Difluoro-6-methoxyphenylacetic acid_A This compound Diazo ketone intermediate->2,3-Difluoro-6-methoxyphenylacetic acid_A Wolff Rearrangement 2,3-Difluoro-6-methoxybenzyl chloride 2,3-Difluoro-6-methoxybenzyl chloride 2,3-Difluoro-6-methoxybenzyl alcohol->2,3-Difluoro-6-methoxybenzyl chloride Halogenation 2,3-Difluoro-6-methoxybenzyl cyanide 2,3-Difluoro-6-methoxybenzyl cyanide 2,3-Difluoro-6-methoxybenzyl chloride->2,3-Difluoro-6-methoxybenzyl cyanide Cyanation 2,3-Difluoro-6-methoxyphenylacetic acid_B This compound 2,3-Difluoro-6-methoxybenzyl cyanide->2,3-Difluoro-6-methoxyphenylacetic acid_B Hydrolysis

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,3-Difluoro-6-methoxybenzoic Acid

This initial step involves the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding carboxylic acid. This transformation is crucial as it provides the immediate precursor for the subsequent homologation reactions.

Experimental Protocol: Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde
  • Reaction Setup: In a 100 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of potassium hydroxide (15 kg, 267.3 mol) in deionized water (75 L).

  • Addition of Starting Material: To the stirred solution, add 2,3-difluoro-6-methoxybenzaldehyde (5 kg, 29.0 mol).

  • Addition of Oxidant: Cool the mixture to 10-15°C using a chiller. Slowly add 30% hydrogen peroxide (10 L, 97.9 mol) via the addition funnel, maintaining the internal temperature below 25°C. The addition should take approximately 2-3 hours.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70°C for 2 hours. Monitor the reaction progress by TLC or HPLC until complete consumption of the starting material is observed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separation funnel and extract with dichloromethane (3 x 20 L) to remove any unreacted starting material or non-acidic impurities.

  • Isolation: Cool the aqueous phase to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid (approx. 8 L) with vigorous stirring until the pH of the solution reaches 2. A white precipitate will form.

  • Filtration and Drying: Filter the solid precipitate using a Nutsche filter. Wash the filter cake with cold deionized water (3 x 10 L). Dry the solid under vacuum at 50°C to a constant weight to afford 2,3-difluoro-6-methoxybenzoic acid.

Part 2, Route A: Arndt-Eistert Homologation

This route offers an efficient two-step conversion of the benzoic acid to the desired phenylacetic acid. However, it requires the use of diazomethane, a toxic and explosive reagent that necessitates specialized handling procedures and equipment.[2][3]

Step A1: Formation of 2,3-Difluoro-6-methoxybenzoyl chloride
  • Reaction Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber, suspend 2,3-difluoro-6-methoxybenzoic acid (4.0 kg, 21.3 mol) in toluene (20 L).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2.8 L, 38.3 mol) to the suspension over 1 hour.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and by HPLC analysis.

  • Isolation: Once the reaction is complete, cool the mixture to 40-50°C and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2,3-difluoro-6-methoxybenzoyl chloride is a light-yellow oil and is typically used in the next step without further purification.

Step A2: Reaction with Diazomethane and Wolff Rearrangement

SAFETY NOTE: Diazomethane is extremely toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood or a dedicated containment facility. The use of Diazald® or a similar precursor for the in-situ generation of diazomethane is highly recommended. Flow chemistry setups are increasingly used to enhance the safety of this transformation on a large scale.[4]

  • Preparation of Diazomethane Solution: Prepare an ethereal solution of diazomethane from Diazald® and potassium hydroxide according to established procedures. The concentration of the diazomethane solution should be determined by titration before use.

  • Reaction Setup: In a 100 L reactor, dissolve the crude 2,3-difluoro-6-methoxybenzoyl chloride (from Step A1) in anhydrous diethyl ether (30 L) and cool to -10°C.

  • Addition of Diazomethane: Slowly add the prepared diazomethane solution to the stirred acid chloride solution. A slight excess of diazomethane is used to ensure complete reaction and to neutralize the HCl formed.[3] The formation of the yellow diazo ketone intermediate can be observed.

  • Wolff Rearrangement: In a separate reactor, prepare a suspension of silver oxide (Ag₂O, 100 g) in a mixture of deionized water (10 L) and 1,4-dioxane (10 L) at 50-60°C.

  • Addition of Diazo Ketone: The diazo ketone solution is slowly and carefully added to the silver oxide suspension. Vigorous nitrogen evolution will occur. The rate of addition should be controlled to maintain a steady evolution of gas. The reaction is exothermic and may require cooling to maintain the temperature at 60-70°C.[5]

  • Work-up and Isolation: After the addition is complete and gas evolution has ceased, the mixture is stirred for an additional hour. The silver catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to remove the organic solvents.

  • Purification: The remaining aqueous solution is acidified with concentrated HCl to pH 2, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and recrystallized from a toluene/heptane mixture to yield pure this compound.

Part 2, Route B: Benzyl Cyanide Pathway

This multi-step route avoids the use of diazomethane, making it a potentially safer option for large-scale production, although it is longer. The key steps are the reduction of the carboxylic acid to a benzyl alcohol, conversion to a benzyl chloride, cyanation, and finally, hydrolysis to the desired product.

Step B1: Reduction of 2,3-Difluoro-6-methoxybenzoic Acid
  • Reaction Setup: In a 100 L stainless steel reactor, suspend 2,3-difluoro-6-methoxybenzoic acid (4.0 kg, 21.3 mol) in anhydrous tetrahydrofuran (THF, 40 L).

  • Formation of Borane-THF Complex: In a separate vessel, slowly add boron trifluoride etherate (3.3 L, 26.6 mol) to a solution of sodium borohydride (1.0 kg, 26.4 mol) in THF (20 L) at 0-5°C.

  • Reduction: The prepared borane solution is then slowly added to the benzoic acid suspension, maintaining the temperature below 20°C. After the addition, the mixture is stirred at room temperature for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of a 1:1 mixture of THF and water, followed by 2M HCl until the pH is acidic. The mixture is then extracted with ethyl acetate (3 x 20 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give crude 2,3-difluoro-6-methoxybenzyl alcohol.

Step B2: Conversion to 2,3-Difluoro-6-methoxybenzyl chloride
  • Reaction Setup: Dissolve the crude benzyl alcohol from the previous step in dichloromethane (40 L) in a 100 L reactor and cool to 0°C.

  • Chlorination: Slowly add thionyl chloride (1.9 L, 25.6 mol) to the solution, maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: The reaction mixture is carefully poured into ice water and the layers are separated. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2,3-difluoro-6-methoxybenzyl chloride, which is used directly in the next step.

Step B3: Cyanation to 2,3-Difluoro-6-methoxybenzyl cyanide
  • Reaction Setup: In a 100 L reactor, dissolve sodium cyanide (1.3 kg, 26.5 mol) in dimethyl sulfoxide (DMSO, 30 L).

  • Reaction: Add the crude benzyl chloride to the cyanide solution and heat the mixture to 60-70°C for 6-8 hours.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with toluene (3 x 20 L). The combined organic layers are washed with water and brine, then dried and concentrated to give crude 2,3-difluoro-6-methoxybenzyl cyanide.

Step B4: Hydrolysis of 2,3-Difluoro-6-methoxybenzyl cyanide
  • Reaction Setup: In a 100 L reactor, mix the crude benzyl cyanide with a 30% aqueous solution of sulfuric acid (40 L).

  • Hydrolysis: Heat the mixture to reflux (100-110°C) for 8-12 hours until the hydrolysis is complete (monitored by HPLC).[6]

  • Work-up and Isolation: Cool the reaction mixture and extract with toluene. The organic layer is then extracted with a 10% sodium hydroxide solution. The aqueous basic layer is separated and acidified with concentrated HCl to pH 2 to precipitate the product.

  • Purification: The solid is collected by filtration, washed with water, and recrystallized from a toluene/heptane mixture to yield pure this compound.

Data Summary

The following table provides an overview of the expected yields and purities for each step in the two proposed synthetic routes. These values are based on literature precedents for similar transformations and are intended as a guide for process development.

StepRouteStarting MaterialProductExpected Yield (%)Expected Purity (%)
Part 1
OxidationN/A2,3-Difluoro-6-methoxybenzaldehyde2,3-Difluoro-6-methoxybenzoic acid85-95>98
Part 2
Route A
Acid Chloride FormationA2,3-Difluoro-6-methoxybenzoic acid2,3-Difluoro-6-methoxybenzoyl chloride>95 (crude)N/A
Arndt-Eistert HomologationA2,3-Difluoro-6-methoxybenzoyl chlorideThis compound70-80 (over 2 steps)>99
Route B
ReductionB2,3-Difluoro-6-methoxybenzoic acid2,3-Difluoro-6-methoxybenzyl alcohol80-90>95 (crude)
HalogenationB2,3-Difluoro-6-methoxybenzyl alcohol2,3-Difluoro-6-methoxybenzyl chloride>95 (crude)N/A
CyanationB2,3-Difluoro-6-methoxybenzyl chloride2,3-Difluoro-6-methoxybenzyl cyanide85-95>90 (crude)
HydrolysisB2,3-Difluoro-6-methoxybenzyl cyanideThis compound80-90>99
Overall
Route A 2,3-Difluoro-6-methoxybenzaldehydeThis compound60-75>99
Route B 2,3-Difluoro-6-methoxybenzaldehydeThis compound50-65>99

Conclusion

The large-scale synthesis of this compound can be effectively achieved through two distinct and viable routes, starting from the common precursor 2,3-difluoro-6-methoxybenzoic acid. Route A, the Arndt-Eistert homologation, is more direct and potentially higher-yielding, but involves the highly hazardous reagent diazomethane, requiring stringent safety protocols and specialized equipment. Route B, proceeding through a benzyl cyanide intermediate, is a longer process but utilizes more conventional and less acutely hazardous reagents, making it a potentially more accessible method for facilities not equipped to handle diazomethane on a large scale. The selection of the optimal route will depend on a careful evaluation of the available resources, safety infrastructure, and economic targets of the manufacturing campaign. Both routes, when properly executed, can deliver the target molecule in high purity, suitable for use in pharmaceutical development and manufacturing.

References

  • Not directly cited in the text, but relevant to the general topic of benzoic and phenylacetic acid derivatives.
  • Pace, V., et al. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane in the Presence of Calcium Oxide as Acid Scavenger. The Journal of Organic Chemistry, 75(16), 5760-5763. [Link]

  • General information on Arndt-Eistert homologation. NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • General information on Arndt-Eistert homologation. Quora. What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? [Link]

  • General information on Arndt-Eistert homologation. Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • General information on Arndt-Eistert homologation. Wikipedia. Arndt–Eistert reaction. [Link]

  • General information on benzyl cyanide hydrolysis. ResearchGate. Benzyl cyanide can be converted into phenylacetic acid in vivo... [Link]

  • General procedure for Arndt-Eistert reaction. Brainly.in. Convert benzoic acid to phenylacetic acid. [Link]

  • General procedure for phenylacetic acid synthesis. Organic Syntheses. Phenylacetic acid. [Link]

  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google P
  • Kappe, C. O., et al. (2020). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development. [Link]

  • CN103232338A - Preparation method of phenylacetic acid - Google P
  • General information on synthesis of phenylacetic acid. YouTube. Conversion of Benzene to Phenylacetic acid. [Link]

  • Safety information on diazomethane. Organic Syntheses. Ethyl 1-Naphthylacetate. [Link]

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • General information on phenylacetic acid. ResearchGate. Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. [Link]

  • General information on benzyl cyanide. Ataman Kimya. BENZYL CYANIDE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid.

As a Senior Application Scientist, this guide is structured to address the practical challenges and nuances encountered during the synthesis of this compound. Our focus is on providing scientifically grounded, actionable solutions to common problems, moving beyond simple procedural lists to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs): Synthetic Strategy & Mechanism

Q1: What is the most reliable and scalable synthetic route for this compound?

Answer: For laboratory and pilot scales, the most robust and widely adopted method is the carboxylation of a Grignard reagent .[1][2] This pathway offers high convergence and generally good yields. The key steps are:

  • Formation of the Grignard Reagent: Starting from a halogenated precursor, typically 1-bromo-2,3-difluoro-6-methoxybenzene, which is reacted with magnesium turnings in an anhydrous ether solvent (like THF or Diethyl Ether).

  • Carboxylation: The resulting organomagnesium compound, a potent nucleophile, is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas.[3][4]

  • Acidic Workup: The intermediate magnesium carboxylate salt is hydrolyzed with an aqueous acid (e.g., HCl, H₂SO₄) to yield the final product, this compound.

An alternative route, more suited for specific industrial setups, involves the carbonylation of 2,3-difluorobenzyl chloride using a cobalt catalyst.[5] However, this method requires handling carbon monoxide gas under pressure and specialized catalytic systems, making the Grignard route more accessible for most research environments.

Q2: Can you illustrate the reaction mechanism for the Grignard carboxylation?

Answer: Certainly. The mechanism involves two primary stages: nucleophilic addition and protonation.

  • Nucleophilic Addition: The Grignard reagent, which can be represented as R-MgX, is a strong nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of carbon dioxide (CO₂) is electrophilic because of the two electronegative oxygen atoms. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a new carbon-carbon bond and generating a halomagnesium carboxylate salt.[1][2]

  • Protonation: This intermediate salt is stable until a proton source is introduced. During the aqueous acidic workup, the carboxylate is protonated to form the final carboxylic acid product.[2]

Below is a diagram illustrating this fundamental transformation.

Grignard Carboxylation cluster_reactants Step 1: Nucleophilic Addition cluster_workup Step 2: Acidic Workup Grignard R-MgX Intermediate R-COO⁻ MgX⁺ (Halomagnesium Carboxylate) Grignard->Intermediate Nucleophilic Attack CO2 O=C=O CO2->Intermediate Product R-COOH (Carboxylic Acid) Intermediate->Product Protonation H3O H₃O⁺ H3O->Product

Caption: Mechanism of Grignard reagent carboxylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis.

Issue 1: Grignard Reaction Fails to Initiate or Proceeds with Very Low Conversion.
  • Symptom: After adding the aryl halide to the magnesium turnings, there is no observable initiation (no gentle reflux, no color change, magnesium remains shiny). Alternatively, titration of an aliquot reveals a very low concentration of the Grignard reagent.[6]

  • Potential Causes & Solutions:

Potential Cause Scientific Rationale & Troubleshooting Strategy
Wet Glassware/Solvent Grignard reagents are extremely strong bases and are rapidly quenched by protic sources like water.[6][7] Solution: Ensure all glassware is flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents should be used immediately after opening or stored over molecular sieves.
Passive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. Solution: Activate the magnesium prior to adding the bulk of the aryl halide. Common activation methods include: 1) Crushing the turnings with a glass rod under an inert atmosphere to expose a fresh surface. 2) Adding a small crystal of iodine (I₂), which will etch the surface.[8] 3) Adding a few drops of 1,2-dibromoethane; its reaction with Mg is highly exothermic and exposes fresh metal.
Poor Quality Reagents The aryl halide may contain impurities. The magnesium may be of low quality or heavily oxidized. Solution: Use high-purity magnesium turnings.[9] Purify the 1-bromo-2,3-difluoro-6-methoxybenzene via distillation if its purity is questionable.
Incorrect Temperature The reaction may be too cold to initiate. Solution: Gentle warming with a heat gun can often trigger the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled reflux.[6]

digraph "Grignard Initiation Troubleshooting" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Start Node
Start [label="Grignard reaction not initiating?", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// First Level Checks
Check_Anhydrous [label="Are glassware and solvent\nscrupulously dry?", fillcolor="#FBBC05"];
Start -> Check_Anhydrous;

// Anhydrous Path
Anhydrous_No [label="No", shape=oval, style=filled, fillcolor="#F1F3F4"];
Anhydrous_Yes [label="Yes", shape=oval, style=filled, fillcolor="#F1F3F4"];
Check_Anhydrous -> Anhydrous_No [label=" Fix "];
Check_Anhydrous -> Anhydrous_Yes [label=" Proceed "];
Fix_Anhydrous [label="Flame-dry glassware.\nUse fresh anhydrous solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Anhydrous_No -> Fix_Anhydrous -> Start [style=dashed];

// Activation Check
Check_Activation [label="Is the Mg surface activated?", fillcolor="#FBBC05"];
Anhydrous_Yes -> Check_Activation;

// Activation Path
Activation_No [label="No", shape=oval, style=filled, fillcolor="#F1F3F4"];
Activation_Yes [label="Yes", shape=oval, style=filled, fillcolor="#F1F3F4"];
Check_Activation -> Activation_No [label=" Fix "];
Check_Activation -> Activation_Yes [label=" Proceed "];
Fix_Activation [label="Add I₂ crystal or\n1,2-dibromoethane.\nApply gentle heat.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Activation_No -> Fix_Activation -> Start [style=dashed];

// Final Check
Check_Reagents [label="Are reagents high purity?", fillcolor="#FBBC05"];
Activation_Yes -> Check_Reagents;
Reagents_No [label="No", shape=oval, style=filled, fillcolor="#F1F3F4"];
Success [label="Initiation successful.\nProceed with caution.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
Check_Reagents -> Reagents_No [label=" Fix "];
Check_Reagents -> Success [label=" Yes "];
Fix_Reagents [label="Use fresh Mg turnings.\nPurify aryl halide.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Reagents_No -> Fix_Reagents -> Start [style=dashed];

}

Sources

purification challenges of 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,3-Difluoro-6-methoxyphenylacetic Acid

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges in the purification of this compound (CAS 886501-88-8).[1] We will explore the underlying chemical principles behind common purification hurdles and provide validated, step-by-step protocols to achieve high purity for this critical research compound.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting purification, it is essential to understand the inherent properties of this compound. Its structure, featuring a carboxylic acid group, a methoxy group, and two fluorine atoms on the phenyl ring, dictates its behavior in various purification techniques.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C₉H₉FO₃[2]Influences molecular weight and elemental analysis.
Molecular Weight 184.16 g/mol [2]Standard molecular weight for mass spectrometry.
Functional Groups Carboxylic Acid (-COOH), Methoxy (-OCH₃), Phenyl Ring, Fluorine (-F)The acidic proton allows for pH-dependent solubility changes, crucial for acid-base extractions. The aromatic ring and fluorine atoms contribute to hydrophobicity, making it suitable for reversed-phase chromatography.
pKa Estimated ~4.0-4.5As a carboxylic acid, it will be deprotonated and water-soluble at pH > 6 and protonated and organic-soluble at pH < 3. This is the cornerstone of extraction-based purification.
Expected Impurities Positional isomers, unreacted starting materials (e.g., 2,3-difluorotoluene), hydrolysis byproducts.[3][4]The presence of structurally similar isomers is a known challenge in the synthesis of fluorinated phenylacetic acids, often requiring high-resolution chromatographic separation.[3][5]

Troubleshooting Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

dot

Troubleshooting_Decision_Tree start Initial Problem q1 Low Yield After Extraction? start->q1 q2 Persistent Impurities After Crystallization? start->q2 q3 Poor Separation in HPLC? start->q3 a1_1 Check pH of Aqueous Layers. Ensure acidic layer is pH < 2 and basic layer is pH > 9. q1->a1_1 pH Control a1_2 Emulsion Formation? Add brine or centrifuge to break the emulsion. q1->a1_2 Physical Issue a2_1 Impurity is an isomer? Consider preparative HPLC or chromatography on silica gel. q2->a2_1 Isomeric Impurity a2_2 Oily product? Use a co-solvent system (e.g., Toluene/Heptane) or try vapor diffusion crystallization. q2->a2_2 Physical Form a2_3 Material crashes out too quickly? Slow down cooling, reduce supersaturation, or use seeding. q2->a2_3 Kinetics a3_1 Co-eluting peaks? Adjust mobile phase pH away from pKa. Use a buffer (formic or acetic acid). q3->a3_1 Resolution a3_2 Poor peak shape? Use a deactivated (end-capped) column to minimize silanol interactions. q3->a3_2 Tailing/Fronting a3_3 Isomer separation needed? Optimize organic modifier (MeCN vs. MeOH). Consider specialized columns. q3->a3_3 Selectivity

Caption: Decision tree for troubleshooting purification issues.

Question 1: My overall yield is very low after performing an aqueous workup. What could be the cause?

Answer: Low yield during acid-base extraction typically points to two main issues: incomplete protonation/deprotonation or physical loss of material.

  • Causality (Chemical): The purification relies on the dramatic shift in solubility of the carboxylic acid between its protonated (organic-soluble) and deprotonated (water-soluble) states. If the pH is not sufficiently acidic (pH < 2) during the back-extraction step, a significant portion of your product will remain as the carboxylate salt in the aqueous phase, leading to poor recovery in the organic layer. Conversely, if the initial basic extraction (pH > 9) is incomplete, the product remains in the organic layer and is discarded with other neutral impurities.

  • Causality (Physical): Emulsions are common in biphasic mixtures, especially when fine precipitates are present. Your product can get trapped in this stable emulsion layer between the organic and aqueous phases, leading to significant loss upon separation.

Troubleshooting Steps:

  • Verify pH: Use a pH meter or high-quality pH strips to check the pH of your aqueous layers during each extraction step. Adjust with 1M HCl or 1M NaOH as needed.

  • Break Emulsions: If an emulsion forms, add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Gentle centrifugation of the separation funnel can also be highly effective.

  • Re-extract: Perform an additional extraction on each discarded layer to recover any lost product before proceeding.

Question 2: I've recrystallized my product, but NMR analysis still shows persistent impurities. How can I remove them?

Answer: If recrystallization fails to remove impurities, it's likely because the impurities have very similar solubility profiles or are co-crystallizing with your product. This is a common problem with positional isomers, which are frequently generated during the synthesis of fluorinated aromatic compounds.[3]

  • Causality (Isomeric Impurities): Positional isomers (e.g., 2,4-Difluoro-6-methoxyphenylacetic acid) have nearly identical polarities and solubilities to the target compound, making them exceptionally difficult to separate by simple crystallization.

  • Causality (Non-isomeric Impurities): If the impurity is a starting material or a byproduct with a different structure but similar solubility, a different solvent system is required.

Troubleshooting Steps:

  • Identify the Impurity: Use LC-MS or GC-MS to get a molecular weight of the impurity. This will help determine if it's an isomer or a different compound.

  • Change Crystallization Solvent: Experiment with different solvent systems. A good starting point is a binary system where the product is soluble in one solvent (e.g., ethyl acetate, toluene) and insoluble in the other (e.g., heptane, hexane).[6]

  • Employ Chromatography: For stubborn impurities, particularly isomers, column chromatography is the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a standard approach. For very challenging separations, preparative HPLC may be necessary.[7]

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for recrystallizing this compound?

    • A: There is no single "best" solvent, as it depends on the impurities present. However, a good starting point is a toluene/heptane or ethyl acetate/hexane solvent system. Dissolve the crude product in a minimal amount of the "good" solvent (toluene or ethyl acetate) at an elevated temperature, then slowly add the "poor" solvent (heptane or hexane) until turbidity persists. Allow the solution to cool slowly to promote the growth of pure crystals.[6]

  • Q: My product is an oil and won't crystallize. What should I do?

    • A: Oiling out occurs when the compound's melting point is lower than the boiling point of the crystallization solvent, or when the solution is too supersaturated. Try using a lower-boiling point solvent system. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. If that fails, adding a "seed crystal" from a previous successful batch is a highly effective technique.[6] Vapor diffusion is another excellent method for small amounts of material that are difficult to crystallize.[6]

  • Q: What analytical technique is best for assessing the final purity?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity analysis of this type of compound.[8][9] It provides high resolution, allowing for the separation and quantification of closely related impurities. NMR spectroscopy is excellent for structural confirmation and identifying impurities if they are present at >1%. A combination of both techniques provides the most comprehensive purity assessment.[9]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Workup

This protocol is designed to separate the acidic product from neutral and basic impurities after a synthesis reaction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Shake vigorously and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the deprotonated product as a sodium salt) into a clean flask.

  • Re-extraction: Add another portion of the basic solution to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the product.

  • Washing (Optional): The organic layer, containing neutral impurities, can be washed with brine and dried for analysis of byproducts. It is typically discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring until the pH is ~1-2. The product should precipitate as a solid.

  • Final Extraction: Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Reverse-Phase HPLC for Purity Analysis

This method provides a baseline for assessing the purity of this compound.

  • Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 264 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • System Suitability: The peak for the main compound should have a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000.

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Purification and Analysis Workflow

The following diagram illustrates the logical flow from a crude synthetic product to a final, analytically pure compound.

dot

Purification_Workflow crude Crude Synthetic Product extraction Step 1: Acid-Base Extraction (Removes neutral/basic impurities) crude->extraction tlc_check1 Purity Check 1: TLC or fast LC-MS extraction->tlc_check1 crystallization Step 2: Recrystallization (Removes most remaining impurities) tlc_check1->crystallization Impurities separable by polarity? chromatography Alternative Step 2: Column Chromatography (For isomeric impurities) tlc_check1->chromatography Impurities not separable (e.g., isomers)? tlc_check2 Purity Check 2: TLC or fast LC-MS crystallization->tlc_check2 chromatography->tlc_check2 final_analysis Step 3: Final Purity Analysis tlc_check2->final_analysis Purity >95%? hplc Quantitative Purity (HPLC) final_analysis->hplc nmr Structural Confirmation (NMR) final_analysis->nmr ms Molecular Weight (MS) final_analysis->ms pure_product Pure Product (>98%) final_analysis->pure_product

Sources

byproduct formation in the synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid. The information presented herein is curated from established synthetic routes and anticipates common challenges to ensure a higher success rate in your experimental work.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The choice of synthesis is often dictated by the availability of starting materials, scalability, and safety considerations. This guide will focus on two primary, literature-supported pathways and a potential third alternative, addressing byproduct formation and troubleshooting for each.

  • Route A: Photohalogenation of a substituted toluene followed by carbonylation.

  • Route B: Synthesis from a substituted phenol via ortho-lithiation and carboxymethylation.

  • Alternative Route C: The Willgerodt-Kindler reaction of a corresponding acetophenone.

II. Troubleshooting Guide & FAQs by Synthetic Route

Route A: From 2,3-Difluoro-6-methoxytoluene

This synthetic pathway involves the free-radical halogenation of the benzylic methyl group of 2,3-Difluoro-6-methoxytoluene, followed by a carbonylation reaction to introduce the carboxylic acid moiety.

Route A start 2,3-Difluoro-6-methoxytoluene step1 Photohalogenation (e.g., NBS, UV light) start->step1 intermediate1 2,3-Difluoro-6-methoxybenzyl halide step1->intermediate1 step2 Carbonylation (e.g., CO, Pd catalyst, base) intermediate1->step2 product This compound step2->product

Caption: Synthetic pathway from 2,3-Difluoro-6-methoxytoluene.

Q1: My photohalogenation of 2,3-Difluoro-6-methoxytoluene is giving me a mixture of products with low yield of the desired benzyl halide. What are the likely byproducts and how can I avoid them?

A1: Free-radical halogenation, while effective, can be notoriously unselective.[1] The primary byproducts in this reaction are typically:

  • Over-halogenated species: 2,3-Difluoro-6-methoxybenzylidene dihalide and 2,3-Difluoro-6-methoxybenzotrihalide. These arise from the further reaction of the desired product with the halogen radical.

  • Ring halogenation products: Halogenation at positions on the aromatic ring can occur, although benzylic halogenation is generally favored due to the stability of the benzyl radical.[2]

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Over-halogenation Excess halogenating agent, prolonged reaction time, or high light intensity.Use a controlled amount of the halogenating agent (e.g., N-bromosuccinimide, NBS, is often preferred for its selectivity).[3] Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed. Reduce the intensity of the UV light source.
Ring Halogenation High reaction temperature or presence of Lewis acid catalysts.Maintain a moderate reaction temperature. Ensure all glassware is free from any acidic residues that could promote electrophilic aromatic substitution.
Low Conversion Insufficient initiation or radical quenching.Ensure the UV lamp is functioning correctly and is of the appropriate wavelength to initiate the reaction. Degas the solvent to remove oxygen, which can act as a radical scavenger.

Q2: I am having trouble with the carbonylation of my 2,3-Difluoro-6-methoxybenzyl halide. The reaction is sluggish and gives a poor yield. What could be the issue?

A2: Palladium-catalyzed carbonylation reactions are powerful but sensitive to several factors.[4][5] Common issues include:

  • Catalyst deactivation: The palladium catalyst can be sensitive to impurities and may precipitate as inactive palladium black.[6]

  • Substrate reactivity: Benzyl halides with electron-withdrawing groups, such as fluorine, can sometimes be less reactive in oxidative addition to the palladium center.

  • Presence of moisture or oxygen: These can interfere with the catalytic cycle.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Low Catalyst Activity Impure starting materials or solvent, or catalyst degradation.Use freshly purified benzyl halide and anhydrous, degassed solvents. Consider the use of a co-catalyst or additive to stabilize the palladium catalyst.[6] Ensure a positive pressure of carbon monoxide.
Incomplete Reaction Insufficient temperature or pressure of carbon monoxide.Increase the reaction temperature or the pressure of CO, within safe limits for your equipment. Ensure efficient stirring to maximize gas-liquid mass transfer.
Side Product Formation Homocoupling of the benzyl halide or reaction with the solvent.Optimize the reaction conditions (catalyst, ligand, solvent, and base) to favor the carbonylation pathway. The choice of base can significantly impact the reaction outcome.
Route B: From 2,3-Difluorophenol

This route involves the protection of the phenolic hydroxyl group, followed by ortho-directed lithiation, reaction with a carboxymethylating agent, and subsequent deprotection and methylation.

Route B start 2,3-Difluorophenol step1 Protection of -OH (e.g., with DHP) start->step1 intermediate1 Protected 2,3-Difluorophenol step1->intermediate1 step2 ortho-Lithiation & Reaction with tert-butyl bromoacetate intermediate1->step2 intermediate3 2,3-Difluoro-6-hydroxyphenylacetic acid step2->intermediate3 intermediate2 Protected 2,3-Difluoro-6-hydroxyphenylacetic acid tert-butyl ester step3 Deprotection (Acid Hydrolysis) step4 Methylation (e.g., DMS, base) intermediate3->step4 product This compound step4->product

Caption: Synthetic pathway from 2,3-Difluorophenol.

Q1: The ortho-lithiation of my protected 2,3-difluorophenol is not proceeding cleanly. What are the potential side reactions?

A1: Ortho-directed lithiation is a powerful tool, but it can be accompanied by several side reactions:

  • Proton abstraction from the solvent: If the solvent is not completely anhydrous, the organolithium reagent will be quenched.

  • Competing lithiation positions: While the protecting group directs lithiation to the ortho position, some lithiation may occur at other positions on the ring, leading to isomeric byproducts.

  • Wurtz-type coupling: The organolithium intermediate can react with any unreacted starting material (if a halide is used as a precursor) to form a biphenyl-type byproduct.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Low Yield of Lithiated Intermediate Presence of moisture or other electrophilic impurities.Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried before use. Perform the reaction under a strictly inert atmosphere (argon or nitrogen).
Formation of Isomeric Products Suboptimal temperature or directing group.Perform the lithiation at a low temperature (typically -78 °C) to enhance regioselectivity. Ensure the protecting group is robust and effectively directs the lithiation.

Q2: During the methylation step, I am observing byproducts in addition to the desired this compound. What are they and how can I minimize them?

A2: The methylation of the phenolic hydroxyl group can lead to the following byproducts:

  • O-alkylation vs. C-alkylation: While O-alkylation is desired, some C-alkylation on the aromatic ring can occur under certain conditions.

  • Esterification of the carboxylic acid: If the methylating agent is reactive enough and the conditions are suitable, the carboxylic acid moiety can also be esterified.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Mixture of O- and C-alkylated products Highly reactive methylating agent or harsh reaction conditions.Use a milder methylating agent. Control the reaction temperature carefully. The choice of base can also influence the selectivity.
Esterification of the product Excess methylating agent or prolonged reaction time.Use a stoichiometric amount of the methylating agent. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Alternative Route C: Willgerodt-Kindler Reaction

This route involves the conversion of 2,3-Difluoro-6-methoxyacetophenone to the corresponding thioamide, followed by hydrolysis to the desired carboxylic acid.[7][8]

Route C start 2,3-Difluoro-6-methoxyacetophenone step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) start->step1 intermediate1 Thioamide intermediate step1->intermediate1 step2 Hydrolysis (Acid or Base) intermediate1->step2 product This compound step2->product

Caption: Willgerodt-Kindler synthesis pathway.

Q1: The Willgerodt-Kindler reaction is known for its harsh conditions. What are the common byproducts and how can I improve the yield of the desired thioamide?

A1: The Willgerodt-Kindler reaction can produce a complex mixture of products. Common byproducts include:

  • Unreacted starting material: The reaction may not go to completion.

  • Simple reduction of the ketone: The acetophenone may be reduced to the corresponding ethylbenzene derivative.

  • Polymeric materials: High temperatures can lead to the formation of tars.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Low Conversion Insufficient temperature or reaction time.Ensure the reaction is heated to a sufficiently high temperature (often >150 °C). Microwave irradiation has been shown to improve yields and reduce reaction times.[9]
Formation of Tars Excessively high temperatures or prolonged reaction times.Carefully control the reaction temperature and time. The use of a high-boiling solvent can help to moderate the temperature.

Q2: The hydrolysis of the thioamide intermediate is incomplete, leaving me with a mixture of the thioamide, amide, and the final carboxylic acid. How can I drive the reaction to completion?

A2: The hydrolysis of thioamides and amides can be slow. Incomplete hydrolysis is a common issue.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficiently strong acidic or basic conditions, or short reaction time.Use a more concentrated acid or base for the hydrolysis. Increase the reaction time and/or temperature. Monitor the reaction by TLC or HPLC to ensure complete conversion.
Product Degradation Harsh hydrolysis conditions.While stronger conditions are needed for complete hydrolysis, be mindful of potential degradation of the product. A stepwise approach (e.g., initial hydrolysis to the amide, followed by a second hydrolysis to the acid) may offer better control.

III. General Purification and Analytical Characterization

Q: What are the best methods for purifying the final product and identifying impurities?

A: A combination of techniques is recommended for purification and characterization:

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final carboxylic acid product. A suitable solvent system (e.g., toluene/hexanes or water) should be determined experimentally.[1]

    • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidification.[10]

    • Column Chromatography: For difficult separations, column chromatography on silica gel can be employed.[1]

  • Analytical Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation and purity assessment. Byproducts like over-halogenated species will have distinct chemical shifts and coupling patterns.[11][12]

    • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weights of impurities, aiding in their identification.[8]

    • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the final product and for quantifying impurities.[8]

This guide is intended to provide a foundational understanding of the challenges and solutions associated with the synthesis of this compound. As with any chemical synthesis, careful experimental design, monitoring, and characterization are paramount to success.

IV. References

  • Willgerodt-Kindler Reaction. SynArchive. [Link]

  • Free-radical halogenation. Wikipedia. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • Scheme 1 The Willgerodt reaction and the Kindler modification. ResearchGate. [Link]

  • Willgerodt‐Kindler Reac1on. MSU chemistry. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Preparation of 2,3-difluorophenylacetic acid. Google Patents.

  • Why do the halogenations of benzene and toluene lead to different products? Chemistry Stack Exchange. [Link]

  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Google Patents.

  • Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. ResearchGate. [Link]

  • Method for recovering and purifying phenylacetic acid. Google Patents.

  • 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. [Link]

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid. Google Patents.

  • Alkyl halide to Grignard reacting with CO2 to synthesize carboxylic acid. YouTube. [Link]

  • NMR Spectroscopy help! From qualitative analysis I already know it's some sort of halogenated toluene. I need to identify the halogen though. Reddit. [Link]

  • Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. PubMed. [Link]

  • Syllabus for Chemistry (SCQP08). National Testing Agency. [Link]

Sources

Technical Support Center: Synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2,3-Difluoro-6-methoxyphenylacetic acid. This molecule is a critical building block in the development of advanced pharmaceutical compounds, and achieving a high-yield, high-purity synthesis is paramount for efficient drug development pipelines. This guide is designed for researchers, chemists, and process scientists. It provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the causality behind key experimental choices to empower you to optimize your synthetic route.

The most common and scalable synthetic approach involves a multi-step sequence, typically starting from 3,4-difluoroanisole. This guide will focus on troubleshooting the key transformations within this pathway: ortho-lithiation/formylation, oxidation, or an alternative Grignard-based carboxylation route.

Part 1: Troubleshooting the Synthetic Pathway

A common synthetic route proceeds via the formation of an intermediate aldehyde, which is then oxidized. An alternative involves forming a Grignard reagent followed by carboxylation. Both pathways present unique challenges that can impact overall yield and purity.

Workflow Diagram: Common Synthetic Routes

Synthesis_Workflow cluster_0 Route A: Oxidation Pathway cluster_1 Route B: Grignard Pathway A0 3,4-Difluoroanisole A1 Ortho-Lithiation (LDA or n-BuLi) A0->A1 A2 Formylation (DMF) A1->A2 A3 2,3-Difluoro-6- methoxybenzaldehyde A2->A3 A4 Oxidation (H₂O₂, KOH) A3->A4 A5 2,3-Difluoro-6-methoxy- phenylacetic acid A4->A5 B0 1-Bromo-2,3-difluoro- 6-methoxybenzene B1 Grignard Formation (Mg, THF) B0->B1 B2 Grignard Reagent B1->B2 B3 Carboxylation (CO₂ gas/solid) B2->B3 B4 2,3-Difluoro-6-methoxy- phenylacetic acid B3->B4

Caption: Common synthetic pathways to the target compound.

Frequently Asked Questions & Troubleshooting Guides

Q1: My ortho-lithiation of 3,4-difluoroanisole is low-yielding. What are the critical parameters?

Answer: This is a common bottleneck. The regioselectivity and efficiency of this step are highly sensitive to reaction conditions. The desired lithiation occurs at the C6 position, directed by the methoxy group and activated by the fluorine atoms.

Core Causality: The reaction's success hinges on creating a strongly basic, non-nucleophilic environment at very low temperatures to prevent side reactions.

Troubleshooting Steps & Explanations:

  • Reagent Purity and Stoichiometry:

    • Lithium Diisopropylamide (LDA): Use freshly prepared or recently titrated LDA. Commercial solutions can degrade over time. A slight excess (1.05-1.1 equivalents) is often optimal to ensure complete reaction.[1]

    • n-Butyllithium (n-BuLi): While n-BuLi can be used, it is more nucleophilic and can lead to side products. If using n-BuLi, ensure it is freshly titrated.

  • Temperature Control is Critical:

    • The lithiation must be performed at very low temperatures, typically -75 °C to -70 °C.[1] Use a cryo-cool or a dry ice/acetone bath. Temperatures above -60 °C can lead to decomposition of the lithiated intermediate or undesired side reactions.

    • Maintain this low temperature throughout the addition of the anisole and the subsequent stirring period (typically 1 hour) before adding the electrophile (DMF).[1]

  • Solvent and Concentration:

    • Anhydrous Tetrahydrofuran (THF): THF is the solvent of choice. It must be rigorously dried, as any trace of water will quench the organolithium reagent. Use a freshly distilled or commercially available anhydrous grade solvent.

    • Concentration: Running the reaction too dilute can slow down the desired reaction, while being too concentrated can lead to solubility issues and local overheating during reagent addition. A substrate concentration of 0.5-1.0 M is a good starting point.

  • Addition Order and Rate:

    • Slow, dropwise addition of the 3,4-difluoroanisole solution to the cooled LDA solution is crucial.[1] This maintains the low temperature and prevents the formation of hot spots.

ParameterRecommendationRationale
Lithiation Agent LDA (freshly prepared/titrated)Less nucleophilic than n-BuLi, leading to cleaner reactions.
Temperature -75 °C to -70 °CPrevents decomposition of the lithiated intermediate.[1]
Solvent Anhydrous THFEssential for reagent stability; water will quench the reaction.
Stirring Time ~1 hour post-additionEnsures complete formation of the lithiated species before quenching.
Q2: I'm attempting a Grignard-based synthesis but the reaction won't initiate. What should I do?

Answer: Grignard reaction initiation is a notorious challenge, primarily due to the passivating oxide layer on the magnesium surface and the absolute requirement for anhydrous conditions.[2]

Core Causality: The reaction requires a clean, active magnesium surface to react with the aryl halide. Any protic species (like water) will destroy the Grignard reagent faster than it can form.

Troubleshooting Decision Tree:

Grignard_Troubleshooting start Reaction Fails to Initiate q1 Are all glassware and solvents rigorously dry? start->q1 s1_yes Yes q1->s1_yes Check s1_no No q1->s1_no Check q2 Is the magnesium surface activated? s1_yes->q2 a1 STOP. Flame-dry all glassware. Use freshly distilled anhydrous solvent. Restart experiment. s1_no->a1 s2_yes Yes q2->s2_yes Check s2_no No q2->s2_no Check q3 Initiation still fails. Apply gentle local heating (heat gun). s2_yes->q3 a2 Activate Mg: 1. Add a small crystal of Iodine. 2. Add a few drops of 1,2-dibromoethane. 3. Gently crush turnings with a glass rod. s2_no->a2 a2->q3 end Reaction Initiated. Observe for cloudiness/reflux. Proceed with slow addition of halide. q3->end

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Detailed Protocol for Grignard Formation:

  • Preparation: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and inert gas inlet. Add magnesium turnings (1.2 equivalents) to the hot flask and allow it to cool under a stream of argon or nitrogen.

  • Solvent Addition: Add a small amount of anhydrous THF to just cover the magnesium.

  • Initiation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Add ~5-10% of your 1-bromo-2,3-difluoro-6-methoxybenzene solution in THF.

  • Observation: Look for the disappearance of the iodine color and the onset of cloudiness or gentle reflux. Gentle warming with a heat gun may be required.[2]

  • Propagation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure full conversion.[3]

Q3: My carboxylation step gives a low yield of the desired acid. How can I improve this?

Answer: Low yields in Grignard carboxylation are often due to inefficient reaction with CO₂ or side reactions with the Grignard reagent.

Core Causality: The Grignard reagent is a strong base and nucleophile. It can react with moisture or form side products if the CO₂ concentration is not effectively managed. The primary reaction is the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂.[4]

Optimization Strategies:

StrategyDetailed ProtocolRationale & Citation
Maximize CO₂ Contact Pour the Grignard solution slowly onto a large excess of freshly crushed dry ice (solid CO₂) covered with anhydrous ether. Stir vigorously.This creates a high local concentration of CO₂ in a cold, inert environment, minimizing side reactions and ensuring the Grignard reagent reacts with CO₂ before it can react with anything else.[3]
Use Gaseous CO₂ Bubble dry CO₂ gas through the cooled (0 °C) Grignard solution via a fritted gas dispersion tube for several hours.Ensures continuous supply and good dispersion of CO₂. The exothermic heat of reaction can be managed by external cooling.[5]
Strictly Anhydrous CO₂ Pass CO₂ gas through a drying tube (e.g., filled with CaSO₄) before introducing it to the reaction.Prevents introducing moisture, which would quench the Grignard reagent.
Workup Procedure After reaction, quench by carefully adding a cold, dilute acid (e.g., 1M HCl) to protonate the carboxylate salt and dissolve the magnesium salts.Proper quenching ensures the final product is the free carboxylic acid and simplifies extraction.
Q4: The oxidation of 2,3-Difluoro-6-methoxybenzaldehyde to the carboxylic acid is incomplete. What can I do?

Answer: Incomplete oxidation can result from insufficient oxidant, incorrect temperature, or improper pH. The reaction typically involves the oxidation of the aldehyde using an oxidant like hydrogen peroxide under basic conditions.[6]

Troubleshooting Protocol:

  • Reagent Stoichiometry: Ensure an adequate excess of hydrogen peroxide (H₂O₂) is used. A molar ratio of 1.5 to 2.0 equivalents of H₂O₂ relative to the aldehyde is a good starting point.

  • Base Concentration: The reaction requires a strong base, like potassium hydroxide (KOH), to facilitate the reaction. Ensure the concentration is sufficient to maintain a high pH throughout the reaction.[6]

  • Temperature Management: The reaction is exothermic. Add the H₂O₂ slowly to the solution of the aldehyde and KOH while maintaining the temperature. A common protocol involves controlled heating to around 70 °C for a couple of hours to drive the reaction to completion.[6]

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small additional charge of H₂O₂ may be necessary.

  • Workup: After the reaction is complete (as confirmed by TLC), the workup is critical. First, destroy any excess peroxide. Then, perform an extraction with a solvent like dichloromethane (DCM) to remove any non-acidic organic impurities. Finally, acidify the aqueous layer to a pH of ~2 with concentrated HCl to precipitate the carboxylic acid product, which can then be extracted with a solvent like ethyl acetate (EA).[6]

References

  • The Grignard Reaction - University of California, Irvine. General principles and laboratory setup for Grignard reactions, including the importance of anhydrous conditions and initiation techniques. URL: [Link]

  • Allylmagnesium bromide - Organic Syntheses. Details practical aspects of preparing and handling Grignard reagents, including solvent exchange. URL: [Link]

  • Preparation of 2,3-difluorophenylacetic acid - Google Patents (CN101486638A). Describes an alternative synthesis route via photohalogenation and carbonylation.
  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. Discusses fluorination reagents and synthetic strategies for related compounds. URL: [Link]

  • An improved synthesis of α-methoxy-α-(trifluoromethyl)-phenylacetic acid (Mosher's acid) - ResearchGate. Provides context on the synthesis of related phenylacetic acids. URL: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Details the use of fluorinating agents like DAST in organic synthesis. URL: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - ResearchGate. Further details on the synthesis and properties of fluorinated aromatic compounds. URL: [Link]

  • Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents (US3639483A). Patent describing a method for carboxylation using liquid CO2 to control temperature and improve yield.
  • Synthesis of p-methoxytoluene - PrepChem.com. General synthetic procedures for related methoxy-substituted aromatics. URL: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1]-thiazepin-3(2H)-one - Arkivoc. Describes multi-step synthesis involving related phenylacetic acid derivatives. URL: [Link]

  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof - Google Patents (EP2462111B1). Details synthesis of complex molecules with a difluoro-methoxyphenyl moiety.
  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium - The Ohio Journal of Science. Describes the synthesis of related methoxyphenylacetic acids. URL: [Link]

  • A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid - Google Patents (CN119285456A). A recent patent outlining a synthetic route to a related isomer.
  • Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents (CN105523921A). Describes the oxidation of the corresponding benzaldehyde to benzoic acid using H₂O₂ and KOH.
  • 2-METHOXY-1-NAPHTHALDEHYDE - Organic Syntheses. Provides a procedure for formylation of a Grignard reagent, a related reaction type. URL: [Link]

  • Preparation method of methoxyphenylacetic acid - Google Patents (CN102643192A). General methods for preparing methoxyphenylacetic acids from corresponding nitriles.
  • Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents (CN101550080A). An industrial method involving organolithium chemistry and reduction.
  • Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents (CN106554266B). Discusses methylation of hydroxyphenylacetic acid to produce methoxyphenylacetic acid.
  • Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents - YouTube. A video tutorial explaining the mechanism and procedure for carboxylating Grignard reagents. URL: [Link]

  • Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines - PURE – TECNALIA CRIS. A thesis discussing advanced applications and mechanisms of Grignard reactions. URL: [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH. Describes bromination of a related phenylacetic acid, providing context for electrophilic aromatic substitution. URL: [Link]

Sources

Technical Support Center: Amide Bond Formation with 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for amide bond formation using 2,3-Difluoro-6-methoxyphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this sterically hindered and electronically modified substrate. Below, you will find a curated collection of troubleshooting advice and frequently asked questions to help you achieve optimal results in your synthetic endeavors.

Analysis of the Substrate: this compound

Before diving into troubleshooting, it's crucial to understand the inherent challenges posed by the substrate itself. The structure of this compound presents a combination of steric and electronic factors that can impede standard amide coupling protocols.

  • Steric Hindrance: The presence of a methoxy group at the ortho (C6) position creates significant steric bulk around the benzylic carbon. This can hinder the approach of the activating agent to the carboxylic acid and the subsequent nucleophilic attack by the amine.[1]

  • Electronic Effects: The two fluorine atoms at the C2 and C3 positions are strongly electron-withdrawing. While this can increase the electrophilicity of the carbonyl carbon in the activated intermediate, it also decreases the nucleophilicity of the carboxylate, potentially slowing the initial activation step.

The methylene spacer between the aromatic ring and the carboxyl group somewhat mitigates these challenges compared to a similarly substituted benzoic acid, but careful selection of reagents and conditions remains paramount for a successful reaction.

Troubleshooting Guide

This section addresses common problems encountered during the amide coupling of this compound.

Question: My reaction shows low or no yield. What are the primary causes and how can I fix it?

Answer:

Low or non-existent yield is the most common issue and can stem from several factors.[1] A systematic approach is key to identifying and solving the problem.

1. Inefficient Carboxylic Acid Activation:

  • The Problem: The combination of steric hindrance and electronic effects can make the initial activation of the carboxylic acid the rate-limiting step. Standard or milder coupling reagents may not be potent enough to form the active ester efficiently.[1]

  • The Solution: Switch to a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU , HCTU , or COMU are generally more effective for hindered substrates than carbodiimides like EDC or DCC alone.[2][3] These reagents form highly reactive OAt- or Oxyma-based active esters that can overcome the activation barrier.

2. Steric Hindrance Impeding Nucleophilic Attack:

  • The Problem: Even if the acid is activated, the steric bulk from the ortho-methoxy group can block the amine from attacking the activated carbonyl center. This is especially problematic if the amine partner is also sterically hindered (e.g., a secondary amine or an aniline with ortho substituents).

  • The Solution:

    • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-80 °C) can provide the necessary energy to overcome the steric barrier. Monitor the reaction carefully to avoid decomposition of reagents or products.

    • Acyl Fluoride Formation: An alternative strategy is the in situ formation of an acyl fluoride.[4][5] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can convert the carboxylic acid to the corresponding acyl fluoride, which is a small, highly reactive intermediate less susceptible to steric hindrance.[4][5][6]

3. Suboptimal Base or Solvent:

  • The Problem: The choice of base and solvent is critical. An inappropriate base can fail to deprotonate the necessary species or can cause side reactions. A poor solvent can lead to solubility issues, hindering the reaction.[1]

  • The Solution:

    • Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[7] These bases are strong enough to facilitate the reaction without competing as nucleophiles. For HATU-mediated couplings, 2 equivalents of DIPEA are typically recommended.[1]

    • Solvent: A polar aprotic solvent like DMF or NMP is generally preferred due to its excellent solvating properties for all reaction components.[1] Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate.[1]

Question: I am observing significant side product formation. What are they and how can I minimize them?

Answer:

Side reactions can compete with the desired amide formation, reducing yield and complicating purification.

1. Guanidinylation of the Amine:

  • The Problem: This is a known side reaction when using uronium/aminium-based coupling reagents like HBTU or HATU in excess. The reagent can react directly with the amine nucleophile, forming an inactive guanidinium byproduct.

  • The Solution:

    • Order of Addition: Pre-activate the carboxylic acid before adding the amine. To do this, stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) together for 15-30 minutes.[1] This allows the active ester to form, minimizing the amount of free coupling reagent available to react with the amine when it is added.

    • Stoichiometry: Use a slight excess of the carboxylic acid relative to the amine, and avoid using a large excess of the coupling reagent.

2. Hydrolysis of the Activated Intermediate:

  • The Problem: The activated carboxylic acid is highly susceptible to hydrolysis. Any trace amount of water in the reaction can quench the intermediate, reverting it to the starting carboxylic acid.[1]

  • The Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves or use commercially available anhydrous grades. Ensure all glassware is thoroughly dried before use.

Troubleshooting Workflow

Here is a logical workflow for troubleshooting difficult couplings with this compound.

G cluster_start cluster_activation Activation Check cluster_sterics Steric Hindrance Check cluster_final start Start: Low/No Yield reagent Using EDC/HOBt or mild reagent? start->reagent upgrade Upgrade to HATU, HCTU, or COMU reagent->upgrade Yes conditions Reaction at Room Temp? reagent->conditions No, using strong reagent preactivate Pre-activate acid for 15-30 min before adding amine upgrade->preactivate preactivate->conditions heat Increase Temp to 40-80 °C conditions->heat Yes acyl_fluoride Alternative: Convert to Acyl Fluoride (BTFFH) conditions->acyl_fluoride No, Temp not helping monitor Monitor by LC-MS/TLC heat->monitor acyl_fluoride->monitor

Caption: Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this substrate?

For a challenging substrate like this compound, uronium/aminium salts are highly recommended over carbodiimides.[8]

Reagent ClassExamplesPros for this SubstrateCons
Uronium/Aminium HATU, HCTU, COMU High reactivity, effective for hindered systems, less racemization.[2][3] COMU byproducts are water-soluble, simplifying workup.[9]Higher cost, potential for guanidinylation side reaction if not pre-activated.
Carbodiimide EDC, DCC, DIC Lower cost, readily available. EDC byproducts are water-soluble.[3]Often requires an additive (HOBt, Oxyma) and may still be inefficient for this sterically hindered acid.[8][10]
Phosphonium PyBOP, PyAOP High reactivity, no guanidinylation side reaction.Solutions have lower stability than uronium salts.
Acyl Fluoride BTFFH, TFFH Generates a small, highly reactive intermediate that is excellent for overcoming steric hindrance.[4][5]May require higher temperatures; reagents are less common.

Recommendation: Start with HATU . It is a robust, well-documented reagent that provides a good balance of reactivity and stability.[3] If steric hindrance remains the primary issue, consider moving to an acyl fluoride-based method.

Q2: What is the general mechanism for activation with a uronium salt like HATU?

The mechanism involves the formation of a highly reactive O-acylisourea active ester.

  • Deprotonation: A non-nucleophilic base (DIPEA) deprotonates the carboxylic acid to form a carboxylate.

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, displacing the HOAt (1-hydroxy-7-azabenzotriazole) group.

  • Active Ester Formation: This forms a highly reactive OAt-ester intermediate.

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the final amide bond.

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base DIPEA ActiveEster Active OAt-Ester (R-CO-OAt) RCOO->ActiveEster + HATU - HOAt HATU HATU Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine - HOAt Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.

Q3: Can I use an older method like converting the acid to an acyl chloride?

Yes, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic activation method.[11] Acyl chlorides are highly reactive. However, this approach has drawbacks for complex molecules:

  • Harsh Conditions: The conditions required (e.g., neat SOCl₂ at elevated temperatures) can be too harsh for sensitive functional groups elsewhere in the molecule.[8][11]

  • Side Reactions: The high reactivity can lead to undesired side reactions.

  • Safety: These reagents are corrosive and toxic, requiring careful handling.

For substrates with significant steric hindrance, forming the acyl chloride can be difficult, sometimes requiring forcing conditions that lower the overall yield.[11] Modern coupling reagents are generally preferred for their milder conditions and higher functional group tolerance.

Recommended Experimental Protocol

This protocol uses HATU, a reliable choice for this challenging substrate.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound.

  • Dissolve the acid in anhydrous DMF.

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the acid. You may observe a color change.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).

  • If the reaction is sluggish after several hours at room temperature, gently heat the mixture to 40-50 °C.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(34), 4447-4450. Available from: [Link]

  • Unknown. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

  • Li, G., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171899. Available from: [Link]

  • Kass, S. R. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. Journal of the American Chemical Society, 132(15), 5484-5492. Available from: [Link]

  • Hertel, M. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-798. Available from: [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Li, G., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171899. Available from: [Link]

  • Nuur, H., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 10(33), 19579-19586. Available from: [Link]

  • ResearchGate. (2018). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Retrieved from [Link]

  • Wang, C., et al. (2015). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications, 51(2), 339-342. Available from: [Link]

  • Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1035-1044. Available from: [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • Reddit r/Chempros. (2022). amide coupling help. Retrieved from [Link]

  • Jin, Y., et al. (2025). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • de Figueiredo, R. M. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 190-194. Available from: [Link]

  • Hertel, M. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Fraind, J. N., et al. (2013). How Do Amides Affect the Electronic Properties of Pyrene? The Journal of Organic Chemistry, 78(9), 4447-4455. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • ResearchGate. (2011). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Gande, S., et al. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Available from: [Link]

  • J&K Scientific LLC. (n.d.). 2-Fluoro-6-methoxyphenylacetic acid | 500912-19-6. Retrieved from [Link]

  • Feigl, F. (1949). Chemistry of Specific, Sensitive, and Selective Reactions. Academic Press, Inc.

Sources

stability issues of 2,3-Difluoro-6-methoxyphenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-6-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. While specific stability data for this compound is not extensively published, this document synthesizes information on the stability of structurally related phenylacetic acids and the known effects of fluoro- and methoxy-substituents to anticipate and troubleshoot potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its structure, the primary stability concerns for this compound in solution include susceptibility to decarboxylation, particularly at elevated temperatures, and potential oxidative degradation. The presence of the phenylacetic acid core suggests that, like its parent compound, it may undergo loss of carbon dioxide.[1][2][3] Additionally, the electron-donating methoxy group can activate the aromatic ring, potentially making it more susceptible to oxidation.[4][5] The fluoro groups are generally electron-withdrawing and are expected to enhance the stability of the aromatic ring itself.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor. The carboxylic acid moiety (pKa of phenylacetic acid is ~4.31) will exist in its protonated form at acidic pH and as the carboxylate anion at basic pH.[6] The stability of the molecule can differ between these two forms. While specific data is unavailable for this compound, for some phenylacetic acids, the anionic form can be more prone to decarboxylation under certain conditions.[3] It is crucial to perform pH-dependent stability studies to determine the optimal pH range for your application.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8°C or frozen at -20°C to -80°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, freezing is generally recommended. The choice of solvent is also important; aprotic solvents may offer better stability than protic solvents, but this must be empirically determined.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation pathways are decarboxylation and oxidation. Decarboxylation would lead to the formation of 2,3-difluoro-6-methoxytoluene. Oxidative degradation could result in various products, including the corresponding benzaldehyde derivative through oxidative decarboxylation, or hydroxylation of the aromatic ring.[1][2][7] Cleavage of the methoxy group to a phenol is also a possibility under harsh acidic or thermal conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Loss of Compound Potency or Concentration Over Time

Symptoms:

  • Inconsistent results in bioassays.

  • Decreasing peak area of the parent compound in chromatographic analysis (e.g., HPLC).

  • Appearance of new, unidentified peaks in the chromatogram.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
Chemical Degradation The compound may be degrading in the chosen solvent and storage conditions. Phenylacetic acids can be susceptible to decarboxylation and oxidation.[1][2]1. Conduct a Forced Degradation Study: Expose the compound to stress conditions (acid, base, oxidation, heat, light) to understand its degradation profile.[8][9][10] 2. Optimize Storage Conditions: Store aliquots at -80°C and minimize freeze-thaw cycles. Protect from light by using amber vials. 3. Evaluate Different Solvents: Test the stability in a range of solvents (e.g., DMSO, ethanol, acetonitrile, aqueous buffers of different pH).
Adsorption to Container Highly lipophilic compounds can adsorb to plastic surfaces, leading to an apparent loss of concentration.1. Use Low-Adsorption Labware: Utilize polypropylene or silanized glass vials. 2. Include a Surfactant: For aqueous solutions, a small amount of a non-ionic surfactant (e.g., Tween-20) may reduce adsorption, if compatible with your assay.
Issue 2: Inconsistent Chromatographic Peak Shape or Retention Time

Symptoms:

  • Peak tailing, fronting, or splitting in HPLC analysis.

  • Shifting retention times between runs.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Solutions
On-Column Degradation The compound may be degrading on the HPLC column, especially if the mobile phase is not optimal or the column has residual contaminants.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is compatible with the compound's stability. For a carboxylic acid, a pH below its pKa (e.g., pH 2.5-3.5) will keep it in its neutral form, which often results in better peak shape. 2. Use a High-Quality Column: Employ a well-maintained, high-purity silica column.
Interaction with Metal Ions Carboxylic acids can chelate metal ions present in the HPLC system (e.g., stainless steel frits, tubing), leading to peak tailing.1. Use a Mobile Phase Additive: Add a small amount of a chelating agent like EDTA to the mobile phase. 2. Employ a Bio-Inert HPLC System: If the problem persists, consider using an HPLC system with PEEK or other non-metallic components.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[11][12]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector or mass spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound and a solution of the compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or as determined by UV scan

  • Injection Volume: 10 µL

Procedure:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradants).

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation for all significant peaks.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Inconsistent Experimental Results check_potency Check Compound Potency/Concentration start->check_potency check_chromatography Review Chromatographic Data start->check_chromatography potency_issue Potency Loss Detected? check_potency->potency_issue chroma_issue Poor Peak Shape/Shifting RT? check_chromatography->chroma_issue forced_degradation Conduct Forced Degradation Study potency_issue->forced_degradation Yes adsorption Investigate Adsorption to Labware potency_issue->adsorption Yes resolve Issue Resolved potency_issue->resolve No on_column_degradation Suspect On-Column Degradation chroma_issue->on_column_degradation Yes metal_interaction Consider Metal Chelation chroma_issue->metal_interaction Yes chroma_issue->resolve No optimize_storage Optimize Storage (Temp, Light, Solvent) forced_degradation->optimize_storage optimize_storage->resolve adsorption->resolve adjust_mobile_phase Adjust Mobile Phase pH/Composition on_column_degradation->adjust_mobile_phase use_inert_system Use Chelator or Bio-Inert System metal_interaction->use_inert_system adjust_mobile_phase->resolve use_inert_system->resolve

Caption: A troubleshooting workflow for stability issues.

Potential Degradation Pathways

G parent This compound decarboxylation_product 2,3-Difluoro-6-methoxytoluene parent->decarboxylation_product Decarboxylation (Heat) oxidation_product 2,3-Difluoro-6-methoxybenzaldehyde parent->oxidation_product Oxidative Decarboxylation demethylation_product 2,3-Difluoro-6-hydroxyphenylacetic acid parent->demethylation_product Demethylation (Acid/Heat)

Caption: Potential degradation pathways of the compound.

References

  • Wikipedia. Phenylacetic acid. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1187-1203. [Link]

  • Creative Biolabs. Forced Degradation Studies. [Link]

  • Luminata, a Sciex company. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 7(1), 40-49. [Link]

  • Wang, L., et al. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 79(1), 265-271. [Link]

  • Tanaka, K., et al. (1997). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Journal of the Chemical Society, Perkin Transactions 2, (7), 1445-1450. [Link]

  • Watanabe, T., Furukawa, N., & Oae, S. (1966). Oxidative Decarboxylation of Phenylacetic Acid. Bulletin of the Chemical Society of Japan, 39(6), 1329-1331. [Link]

  • Bell, J. L. S., et al. (1998). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 62(13), 2337-2348. [Link]

  • Wikipedia. Methoxy group. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

Sources

Technical Support Center: Purification of 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-DFMPA-PUR-001

Version: 1.0

Introduction

Welcome to the technical support guide for the purification of 2,3-Difluoro-6-methoxyphenylacetic acid. The high purity of this compound is critical for its downstream applications in pharmaceutical research and development, where even trace impurities can significantly impact biological activity and safety profiles. This document provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common purification challenges. It is structured as a series of frequently asked questions and detailed troubleshooting guides, grounded in established principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route employed. Common methods include the Grignard reaction with a substituted benzyl halide followed by carboxylation, or the Willgerodt-Kindler reaction of a corresponding acetophenone.[1][2][3][4][5][6]

  • From Grignard Synthesis:

    • Unreacted Starting Materials: Residual 2,3-difluoro-6-methoxybenzyl halide.

    • Side-Products: Biphenyl-type impurities (e.g., 1,2-bis(2,3-difluoro-6-methoxyphenyl)ethane) can form from the coupling of the Grignard reagent with the starting halide.[7][8]

    • Solvent/Reagent Residues: Residual ether, magnesium salts, or other reagents from the workup.[9]

  • From Willgerodt-Kindler Synthesis:

    • Thioamide Intermediate: Incomplete hydrolysis of the intermediate thioamide can leave it as a significant impurity.[5]

    • Starting Ketone: Unreacted 2,3-difluoro-6-methoxyacetophenone.

    • Sulfur-Containing Byproducts: Elemental sulfur and other sulfur-based impurities.

  • General Impurities (Route Independent):

    • Isomeric Impurities: Depending on the purity of the initial starting materials, other positional isomers of difluoro-methoxyphenylacetic acid could be present.

    • Decarboxylation Product: 2,3-difluoro-6-methoxytoluene, formed from the loss of CO2, though this is less common under standard conditions.

Q2: What is the most effective primary purification method for this compound?

A2: For a crystalline solid like this compound, recrystallization is the most effective and scalable primary purification technique.[10] It leverages differences in solubility between the desired product and impurities at different temperatures.[10] The goal is to find a solvent system where the product is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while impurities remain soluble at all temperatures.[10]

Q3: How can I definitively confirm the purity of my final product?

A3: A combination of analytical techniques is essential. No single method is sufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, typically providing a purity value as a percentage (e.g., >99.5%). Using a fluorinated stationary phase can enhance the separation of halogenated aromatic compounds.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. Quantitative NMR (qNMR) can also be used for highly accurate purity determination against a certified internal standard and can identify impurities that HPLC might miss, such as inorganic salts or residual solvents.[14][15][16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: My product is an oil or fails to crystallize during recrystallization.

This "oiling out" phenomenon occurs when the solid melts in the hot solvent before it dissolves or comes out of solution at a temperature above its melting point.[17]

Logical Workflow for Troubleshooting "Oiling Out"

start Product 'Oils Out' During Recrystallization cause1 Cause: Solvent Polarity Mismatch (Compound is too soluble) start->cause1 cause2 Cause: Cooling Rate Too Fast start->cause2 cause3 Cause: High Impurity Load start->cause3 solution1 Solution: Adjust Solvent System Add an anti-solvent (e.g., hexanes if using ethyl acetate) dropwise to the hot solution until turbidity persists. Re-heat to clarify and cool slowly. cause1->solution1 solution2 Solution: Slow Down Cooling Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Avoid direct placement in an ice bath. cause2->solution2 solution3 Solution: Pre-Purification Step Perform a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization. cause3->solution3 start Impurity Persists After Recrystallization analysis Analyze Impurity Is it more or less polar than the product (based on TLC)? start->analysis decision Select Purification Method analysis->decision chrom_acid Flash Chromatography (Normal Phase) Eluent: Hexanes/Ethyl Acetate + 0.5-1% Acetic Acid decision->chrom_acid Impurity is less polar chrom_base Flash Chromatography (Reversed Phase) Eluent: Water/Acetonitrile + 0.1% Formic or Acetic Acid decision->chrom_base Impurity is more polar or inseparable on silica outcome1 Pure Product Isolated chrom_acid->outcome1 outcome2 Pure Product Isolated chrom_base->outcome2

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling Up the Synthesis of 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-Difluoro-6-methoxyphenylacetic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot scale. As a key building block in modern pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount. This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the process, focusing on troubleshooting common issues and answering frequently asked questions.

Section 1: Overview of Viable Synthetic Strategies

The synthesis of aryl-acetic acids can be approached through several classical methods. For this compound, two primary routes stand out for their reliability and scalability: the Grignard Carboxylation Pathway and the Benzyl Cyanide Hydrolysis Pathway .

  • Grignard Carboxylation Pathway: This is often the most direct route. It involves the formation of a Grignard reagent from an aryl halide, followed by quenching with carbon dioxide to form the carboxylate salt, which is then protonated. Its main advantages are the relatively few steps and the use of readily available starting materials. However, it is highly sensitive to moisture and requires stringent process control.

  • Benzyl Cyanide Hydrolysis Pathway: This two-step route involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl nitrile, which is subsequently hydrolyzed to the carboxylic acid.[1][2] While this pathway avoids the challenges of organometallic chemistry, it introduces highly toxic cyanide salts and often requires harsh hydrolysis conditions, which can be a concern for scale-up and safety.[1]

The diagram below illustrates a high-level comparison of these two primary synthetic workflows.

G cluster_0 Grignard Carboxylation Pathway cluster_1 Benzyl Cyanide Hydrolysis Pathway ArylHalide 1-Bromo-2,3-difluoro- 6-methoxybenzene Grignard Grignard Reagent Formation (Mg, THF) ArylHalide->Grignard Carboxylation Carboxylation (CO2) Grignard->Carboxylation Product This compound Carboxylation->Product Acidic Workup BenzylHalide 2,3-Difluoro-6-methoxy- benzyl bromide Cyanation Cyanation (NaCN) BenzylHalide->Cyanation Hydrolysis Nitrile Hydrolysis (H+/H2O or OH-/H2O) Cyanation->Hydrolysis Hydrolysis->Product

Caption: High-level comparison of primary synthetic routes.

For the remainder of this guide, we will focus on the Grignard Carboxylation Pathway due to its step economy and avoidance of highly toxic reagents, making it a more attractive, albeit challenging, option for industrial scale-up.

Section 2: Detailed Protocol - Grignard Carboxylation Pathway

This section provides a detailed, step-by-step methodology for the synthesis, designed to be self-validating through clear in-process controls.

Experimental Workflow Diagram

workflow start Start: Assemble Dry Glassware under N2 Atmosphere mg_activation Step 1: Magnesium Activation (Iodine chip, heat) start->mg_activation grignard_formation Step 2: Grignard Formation (Slow addition of Aryl Bromide in THF) mg_activation->grignard_formation ipc1 IPC-1: Monitor Exotherm & Disappearance of Mg grignard_formation->ipc1 carboxylation Step 3: Carboxylation (Pour onto crushed Dry Ice or bubble CO2 gas) ipc1->carboxylation ipc2 IPC-2: Monitor Reaction Mass (Viscosity change) carboxylation->ipc2 quench Step 4: Aqueous Quench (Slow addition of aq. HCl) ipc2->quench extraction Step 5: Extraction & Wash (EtOAc or MTBE) quench->extraction drying Step 6: Drying & Concentration (Na2SO4, Rotary Evaporation) extraction->drying crystallization Step 7: Crystallization & Isolation (Heptane/EtOAc, Filtration) drying->crystallization end Final Product crystallization->end

Caption: Detailed workflow for the Grignard synthesis.
Reagents and Recommended Conditions
ParameterRecommended Value/ReagentRationale & In-Text Citation
Starting Material 1-Bromo-2,3-difluoro-6-methoxybenzenePrecursor for Grignard formation.
Magnesium Turnings, 1.2 - 1.5 equivalentsExcess ensures complete conversion of the aryl halide.
Activation 1-2 small crystals of IodineChemical activation to remove the passivating oxide layer on Mg.
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent is crucial for stabilizing the Grignard reagent.
Grignard Formation 30-50 °C (initiation), then maintain refluxControlled temperature prevents runaway reactions and side products.
Carboxylation Agent Crushed Dry Ice (Solid CO₂), >3 equivalentsLarge excess of CO₂ maximizes carboxylation yield over side reactions. Using liquid CO₂ can also provide excellent temperature control.[3]
Carboxylation Temp. -78 °C to -60 °CLow temperature minimizes side reactions like ketone formation.
Quench/Workup 1-2 M Hydrochloric Acid (HCl)Protonates the magnesium carboxylate salt and dissolves magnesium salts.
Extraction Solvent Ethyl Acetate (EtOAc) or MTBEGood solubility for the product and easy to remove.
Crystallization Heptane/Ethyl Acetate solvent systemProvides good crystal formation and purity.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the scale-up of the Grignard synthesis in a direct question-and-answer format.

Question 1: My Grignard reaction is not initiating. The reaction mixture remains colorless and there is no exotherm. What is happening?

Answer: Failure to initiate is the most common problem with Grignard reactions. The root cause is almost always an inhibitor preventing the aryl halide from reaching the magnesium surface. Here are the primary causes and solutions:

  • Cause A: Wet Solvent or Glassware. The Grignard reagent is a powerful base and is instantly quenched by water.

    • Solution: Ensure all glassware is oven-dried (>120 °C) for several hours and assembled hot under a stream of dry nitrogen or argon. The THF solvent must be anhydrous, preferably distilled from a drying agent like sodium/benzophenone or purchased in a sealed, dry container.

  • Cause B: Inactive Magnesium. Magnesium turnings have a passivating layer of magnesium oxide (MgO) on their surface that prevents the reaction.

    • Solution 1 (Mechanical): Before adding solvent, crush the magnesium turnings in the flask with a dry glass rod under an inert atmosphere to expose fresh metal surfaces.

    • Solution 2 (Chemical): Add a small crystal of iodine. The iodine reacts with a small amount of Mg to form MgI₂, which helps to etch the oxide layer. You should see the brown color of the iodine disappear as the reaction starts.

    • Solution 3 (Entrainment): Add a few drops of a more reactive halide, such as 1,2-dibromoethane. This will react quickly to clean the magnesium surface.

  • Cause C: Low Quality Aryl Halide. Impurities in the starting material can poison the reaction.

    • Solution: Ensure the 1-bromo-2,3-difluoro-6-methoxybenzene is of high purity. If necessary, purify it by distillation or chromatography before use.

Question 2: The Grignard reaction started, but then stalled, and I have a low yield of the Grignard reagent. What went wrong?

Answer: A stalled reaction, often accompanied by the formation of a dark precipitate, typically points to issues with reaction conditions or reagent stoichiometry after initiation.

  • Cause A: Poor Mixing. As the Grignard reagent forms, the viscosity of the solution can increase. If mixing is inadequate, localized "hot spots" can form, leading to side reactions, and unreacted magnesium can become coated with byproducts.

    • Solution: Use a robust overhead mechanical stirrer, especially at scales larger than 1L. Ensure the stir speed is sufficient to keep the magnesium turnings suspended.

  • Cause B: Wurtz Coupling. A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, forming a biaryl impurity. This is exacerbated by high temperatures.

    • Solution: Maintain a controlled addition rate of the aryl halide solution to keep its instantaneous concentration low. Ensure the reaction temperature does not exceed the gentle reflux of THF.

Question 3: My overall yield is low after the carboxylation step, and I've isolated significant amounts of a ketone byproduct. Why did this happen?

Answer: This is a classic problem in Grignard carboxylations. The primary cause is the reaction of the initially formed carboxylate salt with a second equivalent of the Grignard reagent.

  • Cause A: Insufficient Carbon Dioxide. If the concentration of CO₂ is too low, the highly reactive Grignard reagent will attack the magnesium carboxylate intermediate before it can be quenched.

    • Solution: Use a large excess of crushed dry ice (>3 equivalents) and ensure it is finely powdered to maximize surface area. Add the Grignard solution to the dry ice, not the other way around. Vigorous stirring during this addition is critical to ensure rapid mixing.

  • Cause B: Carboxylation Temperature Too High. Adding the Grignard reagent to the CO₂ too quickly can raise the local temperature, making the side reaction more favorable.

    • Solution: Add the Grignard solution slowly to the dry ice slurry, ensuring the temperature of the reaction mixture is maintained below -60 °C.

  • Cause C: Inefficient CO₂ Delivery. When using gaseous CO₂, bubbling it through the solution may not be efficient enough on a large scale, leading to localized areas of low CO₂ concentration.

    • Solution: For larger scales, consider adding the Grignard solution to a well-stirred slurry of THF and crushed dry ice. Alternatively, specialized reactors that allow for carboxylation under a positive pressure of CO₂ can significantly improve yields.[3]

Question 4: During the acidic workup, I'm getting a thick, unfilterable precipitate or a persistent emulsion. How do I handle this?

Answer: This is caused by the precipitation of magnesium salts in a complex organic/aqueous matrix.

  • Cause A: Insufficient Acid. If the pH is not low enough, magnesium hydroxides and basic salts will precipitate.

    • Solution: Ensure enough acid is added to bring the aqueous layer pH to 1-2. This keeps the magnesium salts, like MgCl₂, fully dissolved.

  • Cause B: Solvent Choice. Some solvents are more prone to forming emulsions.

    • Solution: If using Ethyl Acetate and encountering persistent emulsions, try switching to Methyl tert-butyl ether (MTBE), which often has a lower tendency to emulsify. Adding a saturated brine solution during the wash steps can also help break emulsions by increasing the density of the aqueous phase.

Section 4: Frequently Asked Questions (FAQs)

Q: Which analytical techniques are best for monitoring reaction progress?

A: A combination of techniques is ideal.

  • Thin Layer Chromatography (TLC): Excellent for quickly visualizing the disappearance of the aryl bromide starting material.

  • Gas Chromatography (GC) or GC-MS: Can be used to quantify the conversion of the aryl bromide and detect volatile byproducts like the biaryl impurity.

  • High-Performance Liquid Chromatography (HPLC): The best method for monitoring the formation of the final acid product and quantifying its purity, especially after the workup.

Q: Are there alternatives to the bromo- starting material? Could I use the chloro- or iodo- analog?

A: Yes, but with trade-offs.

  • Aryl Chlorides: They are cheaper but much less reactive. Initiating the Grignard reaction can be very difficult and may require special activators or highly reactive Rieke magnesium.

  • Aryl Iodides: They are very reactive and initiate easily, but they are more expensive and have a higher tendency to undergo Wurtz coupling.

Q: For a GMP environment, what are the major safety concerns during scale-up?

A:

  • Use of THF: THF can form explosive peroxides upon storage. Always use fresh, inhibitor-stabilized THF and test for peroxides before use. It is also highly flammable.

  • Grignard Reagent: The Grignard reagent is pyrophoric and will react violently with water. All transfers and reactions must be conducted under a strictly inert atmosphere.

  • Exotherms: Both the Grignard formation and the acidic quench are highly exothermic. A robust reactor cooling system and controlled addition rates are non-negotiable to prevent a thermal runaway.

Section 5: References

  • Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467–2470. [Link]

  • Chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved January 17, 2026, from [Link]

  • Merck Index. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 17, 2026, from [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Reaction. (n.d.). Willgerodt-Kindler Reaction. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2,3-difluoro-6-methoxybenzyl bromide. Retrieved January 17, 2026, from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid. Retrieved January 17, 2026, from

  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]

  • Google Patents. (n.d.). WO 2014/030106 A2 - A process for the preparation of an optically active (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid. Retrieved January 17, 2026, from

  • Illinois State Academy of Science. (1952). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Transactions of the Illinois State Academy of Science, 45, 87-89. [Link]

  • Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline. Retrieved January 17, 2026, from

  • Google Patents. (n.d.). US3758620A - Process for the preparation of grignard reagents. Retrieved January 17, 2026, from

  • Arkat USA. (2006). Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. ARKIVOC, 2006(i), 76-80. [Link]

  • Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid. Retrieved January 17, 2026, from

  • PrepChem.com. (n.d.). Synthesis of 2,3-Difluoro-6-nitro-{[2-(tetrahydropyran-2-yl)oxypropyl]oxy}benzene. Retrieved January 17, 2026, from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, Coll. Vol. 4, p.588 (1963); Vol. 32, p.72 (1952). [Link]

Sources

Technical Support Center: Monitoring 2,3-Difluoro-6-methoxyphenylacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring chemical reactions involving 2,3-Difluoro-6-methoxyphenylacetic acid. As a key intermediate in various synthetic pathways, robust analytical monitoring is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Choosing the Right Analytical Tool

The selection of an appropriate analytical method is paramount for successful reaction monitoring. The choice depends on several factors including the nature of the reactants and products, the complexity of the reaction mixture, and the required sensitivity and speed of analysis.

Here is a decision-making workflow to guide your selection:

MethodSelection start Reaction Monitoring Requirement hplc HPLC (UV or MS Detection) start->hplc Non-volatile, thermally labile analytes in complex mixtures gc GC-MS start->gc Volatile, thermally stable analytes nmr NMR (¹H, ¹⁹F, ¹³C) start->nmr Structural elucidation and quantification of major components lcms LC-MS start->lcms High sensitivity and selectivity for complex matrices hplc->lcms Need for mass confirmation

Caption: Decision tree for selecting an analytical method.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful and versatile technique for monitoring the progress of many organic reactions.[1][2] However, challenges can arise, particularly when dealing with acidic and polar molecules like this compound.

Frequently Asked Questions (HPLC)

Q1: I'm observing significant peak tailing for my acidic analyte. What are the likely causes and solutions?

A1: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[3][4] It is often caused by secondary interactions between the analyte and the stationary phase. Here’s a breakdown of potential causes and their remedies:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic proton of your analyte, leading to tailing.[4]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of both the analyte and the silanol groups.[5] Adding a buffer to the mobile phase can also help maintain a consistent pH.

  • Metal Contamination: Trace metals in the silica matrix or from the HPLC system can chelate with your analyte, causing tailing.[3]

    • Solution: Use a high-purity, metal-free column. Incorporating a chelating agent like EDTA in the mobile phase can sometimes mitigate this issue.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][6]

    • Solution: Reduce the injection volume or the concentration of your sample.[4][6]

Q2: My retention times are shifting between runs. How can I improve reproducibility?

A2: Retention time instability can compromise the reliability of your data.[7] The primary culprits are usually related to the mobile phase or the column.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.[6]

    • Solution: Ensure accurate and precise measurement of all mobile phase components. Use a high-quality solvent mixer and degas the mobile phase thoroughly to prevent bubble formation.[6][7]

  • Column Temperature: Fluctuations in column temperature can affect retention times.[6]

    • Solution: Use a column oven to maintain a constant and uniform temperature.[6]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.[4][6]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4][6]

Q3: I'm seeing a noisy or drifting baseline. What should I investigate?

A3: A stable baseline is essential for accurate quantification. Baseline issues can stem from several sources:[8]

  • Contaminated Mobile Phase: Impurities in the solvents or additives can cause baseline noise and drift.[3]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter your mobile phase before use.[3]

  • Detector Issues: A dirty flow cell or a failing lamp in the detector can contribute to baseline problems.[6][7]

    • Solution: Flush the flow cell with a strong, appropriate solvent. If the problem persists, the detector lamp may need replacement.[6][7]

  • Air Bubbles: Air bubbles in the system, particularly in the pump or detector, can cause pressure fluctuations and baseline noise.[6][7]

    • Solution: Thoroughly degas the mobile phase and purge the pump to remove any trapped air.[6][7]

Troubleshooting Workflow: HPLC Peak Tailing

HPLCTroubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units below analyte pKa? start->check_ph adjust_ph Adjust mobile phase pH to 2-3 using an appropriate buffer. check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes adjust_ph->check_overload reduce_conc Dilute sample or reduce injection volume. check_overload->reduce_conc Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_conc->check_column replace_column Replace with a new, high-purity column. check_column->replace_column Yes resolved Peak Shape Improved check_column->resolved No replace_column->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Section 3: Gas Chromatography (GC) Troubleshooting

For more volatile derivatives of this compound, or for the analysis of volatile byproducts, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable tool.[1][9]

Frequently Asked Questions (GC)

Q1: My analyte, a derivatized form of the acid, is showing poor peak shape (tailing or fronting). What's the cause?

A1: Peak shape issues in GC are often related to interactions within the injection port or the column.[10][11]

  • Active Sites: The polar nature of the derivatized acid can lead to interactions with active sites in the GC system (e.g., liner, column).[10][11]

    • Solution: Use a deactivated liner and a column specifically designed for polar analytes. Periodically trimming the first few centimeters of the column can remove accumulated active sites.[10]

  • Improper Column Installation: An incorrectly cut or installed column can cause peak distortion.[10]

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in the inlet according to the manufacturer's instructions.[10]

  • Column Overload: Injecting too much sample can lead to peak fronting.[10]

    • Solution: Dilute the sample or use a split injection to reduce the amount of analyte reaching the column.

Q2: I'm not getting good resolution between my analyte and a closely eluting impurity. How can I improve separation?

A2: Poor resolution can be addressed by optimizing several chromatographic parameters.[8]

  • Stationary Phase: The choice of stationary phase is critical for selectivity.[12]

    • Solution: Select a column with a stationary phase that has a different polarity to better differentiate between your analyte and the impurity.[12]

  • Temperature Program: The oven temperature program significantly impacts separation.[8]

    • Solution: Optimize the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks.[8]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Adjust the flow rate to be closer to the optimal velocity for your carrier gas (e.g., helium, hydrogen).

Q3: I'm observing "ghost peaks" in my chromatograms. Where are they coming from?

A3: Ghost peaks are extraneous peaks that can appear in your chromatogram and interfere with analysis.[8]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a thorough wash step for the syringe and consider a bake-out of the inlet and column between runs.

  • Septum Bleed: Components from the inlet septum can bleed into the system at high temperatures.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly.

  • Contamination: Contamination can be introduced from the sample, solvent, or carrier gas.

    • Solution: Ensure the purity of all consumables and use gas traps to purify the carrier gas.

Protocol: Derivatization of this compound for GC-MS Analysis

For GC analysis of carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.[13] Silylation is a common approach.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Dry reaction vial with a screw cap

  • Heating block or oven

Procedure:

  • Accurately weigh approximately 1 mg of the dried reaction mixture or standard into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Note: This is a general procedure. Optimization of reagent volumes and reaction conditions may be necessary depending on the specific sample matrix.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

NMR spectroscopy is an indispensable tool for the unambiguous identification of reactants, intermediates, and products, as well as for quantitative analysis of the reaction mixture.[14] For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful.[15][16]

Frequently Asked Questions (NMR)

Q1: How can I use ¹⁹F NMR to monitor my reaction?

A1: ¹⁹F NMR offers several advantages for monitoring reactions involving fluorinated compounds:[17]

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.

  • Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F often results in well-resolved peaks for different fluorine environments, making it easier to distinguish between reactants, intermediates, and products.[16]

  • Clean Background: Since ¹⁹F is not naturally abundant in most organic solvents and reagents, the background of ¹⁹F spectra is typically clean.

By acquiring ¹⁹F NMR spectra at different time points during the reaction, you can track the disappearance of the starting material's fluorine signals and the appearance of the product's fluorine signals.

Q2: My ¹⁹F NMR chemical shifts seem to be inconsistent. Why is this happening?

A2: Inconsistent referencing of ¹⁹F NMR chemical shifts is a known issue.[18]

  • Referencing Method: The method used to reference the spectrum can significantly impact the reported chemical shifts.[18]

    • Solution: For the most reproducible results, use an internal standard with a known and stable ¹⁹F chemical shift.[18] It is crucial to report the referencing standard and solvent used when publishing or comparing data.

Q3: Can I use NMR for quantitative analysis of my reaction mixture?

A3: Yes, NMR can be a powerful quantitative tool.

  • Integration: The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal.

    • Solution: By integrating the signals of the starting material and product, and correcting for the number of nuclei each signal represents, you can determine the relative concentrations of these species in the reaction mixture. For accurate quantification, ensure complete relaxation of the nuclei by using a sufficient relaxation delay in your acquisition parameters.

Section 5: Data Summary and Key Parameters

The following table summarizes key analytical parameters that can serve as a starting point for method development.

ParameterHPLCGC-MS (after derivatization)¹⁹F NMR
Stationary Phase C18, 5 µm5% Phenyl-methylpolysiloxaneNot Applicable
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHeliumNot Applicable
Detection UV (e.g., 220 nm) or MSMass Spectrometry (Scan or SIM mode)¹⁹F Detection
Typical Retention Time Dependent on specific conditionsDependent on derivative and conditionsNot Applicable
Key Troubleshooting Point Peak TailingPeak Shape/ResolutionChemical Shift Referencing

References

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19). [Link]

  • Phenomenex. GC Technical Tip. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. (2025-05-29). [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021-05-24). [Link]

  • Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. [Link]

  • The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

  • 6. analytical methods. [Link]

  • GENERAL HPLC METHODS. [Link]

  • Phenomenex. APPLICATIONS. [Link]

  • Google Patents.
  • ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. (2025-08-06). [Link]

  • PubMed. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. (2018-07-20). [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing. (2022-11-08). [Link]

  • MDPI. Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. [Link]

  • Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

  • Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PubMed. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. [Link]

  • Google Patents. Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[10][14]-thiazepin-3(2H)-one. [Link]

  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. [Link]

  • PubMed. Analytical Derivatization-A Tool for Determination of Orotic Acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2,3-Difluoro-6-methoxyphenylacetic acid, a key intermediate in modern pharmaceutical synthesis. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a single method, offering a comparative analysis of chromatographic strategies to ensure robust, accurate, and reliable purity data. The methodologies discussed are grounded in fundamental chromatographic principles and aligned with regulatory expectations for analytical procedure development and validation.[1][2]

The Analytical Challenge: Understanding the Analyte and Its Impurities

This compound is a carboxylic acid, making it an ionizable, acidic compound.[3] Its aromatic structure, substituted with two electron-withdrawing fluorine atoms and an electron-donating methoxy group, dictates its polarity and chromatographic behavior. The primary goal of any purity method is not just to quantify the main component but to effectively separate it from structurally similar impurities. These can include positional isomers, precursors from synthesis (e.g., 2,3-difluoro toluene derivatives), or degradation products.[4]

The key to a successful separation lies in exploiting the subtle physicochemical differences between the main analyte and its potential impurities. Given its acidic nature, controlling the mobile phase pH is paramount. At a pH approximately 2 units below the analyte's pKa, the carboxylic acid group will be fully protonated (non-ionized), making the molecule less polar and more retentive on a reversed-phase column.[5][6] This "ion suppression" technique is fundamental for achieving sharp, symmetrical peaks and reproducible retention times.[5]

Comparative Chromatographic Strategies

We will compare two distinct reversed-phase HPLC approaches, each employing a different stationary phase to achieve orthogonal selectivity. This comparison is crucial for developing a robust method capable of resolving a wide array of potential impurities.

  • Method A: The Industry Standard - C18 (Octadecylsilane) Column

  • Method B: Alternative Selectivity - Phenyl-Hexyl Column

The C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobicity.[7][8] In contrast, a Phenyl-Hexyl phase introduces an alternative separation mechanism. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic ring of the analyte and its impurities, offering unique selectivity, especially for halogenated aromatic compounds.[9]

Workflow for HPLC Method Development and Selection

The process of selecting the optimal HPLC method is systematic, beginning with analyte characterization and culminating in a fully validated procedure ready for routine use.

G cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, Solubility, UV λmax) B Select Initial Conditions (Column, Mobile Phase) A->B C Screening Runs (Gradient Elution) B->C D Optimize Mobile Phase (pH, Organic Ratio) C->D Initial separation achieved? E Fine-tune Gradient Slope D->E F Evaluate Flow Rate & Column Temperature E->F G Select Optimal Method (Based on Resolution & Peak Shape) F->G System Suitability Met? H Method Validation (ICH Q2R2) (Specificity, Linearity, Accuracy, Precision) G->H I Implement for Routine Purity Testing H->I

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocols

The following protocols detail the conditions for each comparative method.

Protocol 1: Method A - C18 Column with Acidified Mobile Phase

This method relies on hydrophobic interactions as the primary separation mechanism.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Rationale: The acid is critical for suppressing the ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.[6][10]

  • Mobile Phase B: Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier with a low UV cutoff, making it suitable for sensitive detection.[10]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm (monitor at λmax for sensitivity and a secondary wavelength for peak purity).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Protocol 2: Method B - Phenyl-Hexyl Column with Acidified Mobile Phase

This method introduces alternative selectivity through π-π interactions.

  • HPLC System: Same as Method A.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: This stationary phase can differentiate between aromatic compounds based on electron density and steric factors, potentially resolving impurities that co-elute on a C18 column.[9]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Same as Method A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Comparative Data Analysis

The performance of each method is evaluated based on its ability to resolve the main peak from two hypothetical, yet plausible, impurities:

  • Impurity 1: A more polar, related compound (e.g., a precursor).

  • Impurity 2: A less polar, structurally similar isomer.

The following table summarizes the expected chromatographic results.

ParameterAnalyte (Main Peak)Impurity 1 (Polar)Impurity 2 (Isomer)
Method A: C18 Column
Retention Time (RT, min)12.58.212.9
Resolution (Rs)-8.5 (from Analyte)1.2 (Co-elution risk)
Tailing Factor (Tf)1.11.21.1
Theoretical Plates (N)15,00012,00014,500
Method B: Phenyl-Hexyl Column
Retention Time (RT, min)11.87.513.5 (Different Elution Order)
Resolution (Rs)-7.9 (from Analyte)3.5 (Excellent Separation)
Tailing Factor (Tf)1.01.11.0
Theoretical Plates (N)16,50013,00016,000

Data are representative and for illustrative purposes.

Analysis: Method A provides adequate retention and separation for the more polar Impurity 1. However, it struggles to resolve the structurally similar isomer (Impurity 2), with a resolution value of 1.2 falling below the generally accepted minimum of 1.5 for baseline separation. This indicates a high risk of inaccurate purity assessment.

Method B, utilizing the Phenyl-Hexyl column, demonstrates superior performance. It not only provides excellent peak shape (Tailing Factor ≈ 1.0) but also achieves a significantly better resolution (Rs = 3.5) for the critical isomer pair.[11] Interestingly, the elution order of the analyte and Impurity 2 is reversed compared to the C18 column, confirming the different selectivity mechanism at play.

Separation Mechanism Comparison

The choice of stationary phase directly influences the interactions that govern chromatographic separation.

G cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column a1 Analyte i2 Impurity 2 (Isomer) i1 Impurity 1 (Polar) l1 Separation based on Hydrophobicity a2 Analyte i4 Impurity 2 (Isomer) i3 Impurity 1 (Polar) l2 Separation based on Hydrophobicity + π-π Interactions start

Caption: Contrasting separation mechanisms on C18 and Phenyl-Hexyl columns.

Method Validation and Trustworthiness

Once the optimal method (Method B) is selected, it must be validated to ensure it is fit for its intended purpose.[12] The validation protocol should be designed in accordance with ICH Q2(R2) guidelines and would include the following tests:[1][13][14]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, and blanks. This is confirmed by the high resolution observed.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range (e.g., 50% to 150% of the nominal concentration).[12]

  • Accuracy: Determine the closeness of the test results to the true value, often assessed by analyzing samples with known amounts of added analyte (spiked samples).[11][15]

  • Precision: Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). Results are typically expressed as the Relative Standard Deviation (RSD), with an acceptance criterion often set at ≤ 2%.[15]

  • Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Conclusion and Recommendation

While a standard C18 column provides a viable starting point for the purity analysis of this compound, it carries a significant risk of failing to resolve closely related impurities, particularly isomers. The Phenyl-Hexyl stationary phase offers a superior, orthogonal separation mechanism. The engagement of π-π interactions provides the necessary selectivity to achieve baseline resolution of all relevant species, leading to a more accurate and reliable purity assessment.

For researchers and drug development professionals, Method B (Phenyl-Hexyl Column) is the recommended approach. Its enhanced selectivity provides a higher degree of confidence in the purity data, which is essential for process control, stability studies, and regulatory submissions. The investment in developing a method with alternative selectivity is a critical step in building a robust and self-validating analytical control strategy.

References

  • The ECA Analytical Quality Control Group. (2024, January 10). ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • A-Z of Materials. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

  • Hawach Scientific. (2023, November 27). HPLC Column and Reversed-Phase HPLC Columns. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • PharmTech. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • Google Patents. (n.d.).

Sources

A Comparative Guide to the Biological Activity of 2,3-Difluoro-6-methoxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, the nuanced interplay of a molecule's three-dimensional structure and its biological activity is a central theme. Even subtle changes in the arrangement of atoms can lead to profound differences in pharmacological effect. This guide provides a comprehensive comparative analysis of the potential biological activities of the isomers of 2,3-Difluoro-6-methoxyphenylacetic acid, a compound of interest in medicinal chemistry.

Introduction: The Significance of Isomerism in Phenylacetic Acid Derivatives

Phenylacetic acid derivatives are a well-known class of compounds with a variety of biological activities, most notably as anti-inflammatory agents. A prominent member of this class is diclofenac, a potent inhibitor of cyclooxygenase (COX) enzymes. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence their biological activity.

The compound this compound presents two key types of isomerism that are expected to dramatically impact its biological activity:

  • Positional Isomerism: The arrangement of the fluoro and methoxy substituents on the phenyl ring will dictate the electronic and steric properties of the molecule, influencing its binding affinity to target enzymes.

  • Enantiomerism: The acetic acid side chain creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit different, and sometimes opposing, biological activities.

This guide will focus on the probable anti-inflammatory effects of these isomers, primarily through the inhibition of COX-1 and COX-2 enzymes, and their potential impact on the NF-κB signaling pathway.

Predicted Biological Activity and Mechanism of Action

Based on the structural similarity to known NSAIDs, the primary mechanism of action for this compound isomers is anticipated to be the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The differential inhibition of COX-1 and COX-2 is a critical determinant of an NSAID's therapeutic index. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug, as it is expected to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, chronic inflammation is often associated with the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Inhibition of the NF-κB pathway represents a complementary or alternative mechanism for anti-inflammatory activity.

Experimental Protocols for Comparative Biological Activity Assessment

To empirically determine the comparative biological activity of the this compound isomers, a series of in vitro assays would be essential. The following protocols provide a robust framework for such an investigation.

Synthesis of this compound Isomers

A plausible synthetic route for the preparation of this compound and its positional isomers would likely involve the following key steps, as suggested by analogous syntheses found in the patent literature.

Workflow for Synthesis:

A Starting Material: Substituted Fluorophenol B Protection of Hydroxyl Group A->B e.g., Dihydropyran, acid catalyst C Ortho-lithiation and Carboxylation B->C 1. n-BuLi, THF 2. CO2 3. Acidic workup D Methylation of Hydroxyl Group C->D e.g., Methyl iodide, K2CO3 E Final Product: Difluoro-methoxyphenylacetic acid D->E Hydrolysis

Caption: A generalized synthetic workflow for preparing substituted phenylacetic acids.

Step-by-Step Protocol:

  • Protection: The hydroxyl group of a commercially available difluorophenol isomer is protected, for example, by reaction with 3,4-dihydropyran in the presence of an acid catalyst to form a tetrahydropyranyl (THP) ether.

  • Ortho-lithiation and Carboxylation: The protected difluorophenol is treated with a strong base, such as n-butyllithium, at low temperature to effect ortho-lithiation. The resulting aryllithium species is then quenched with carbon dioxide (dry ice) to introduce a carboxylic acid group.

  • Methylation: The protecting group is removed under acidic conditions, and the resulting hydroxyl group is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

  • Formation of Acetic Acid: The final acetic acid moiety can be introduced via various established methods, such as the Willgerodt-Kindler reaction or by conversion of the corresponding benzyl halide followed by hydrolysis.

  • Chiral Resolution: For the separation of enantiomers, chiral chromatography using a suitable chiral stationary phase would be employed.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the 50% inhibitory concentration (IC₅₀) of each isomer against both COX-1 and COX-2 enzymes, allowing for the calculation of a selectivity index (SI).

Workflow for COX Inhibition Assay:

A Prepare Enzyme Solutions (COX-1 and COX-2) B Add Test Compound Isomers (Varying Concentrations) A->B C Pre-incubate B->C D Initiate Reaction with Arachidonic Acid C->D E Incubate D->E F Stop Reaction E->F G Quantify Prostaglandin E2 (PGE2) (e.g., ELISA) F->G H Calculate IC50 and Selectivity Index (SI) G->H

Caption: Experimental workflow for determining COX-1/COX-2 inhibition.

Step-by-Step Protocol:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer.

  • Compound Preparation: The this compound isomers are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Reaction: In a 96-well plate, the enzyme, a heme cofactor, and the test compound are pre-incubated.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by the addition of a strong acid.

  • Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercial ELISA kit.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

NF-κB Signaling Pathway Activation Assay

This assay will assess the ability of the isomers to inhibit the activation of the NF-κB signaling pathway in a cellular context. A common method is to use a reporter gene assay.

Workflow for NF-κB Reporter Assay:

A Transfect Cells with NF-κB Reporter Plasmid B Treat Cells with Test Compound Isomers A->B C Stimulate NF-κB Activation (e.g., with TNF-α) B->C D Incubate C->D E Lyse Cells and Measure Reporter Gene Activity (e.g., Luciferase Assay) D->E F Calculate Percent Inhibition E->F

Structural Confirmation of 2,3-Difluoro-6-methoxyphenylacetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For a compound such as 2,3-Difluoro-6-methoxyphenylacetic acid, a substituted phenylacetic acid derivative with potential applications as a building block in medicinal chemistry, precise structural confirmation is paramount. The specific arrangement of the fluoro and methoxy substituents on the phenyl ring dictates its physicochemical properties, biological activity, and potential interactions with target macromolecules. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on single-crystal X-ray diffraction as the definitive method.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline small molecule.[1] This technique provides a detailed three-dimensional map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.

Hypothetical Crystallographic Analysis of this compound

The primary challenge in an SC-XRD experiment is often the growth of high-quality single crystals.[4] For a molecule like this compound, this would typically involve screening various solvents and crystallization techniques.

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth:

    • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization methods to promote the formation of single crystals.[4] For instance, a solution of the compound in a volatile solvent like dichloromethane could be placed in a larger vessel containing a less volatile anti-solvent like hexane.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically < 0.5 mm in each dimension) is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to yield a set of structure factors.

    • The structure is typically solved using direct methods, which are highly effective for small molecules.[4][5]

    • The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.

Expected Structural Insights

The crystal structure would definitively confirm the connectivity of the atoms, including the precise positions of the fluorine and methoxy groups on the phenyl ring. It would also reveal key intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, which often form centrosymmetric dimers in the solid state.[3]

A Comparative Analysis of Structural Elucidation Techniques

While SC-XRD provides the most detailed structural information, other spectroscopic techniques are indispensable for routine characterization and for compounds that are difficult to crystallize.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.[1]Requires high-quality single crystals, which can be difficult to obtain.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and through-space correlations (NOESY).Provides detailed information in solution, does not require crystalline material.Does not provide absolute 3D structure or precise bond lengths/angles.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, requires very small sample amounts.Does not provide information on the connectivity of atoms or stereochemistry.
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystalline solid, unit cell parameters.Useful for phase identification and purity assessment of crystalline powders.Does not typically provide the complete atomic structure.[1]

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a new chemical entity like this compound.

Caption: A typical workflow for the structural confirmation of a novel compound.

In-Depth Look at Complementary Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be crucial.

  • ¹H NMR: Would show the characteristic signals for the methylene (-CH₂-) and methoxy (-OCH₃) protons, as well as the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would provide strong evidence for the substitution pattern.

  • ¹³C NMR: Would reveal the number of unique carbon environments. The chemical shifts would be influenced by the electronegative fluorine and oxygen atoms.

  • ¹⁹F NMR: This is particularly important for fluorinated compounds. The spectrum would show two distinct signals for the two non-equivalent fluorine atoms, and their coupling to each other and to the aromatic protons would be invaluable in confirming their positions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn provides its elemental formula (C₉H₈F₂O₃). This is a critical first step in confirming the identity of the synthesized compound.

Conclusion

The structural confirmation of a molecule like this compound requires a multi-faceted analytical approach. While NMR and mass spectrometry provide essential information about connectivity and composition, single-crystal X-ray diffraction remains the ultimate tool for unambiguous three-dimensional structure determination. The insights gained from a high-quality crystal structure are invaluable for understanding the molecule's properties and for its rational application in drug discovery and materials science.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • Gorelik, T. E., et al. (2020). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. [Link]

  • Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED. (2021). CrystEngComm. [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews. [Link]

  • Hosten, E. C., & Betz, R. (2020). The crystal structure of 2-(2-methoxyphenyl)acetic acid, C9H10O3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Findlater, M., Guzei, I. A., & Bunge, S. D. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • PubChem. Methoxyphenylacetic acid. [Link]

  • An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate. (2019). CrystEngComm. [Link]

  • J&K Scientific LLC. 2-Fluoro-6-methoxyphenylacetic acid. [Link]

Sources

The Fluorine Factor: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenylacetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tool for optimizing molecular properties. This guide provides an in-depth comparative study of fluorinated versus non-fluorinated phenylacetic acids, a common scaffold in numerous biologically active compounds. By examining the nuanced effects of fluorination on physicochemical properties, biological activity, and metabolic stability, we aim to equip researchers with the critical insights needed to make informed decisions in the design and development of next-generation therapeutics.

The Inductive Influence: A Physicochemical Perspective

The introduction of a fluorine atom onto the phenyl ring of phenylacetic acid profoundly alters its electronic properties, primarily through the powerful electron-withdrawing inductive effect. This, in turn, modulates the molecule's acidity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

Fluorination generally leads to an increase in the acidity of the carboxylic acid moiety, resulting in a lower pKa value. The high electronegativity of fluorine pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion upon deprotonation. The magnitude of this effect is dependent on the position of the fluorine atom on the phenyl ring, with the effect diminishing with increasing distance from the carboxylic acid.

Table 1: Comparative Physicochemical Properties of Phenylacetic Acid and its Fluorinated Analogs

Compound NameStructurepKalogP
Phenylacetic AcidC₈H₈O₂4.311.41
2-Fluorophenylacetic AcidC₈H₇FO₂~4.09 (Predicted)1.6 (Computed)[1]
3-Fluorophenylacetic AcidC₈H₇FO₂~4.16 (Predicted)1.45 (Computed)[2]
4-Fluorophenylacetic AcidC₈H₇FO₂4.141.6 (Computed)[1]

Note: Predicted and computed values are estimates and may vary from experimentally determined values.

Lipophilicity (logP)

The impact of fluorination on lipophilicity is more complex. While often considered a lipophilic atom, the substitution of hydrogen with fluorine can lead to either an increase or a decrease in logP, depending on the overall molecular context. In the case of phenylacetic acids, the introduction of a single fluorine atom generally results in a modest increase in lipophilicity.

Modulating Biological Activity: The Impact of Fluorination on Target Interaction

The electronic and conformational changes induced by fluorination can have a significant impact on a molecule's biological activity. These changes can alter binding affinities for target proteins, leading to enhanced potency, selectivity, or a modified pharmacological profile.

A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents. The cytotoxic effects of these compounds were evaluated against various cancer cell lines, with several fluorinated derivatives exhibiting significant activity. For instance, compounds with a nitro moiety on the N-phenyl ring showed greater cytotoxic effects than those with a methoxy group.[3]

Table 2: Comparative Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [3]

CompoundR-group on N-phenylCell LineIC₅₀ (µM)
2b m-NO₂PC3 (Prostate Carcinoma)52
2c p-NO₂PC3 (Prostate Carcinoma)80
Imatinib (control) -PC3 (Prostate Carcinoma)40
2c p-NO₂MCF-7 (Breast Cancer)100
Imatinib (control) -MCF-7 (Breast Cancer)98

Enhancing Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most valuable applications of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. Strategically placing a fluorine atom at a site on the molecule that is susceptible to metabolism by cytochrome P450 (CYP) enzymes can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.

The primary route of metabolism for many aromatic compounds, including phenylacetic acid, is hydroxylation of the aromatic ring, a reaction catalyzed by CYP enzymes.[4][5] By introducing a fluorine atom at a potential site of hydroxylation, this metabolic pathway can be significantly hindered.

Proposed Metabolic Pathway of Phenylacetic Acid and the Impact of Fluorination

The following diagram illustrates the proposed metabolic pathway of phenylacetic acid and how fluorination can alter it. Phenylacetic acid is susceptible to aromatic hydroxylation by CYP enzymes. The introduction of a fluorine atom at the para-position, for example, can block this hydroxylation, forcing metabolism to occur at other positions or through alternative pathways, potentially at a slower rate.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Pathway cluster_fluorinated Fluorinated Pathway Phenylacetic_Acid Phenylacetic Acid Hydroxylated_Metabolite Hydroxylated Metabolite Phenylacetic_Acid->Hydroxylated_Metabolite CYP450 (e.g., CYP2D6, CYP3A4) 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Blocked_Metabolism Metabolism Blocked at para-position 4-Fluorophenylacetic_Acid->Blocked_Metabolism CYP450

Caption: Proposed metabolic pathway of phenylacetic acid and the effect of para-fluorination.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

pka_protocol Start Start Prepare_Sample Prepare 1 mM sample solution in water or a suitable co-solvent. Start->Prepare_Sample Calibrate_pH_Meter Calibrate pH meter with standard buffers (pH 4, 7, 10). Prepare_Sample->Calibrate_pH_Meter Titrate Titrate with a standardized solution of NaOH (e.g., 0.1 M). Calibrate_pH_Meter->Titrate Record_Data Record pH values after each addition of titrant. Titrate->Record_Data Plot_Curve Plot pH vs. volume of titrant added. Record_Data->Plot_Curve Determine_pKa Determine the pKa from the half-equivalence point of the titration curve. Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the phenylacetic acid derivative in high-purity water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, and the aqueous pKa can be extrapolated.

    • Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).

  • Calibration:

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the standardized NaOH solution in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of logP by High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of the octanol-water partition coefficient (logP) using a reversed-phase HPLC method.

logp_protocol Start Start Prepare_Standards Prepare solutions of reference compounds with known logP values. Start->Prepare_Standards HPLC_Analysis Analyze standards and sample by reversed-phase HPLC. Prepare_Standards->HPLC_Analysis Prepare_Sample Prepare a solution of the test compound. Prepare_Sample->HPLC_Analysis Measure_Retention_Time Measure the retention time (tR) for each compound. HPLC_Analysis->Measure_Retention_Time Calculate_k Calculate the capacity factor (k) for each compound. Measure_Retention_Time->Calculate_k Create_Calibration_Curve Plot log k vs. known logP for the standards. Calculate_k->Create_Calibration_Curve Determine_logP Determine the logP of the test compound from its log k and the calibration curve. Create_Calibration_Curve->Determine_logP End End Determine_logP->End

Caption: Workflow for logP determination by HPLC.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of a series of reference compounds with known logP values that span the expected logP of the test compound.

    • Prepare a stock solution of the test compound.

    • Dilute the stock solutions to an appropriate concentration for HPLC analysis in the mobile phase.

  • HPLC Conditions:

    • Use a reversed-phase column (e.g., C18).

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral form.

  • Analysis:

    • Inject the standard solutions and the test compound solution onto the HPLC system.

    • Record the retention time (t_R) for each compound and the dead time (t_0), which can be determined by injecting a non-retained compound (e.g., uracil).

  • Data Analysis:

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

    • Plot the logarithm of the capacity factor (log k) for the standard compounds against their known logP values to generate a calibration curve.

    • Determine the log k of the test compound and use the calibration curve to calculate its logP.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details a common in vitro method to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP450 enzymes.

metabolic_stability_protocol Start Start Prepare_Incubation_Mixture Prepare incubation mixture containing liver microsomes and buffer. Start->Prepare_Incubation_Mixture Add_Test_Compound Add the test compound to the incubation mixture. Prepare_Incubation_Mixture->Add_Test_Compound Initiate_Reaction Initiate the reaction by adding an NADPH-regenerating system. Add_Test_Compound->Initiate_Reaction Incubate_and_Sample Incubate at 37°C and collect samples at various time points. Initiate_Reaction->Incubate_and_Sample Quench_Reaction Quench the reaction in the samples with a cold organic solvent. Incubate_and_Sample->Quench_Reaction Analyze_Samples Analyze the samples by LC-MS/MS to quantify the remaining parent compound. Quench_Reaction->Analyze_Samples Calculate_Half_Life Plot the percentage of remaining compound vs. time and calculate the in vitro half-life (t½). Analyze_Samples->Calculate_Half_Life End End Calculate_Half_Life->End

Caption: Workflow for in vitro metabolic stability assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., human, rat, or mouse), and the test compound at a final concentration typically around 1 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The strategic incorporation of fluorine into the phenylacetic acid scaffold offers a powerful approach to modulate key drug-like properties. Fluorination predictably increases acidity and can be used to fine-tune lipophilicity. Furthermore, it can significantly enhance biological activity and, crucially, improve metabolic stability by blocking CYP450-mediated metabolism. The experimental protocols provided herein offer a robust framework for the systematic evaluation of fluorinated analogs, enabling a data-driven approach to drug design. By understanding and harnessing the "fluorine factor," researchers can accelerate the discovery and development of safer and more effective therapeutics.

References

  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Asadi, M., et al. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(4), 1307–1314. [Link]

  • PubChem. (n.d.). 2-Fluorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluorophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • Obach, R. S., et al. (2006). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 319(2), 467–484. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408. [Link]

  • Avdeef, A. (2012).

Sources

A Comparative Guide to the Synthesis of 2,3-Difluoro-6-methoxyphenylacetic Acid: An In-Depth Technical Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 2,3-Difluoro-6-methoxyphenylacetic acid (CAS 886501-88-8) has emerged as a valuable scaffold in the design of novel therapeutics, owing to the unique electronic properties imparted by its fluorine and methoxy substituents. This guide provides a comprehensive validation of a robust synthetic protocol for this compound, alongside a comparative analysis of alternative strategies. The methodologies presented are grounded in established chemical principles and supported by experimental data to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Phenylacetic Acids in Drug Discovery

Fluorine-containing organic molecules have gained immense importance in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Phenylacetic acid derivatives, in particular, are core components of many non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. The specific substitution pattern of this compound makes it a compelling starting material for the synthesis of complex molecules with potential applications in various therapeutic areas, including as intermediates for MEK inhibitors.[1]

This guide will focus on a validated, multi-step synthesis commencing from a commercially available starting material, and will also explore alternative, plausible synthetic routes, offering a critical comparison of their respective advantages and disadvantages.

Validated Synthesis Protocol: A Multi-Step Approach from 3,4-Difluoroanisole

A reliable and scalable synthesis of this compound has been validated, proceeding through the key intermediate 2,3-difluoro-6-methoxybenzaldehyde. This multi-step pathway, outlined below, utilizes well-understood and high-yielding transformations.

dot

Caption: Validated multi-step synthesis of this compound.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

The synthesis initiates with the ortho-lithiation of 3,4-difluoroanisole, followed by formylation with N,N-dimethylformamide (DMF). This directed ortho-metalation is a highly regioselective and efficient method for the introduction of a formyl group.

Experimental Protocol:

  • A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (THF) and cooled to -75°C under a nitrogen atmosphere.

  • A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise, and the mixture is stirred for 1 hour at -75°C.

  • Anhydrous N,N-dimethylformamide (DMF) is then added slowly, and the reaction is stirred for an additional 10 minutes at -70°C.

  • The reaction is quenched with acetic acid and water, and the product is extracted with diethyl ether.

  • The combined organic layers are washed, dried, and concentrated to yield 2,3-difluoro-6-methoxybenzaldehyde, which can be further purified by recrystallization.[2]

Expected Yield: 95%[2]

Step 2: Reduction to (2,3-Difluoro-6-methoxyphenyl)methanol

The aldehyde is then reduced to the corresponding benzyl alcohol. Sodium borohydride is a mild and selective reducing agent for this transformation.

Experimental Protocol:

  • 2,3-Difluoro-6-methoxybenzaldehyde is dissolved in methanol.

  • Sodium borohydride is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with water, and the methanol is removed under reduced pressure.

  • The product is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the benzyl alcohol.

Step 3: Conversion to 1-(Chloromethyl)-2,3-difluoro-6-methoxybenzene

The benzyl alcohol is converted to the more reactive benzyl chloride, a key intermediate for the subsequent cyanation step. Thionyl chloride is a common and effective reagent for this conversion.

Experimental Protocol:

  • The (2,3-Difluoro-6-methoxyphenyl)methanol is dissolved in dichloromethane (CH2Cl2).

  • The solution is cooled to 0°C, and thionyl chloride is added dropwise.[3]

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[3]

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude benzyl chloride, which is typically used in the next step without further purification.

Step 4: Cyanation to 2-(2,3-Difluoro-6-methoxyphenyl)acetonitrile

The benzyl chloride undergoes nucleophilic substitution with a cyanide salt to form the corresponding benzyl cyanide. This reaction extends the carbon chain by one, a crucial step in forming the phenylacetic acid backbone.

Experimental Protocol:

  • The crude 1-(chloromethyl)-2,3-difluoro-6-methoxybenzene is dissolved in dimethyl sulfoxide (DMSO).

  • Sodium cyanide is added, and the mixture is heated with stirring.

  • The reaction progress is monitored by TLC or gas chromatography (GC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The resulting 2-(2,3-Difluoro-6-methoxyphenyl)acetonitrile can be purified by distillation or chromatography.

Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.

Experimental Protocol:

  • The 2-(2,3-Difluoro-6-methoxyphenyl)acetonitrile is heated at reflux in an aqueous solution of sulfuric acid.

  • The reaction is monitored until the disappearance of the starting material.

  • The mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the final product, this compound. The crude product can be purified by recrystallization.

Comparative Analysis of Alternative Synthetic Routes

While the validated protocol is robust, it is instructive to consider alternative synthetic strategies. Each alternative presents a different set of advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

Synthetic RouteStarting MaterialKey IntermediatesAdvantagesDisadvantages
Validated Protocol 3,4-DifluoroanisoleBenzaldehyde, Benzyl Chloride, Benzyl CyanideHigh-yielding, well-established reactions, scalable.Multi-step process.
Route 2: From 2,3-Difluoro-6-methoxytoluene 2,3-Difluoro-6-methoxytolueneBenzyl Bromide, Benzyl CyanidePotentially shorter route.Benzylic bromination can lack selectivity and use hazardous reagents.
Route 3: Grignard Carboxylation 1-Bromo-2,3-difluoro-6-methoxybenzeneGrignard ReagentDirect introduction of the carboxylic acid group.Grignard reagent formation can be sensitive to moisture and functional group compatibility.[4][5]

dot

Caption: Alternative synthetic pathways to this compound.

Conclusion and Recommendations

The presented multi-step synthesis starting from 3,4-difluoroanisole offers a reliable and high-yielding route to this compound. The individual steps are well-documented for analogous substrates and can be readily adapted and optimized. While alternative routes exist, they may present challenges in terms of selectivity, scalability, or the handling of sensitive reagents. For researchers requiring a dependable and scalable supply of this important building block, the validated protocol is the recommended approach. The detailed experimental guidance provided herein serves as a robust starting point for the successful synthesis and validation of this compound in a laboratory setting.

References

  • Google Patents. Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
  • Google Patents. Method for preparing 2,3-difluoro-6-methoxybenzoic acid. CN105523921A.
  • Filo. Convert the followingBenzyl alcohol to benzyl chloride. [Link]

  • Google Patents. Process for preparing 2,6-dialkylphenylacetic acids. US20210403406A1.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • ChemRxiv. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • Wiley Online Library. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. [Link]

  • Supporting Information. General procedure A1-2. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 2,3-Difluoro-6-methoxyphenylacetic Acid Derivatives as Potential Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with enhanced efficacy and a superior safety profile is a continuous endeavor. Phenylacetic acid derivatives have long been a cornerstone of anti-inflammatory therapy, with diclofenac being a prominent example. This guide delves into the biological evaluation of a promising, yet underexplored, class of compounds: 2,3-Difluoro-6-methoxyphenylacetic acid derivatives. By leveraging data from structurally related analogs, we will project their potential therapeutic value and provide a comprehensive framework for their synthesis and evaluation.

Introduction: The Rationale for Developing Novel Phenylacetic Acid Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.[2]

The development of selective COX-2 inhibitors was a significant step towards mitigating the gastrointestinal side effects associated with non-selective NSAIDs. However, concerns about cardiovascular risks have highlighted the need for new chemical entities with optimized selectivity and safety. The strategic incorporation of fluorine and methoxy groups onto a phenylacetic acid scaffold, as in the case of this compound derivatives, presents an intriguing avenue for modulating the pharmacokinetic and pharmacodynamic properties of these potential drug candidates.

Synthetic Pathways to this compound and Its Derivatives

The synthesis of the core structure, 2,3-difluorophenylacetic acid, can be achieved through various routes. One patented method involves the photohalogenation of 2,3-difluoro toluene to yield 2,3-difluoro benzyl halide, followed by carbonylation to produce the desired acid. While specific syntheses for the 6-methoxy derivatives are not extensively documented in publicly available literature, established organic chemistry principles allow for the postulation of viable synthetic routes for their ester and amide derivatives, which are common prodrug strategies for NSAIDs.

A plausible synthetic approach for these derivatives would involve the initial synthesis of 2,3-difluoro-6-methoxytoluene, which could then be subjected to side-chain bromination followed by conversion to a nitrile and subsequent hydrolysis to yield the this compound. This acid can then be readily converted to its ester or amide derivatives through standard condensation reactions.

The Anticipated Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for phenylacetic acid-based NSAIDs is the inhibition of the COX enzymes. By blocking the active site of these enzymes, they prevent the synthesis of prostaglandins, thereby reducing inflammation and pain. The structural similarities of this compound derivatives to known COX inhibitors strongly suggest that they will also target this pathway. The specific substitutions on the phenyl ring are expected to influence the binding affinity and selectivity for COX-1 versus COX-2.

Figure 1: Proposed mechanism of action via COX inhibition.

A Comparative Look at Biological Activity: Insights from Structural Analogs

Compound/AnalogIn Vivo Anti-Inflammatory Activity (Carrageenan-Induced Edema)In Vivo Analgesic Activity (Writhing Test)In Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)Reference
Diclofenac HighHigh~0.1~0.01~10[2]
Fluorinated Diclofenac Analogs Variable, dependent on fluorine positionPotentGenerally potentPotent, some with increased selectivityVariable[3]
Methoxy-substituted Phenylacetic Acids Moderate to HighModerate to HighVariableVariableVariable[4]
This compound derivatives (Projected) Potentially High Potentially High To be determined To be determined Potentially Selective N/A

The introduction of fluorine atoms to the phenyl ring of diclofenac analogs has been shown to influence metabolic stability and COX inhibitory activity.[3] Similarly, the position of methoxy groups can also modulate the anti-inflammatory and analgesic effects.[4] Based on these structure-activity relationships, it is hypothesized that the 2,3-difluoro substitution pattern in the target compounds could enhance their binding to the COX active site, while the 6-methoxy group may further modulate their electronic and steric properties to optimize activity and selectivity.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of phenylacetic acid derivatives is intricately linked to the nature and position of substituents on the aromatic rings. Key SAR principles derived from studies on related compounds include:

  • Acidic Moiety: The carboxylic acid group is crucial for binding to the active site of COX enzymes.

  • Aromatic Rings: The presence of two twisted aromatic rings, as seen in diclofenac, is a common feature of potent COX inhibitors.

  • Ortho Substitution: Halogen or alkyl groups at the ortho positions of the anilino ring in diclofenac analogs are associated with optimal activity.[2]

  • Fluorine Substitution: The incorporation of fluorine can enhance metabolic stability and, depending on its position, can increase COX-2 selectivity.[3]

  • Methoxy Substitution: The electronic and steric effects of methoxy groups can influence binding affinity and selectivity.

Figure 2: Key structural features influencing biological activity.

Essential Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of this compound derivatives, a series of standardized in vitro and in vivo assays are required.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to evaluate the acute anti-inflammatory effects of novel compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6): vehicle control, positive control (e.g., Diclofenac, 10 mg/kg), and test compound groups (various doses). The test compounds and controls are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity and selectivity of the test compounds against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

  • Reaction Mixture: The reaction mixture contains the enzyme, heme, and the test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) for COX-1 and COX-2 are calculated. The COX-2 selectivity index is then determined (IC50 COX-1 / IC50 COX-2).

Figure 3: A comprehensive workflow for the biological evaluation.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the analysis of structurally similar compounds strongly suggests that this compound derivatives represent a promising class of potential NSAIDs. The strategic placement of difluoro and methoxy substituents on the phenylacetic acid scaffold is anticipated to yield compounds with potent anti-inflammatory and analgesic activities, possibly with an improved COX-2 selectivity profile.

The next critical step is the synthesis and comprehensive biological evaluation of a library of these derivatives. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future studies should focus on elucidating the precise structure-activity relationships, determining the pharmacokinetic profiles, and assessing the gastrointestinal and cardiovascular safety of the most promising candidates. This line of research holds the potential to deliver a new generation of NSAIDs with enhanced therapeutic benefits.

References

  • Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Journal of Medicinal Chemistry, 2021.

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 1986.

  • Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors. Journal of Medicinal Chemistry, 2002.

  • Synthesis, Structure, and Activity of Diclofenac Analogues as Transthyretin Amyloid Fibril Formation Inhibitors. Infoscience, 2002.

  • DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. Journal of Pharmaceutical Research International, 2022.

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 2012.

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 1983.

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry International, 2005.

  • Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry International, 2005.

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. European Journal of Medicinal Chemistry, 2019.

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Medicinal Chemistry Research, 2014.

  • Synthesis and biological evaluation of ortho-phenyl phenylhydroxamic acids containing phenothiazine with improved selectivity for class IIa histone deacetylases. RSC Medicinal Chemistry, 2022.

  • Combined inhibition of FAAH and COX produces enhanced anti-allodynic effects in mouse neuropathic and inflammatory pain models. Pharmacology Biochemistry and Behavior, 2014.

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 2021.

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 2021.

  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][3][5][6]thiadiazole Derivatives. Chemistry of Heterocyclic Compounds, 2022.

  • Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 2021.

  • Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 2009.

  • COX Inhibitors. StatPearls, 2023.

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 2022.

  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 2024.

  • Studies on anti-inflammatory agents. VI. Synthesis and pharmacological properties of 2,3-diarylthiophenes. Chemical & Pharmaceutical Bulletin, 1998.

  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube, 2023.

  • Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance. Molecules, 2012.

Sources

comparing the efficacy of different synthetic routes to 2,3-Difluoro-6-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-6-methoxyphenylacetic acid is a valuable building block in medicinal chemistry and materials science. The unique substitution pattern of the phenyl ring, featuring two vicinal fluorine atoms and a methoxy group, imparts distinct electronic and conformational properties to molecules incorporating this scaffold. The development of efficient and scalable synthetic routes to this compound is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of plausible synthetic strategies for the preparation of this compound, offering detailed experimental insights and a critical evaluation of each route's efficacy.

Strategic Approaches to the Target Molecule

Two primary retrosynthetic disconnections are considered for the synthesis of this compound, each leveraging well-established synthetic transformations. A third, alternative route is also presented for consideration. The key starting material for the primary routes is 2,3-difluoroanisole, which is commercially available.

Route A: Ortho-lithiation and Functionalization

This strategy relies on the powerful directing effect of the methoxy group in an ortho-lithiation reaction to introduce a functional group at the C6 position, which is then elaborated to the acetic acid side chain.

Route B: Friedel-Crafts Acylation followed by the Willgerodt-Kindler Reaction

This classical approach involves the introduction of an acetyl group via Friedel-Crafts acylation, followed by a rearrangement and oxidation to furnish the phenylacetic acid.

Alternative Route C: Arndt-Eistert Homologation of the Corresponding Benzoic Acid

This route offers a method for one-carbon chain extension from the more readily accessible 2,3-difluoro-6-methoxybenzoic acid.

Route A: Synthesis via Ortho-lithiation

This route is arguably the most direct approach, capitalizing on the robust and regioselective nature of directed ortho-metalation (DoM).[1][2][3] The methoxy group in 2,3-difluoroanisole is a potent directing group, facilitating deprotonation at the adjacent C6 position by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce the acetic acid precursor.

Experimental Workflow

Route A Start 2,3-Difluoroanisole Step1 Ortho-lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate1 Aryllithium Intermediate Step1->Intermediate1 Step2 Formylation (DMF, -78 °C to rt) Intermediate1->Step2 Intermediate2 2,3-Difluoro-6-methoxybenzaldehyde Step2->Intermediate2 Step3 Oxidation (KOH, H2O2) Intermediate2->Step3 Intermediate3 2,3-Difluoro-6-methoxybenzoic acid Step3->Intermediate3 Step4 Arndt-Eistert Homologation Intermediate3->Step4 End This compound Step4->End Route B Start 2,3-Difluoroanisole Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate1 2,3-Difluoro-6-methoxyacetophenone Step1->Intermediate1 Step2 Willgerodt-Kindler Reaction (Sulfur, Morpholine) Intermediate1->Step2 Intermediate2 Thioamide Intermediate Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 End This compound Step3->End

Sources

A Spectroscopic Journey: Tracing the Synthesis of 2,3-Difluoro-6-methoxyphenylacetic Acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the precise synthesis and unambiguous characterization of novel compounds are paramount. 2,3-Difluoro-6-methoxyphenylacetic acid stands as a valuable building block in the creation of complex pharmaceutical agents, owing to its unique electronic and structural properties conferred by the fluorine and methoxy substituents on the phenyl ring. This guide provides an in-depth spectroscopic comparison of this compound with its key precursors, offering a detailed analysis of the spectral changes that signify the chemical transformations throughout the synthetic pathway. By understanding the characteristic spectroscopic signatures of each molecule, researchers can effectively monitor reaction progress, confirm the identity of intermediates, and ultimately, validate the purity and structure of the final product.

This guide is structured to provide not just a simple recitation of data, but a logical narrative that follows the synthetic route. We will begin with the starting material, 3,4-difluoroanisole, and spectroscopically track its conversion to the intermediate, 2,3-difluoro-6-methoxybenzaldehyde, and finally to the target molecule, this compound. Each step will be accompanied by a discussion of the expected and observed spectral changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, grounded in the fundamental principles of chemical structure and spectroscopy.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of this compound is a multi-step process that involves the strategic introduction and modification of functional groups on the aromatic ring. The chosen synthetic route, outlined below, is a logical and efficient approach that allows for clear spectroscopic monitoring at each stage.

Synthesis_Pathway Start 3,4-Difluoroanisole Intermediate 2,3-Difluoro-6-methoxybenzaldehyde Start->Intermediate   1. LDA, THF, -75 °C   2. DMF    Final This compound Intermediate->Final   Oxidation   

Caption: Synthetic route to this compound.

Spectroscopic Analysis: A Comparative Approach

The following sections will delve into the detailed spectroscopic analysis of the starting material, the intermediate, and the final product. For each compound, we will present the key spectroscopic data in tabular format for easy comparison, followed by an expert interpretation of the spectra.

3,4-Difluoroanisole: The Starting Point

The synthesis commences with 3,4-difluoroanisole, a commercially available starting material. Its spectroscopic profile provides a baseline for our comparative analysis.

Table 1: Spectroscopic Data for 3,4-Difluoroanisole

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃, 300 MHz) δ 7.05-6.95 (m, 1H), 6.85-6.75 (m, 2H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 152.0 (dd, J=245, 12 Hz), 148.5 (dd, J=245, 12 Hz), 117.0 (dd, J=18, 6 Hz), 112.5 (d, J=18 Hz), 105.0 (d, J=3 Hz), 56.0
FT-IR (neat) 3050-2850 cm⁻¹ (C-H), 1620, 1510 cm⁻¹ (C=C aromatic), 1280-1240 cm⁻¹ (C-O-C), 1180-1100 cm⁻¹ (C-F)
Mass Spectrometry (EI) m/z 144 (M⁺), 129, 101

Interpretation:

  • ¹H NMR: The proton NMR spectrum is characterized by the aromatic protons appearing as complex multiplets due to fluorine-proton coupling, and a sharp singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum shows the characteristic large carbon-fluorine coupling constants for the carbons directly attached to fluorine. The methoxy carbon appears as a single peak.

  • FT-IR: The infrared spectrum displays the typical C-H stretching frequencies for the aromatic ring and the methoxy group, along with strong absorptions corresponding to the aromatic C=C bonds, the C-O-C ether linkage, and the C-F bonds.

  • Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 144, consistent with the molecular weight of 3,4-difluoroanisole.

2,3-Difluoro-6-methoxybenzaldehyde: The Intermediate

The introduction of the formyl group via ortho-lithiation and formylation with dimethylformamide (DMF) leads to the formation of 2,3-difluoro-6-methoxybenzaldehyde. This transformation is clearly evidenced by the appearance of new spectroscopic signals.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [1]

  • A solution of diisopropylamine in anhydrous THF is cooled to -75 °C.

  • n-Butyllithium is added dropwise to form a lithium diisopropylamide (LDA) solution.

  • A solution of 3,4-difluoroanisole in anhydrous THF is added slowly to the LDA solution at -75 °C, and the mixture is stirred for 1 hour.

  • Anhydrous N,N-dimethylformamide (DMF) is then added dropwise at -75 °C.

  • The reaction mixture is stirred for an additional 30 minutes before being quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,3-difluoro-6-methoxybenzaldehyde.

Table 2: Spectroscopic Data for 2,3-Difluoro-6-methoxybenzaldehyde

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (CDCl₃, 300 MHz) δ 10.35 (s, 1H), 7.20 (ddd, J=9.0, 7.5, 5.0 Hz, 1H), 6.90 (t, J=9.0 Hz, 1H), 3.95 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ 188.0 (d, J=3 Hz), 154.0 (dd, J=250, 10 Hz), 149.0 (dd, J=250, 10 Hz), 125.0 (dd, J=15, 5 Hz), 118.0 (d, J=15 Hz), 115.0, 56.5
FT-IR (neat) 3050-2850 cm⁻¹ (C-H), 2820, 2720 cm⁻¹ (C-H aldehyde), 1690 cm⁻¹ (C=O), 1610, 1490 cm⁻¹ (C=C aromatic), 1280-1240 cm⁻¹ (C-O-C), 1180-1100 cm⁻¹ (C-F)
Mass Spectrometry (EI) m/z 172 (M⁺), 171, 143, 115

Interpretation:

  • ¹H NMR: The most significant change is the appearance of a singlet at approximately 10.35 ppm, which is the characteristic chemical shift for an aldehyde proton. The aromatic region also shows a shift in the pattern and chemical shifts of the protons due to the new substituent.

  • ¹³C NMR: The presence of the aldehyde is confirmed by the signal around 188 ppm, corresponding to the carbonyl carbon. The substitution pattern on the aromatic ring also leads to changes in the chemical shifts and coupling constants of the aromatic carbons.

  • FT-IR: The IR spectrum now shows a strong absorption band around 1690 cm⁻¹, characteristic of the C=O stretching vibration of the aldehyde. The C-H stretching of the aldehyde proton can also be observed as two weak bands around 2820 and 2720 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak shifts to m/z 172, reflecting the addition of a formyl group (CHO) to the starting material.

This compound: The Final Product

Proposed Experimental Protocol: Synthesis of this compound (via Arndt-Eistert Homologation)

  • Acid Chloride Formation: 2,3-Difluoro-6-methoxybenzoic acid (obtained by oxidation of the corresponding aldehyde) is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride.

  • Diazoketone Formation: The crude acid chloride is dissolved in an inert solvent like diethyl ether and reacted with a solution of diazomethane (CH₂N₂) at 0 °C.

  • Wolff Rearrangement: The resulting diazoketone is then treated with a silver oxide (Ag₂O) catalyst in the presence of water to induce the Wolff rearrangement, which, after hydrolysis of the intermediate ketene, yields this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Characteristic Peaks/Signals
¹H NMR (CDCl₃, 300 MHz) δ 10-12 (br s, 1H), 7.10-6.90 (m, 2H), 3.90 (s, 3H), 3.65 (s, 2H)
¹³C NMR (CDCl₃, 75 MHz) δ 176.0, 153.0 (dd, J=248, 11 Hz), 149.5 (dd, J=248, 11 Hz), 124.0 (dd, J=14, 4 Hz), 116.0 (d, J=16 Hz), 114.0, 56.2, 40.0
FT-IR (KBr) 3300-2500 cm⁻¹ (O-H broad), 3050-2850 cm⁻¹ (C-H), 1710 cm⁻¹ (C=O), 1615, 1495 cm⁻¹ (C=C aromatic), 1280-1240 cm⁻¹ (C-O-C), 1180-1100 cm⁻¹ (C-F)
Mass Spectrometry (ESI-) m/z 201 (M-H)⁻

Predicted Spectroscopic Interpretation:

  • ¹H NMR: The aldehyde proton signal will be replaced by a broad singlet in the downfield region (10-12 ppm), characteristic of a carboxylic acid proton. A new singlet will appear around 3.65 ppm, corresponding to the methylene (-CH₂-) protons of the acetic acid moiety.

  • ¹³C NMR: The aldehyde carbonyl carbon signal will be replaced by a carboxylic acid carbonyl signal around 176 ppm. A new peak corresponding to the methylene carbon will appear around 40 ppm.

  • FT-IR: The sharp aldehyde C=O stretch will be replaced by a broader and slightly shifted C=O stretch for the carboxylic acid at around 1710 cm⁻¹. A very broad O-H stretching band will dominate the region from 3300 to 2500 cm⁻¹.

  • Mass Spectrometry: In negative ion mode electrospray ionization (ESI-), the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 201.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of this compound with its synthetic precursors, 3,4-difluoroanisole and 2,3-difluoro-6-methoxybenzaldehyde. By systematically analyzing the changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each stage of the synthesis, we can clearly identify the chemical transformations occurring. The disappearance of starting material signals and the emergence of new, characteristic peaks provide unequivocal evidence for the successful formation of the intermediate and the final product. While experimental data for the final product was not available, the predicted spectroscopic features, grounded in established principles, offer a reliable guide for its characterization. This detailed spectroscopic roadmap serves as an invaluable tool for researchers, enabling them to confidently navigate the synthesis and characterization of this important fluorinated building block.

References

  • PubChem. 3,4-Difluoroanisole. [Link]

  • Organic Syntheses. Phenylacetic acid. [Link]

  • NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

  • Royal Society of Chemistry. Recent advances in the Willgerodt–Kindler reaction. [Link]

Sources

A Comparative Guide to the Preclinical Evaluation of Novel Compounds Derived from 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. This guide provides a comprehensive, prospective framework for the synthesis, in vitro evaluation, and in vivo assessment of a new class of compounds derived from the 2,3-Difluoro-6-methoxyphenylacetic acid scaffold. While this specific scaffold is not yet widely reported in existing literature, its structural motifs—a difluorinated phenyl ring and a methoxy group—are present in numerous biologically active molecules, suggesting significant therapeutic potential. This guide, therefore, serves as a predictive blueprint for investigating these novel derivatives, primarily focusing on their potential as anti-inflammatory and anti-cancer agents.

The rationale for exploring this scaffold is rooted in the established roles of fluorine and methoxy substitutions in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability, and improve binding affinity to target proteins. The methoxy group can influence solubility and also serve as a key interaction point within a protein's binding pocket. This guide will detail the hypothetical synthesis of these compounds and propose a rigorous, multi-tiered screening cascade to elucidate their therapeutic promise.

Part 1: Proposed Synthesis of this compound and Its Derivatives

A potential synthetic pathway is outlined below. This proposed scheme is based on methodologies reported for similar phenylacetic acid derivatives.[1][2][3]

Synthetic_Pathway A 2,3-Difluoroanisole B 1-(Bromomethyl)-2,3-difluoro-6-methoxybenzene A->B Bromination C 2,3-Difluoro-6-methoxybenzonitrile B->C Cyanation D This compound C->D Hydrolysis E Amide/Ester Derivatives D->E Derivatization

Caption: Proposed synthesis of this compound derivatives.

Once the parent acid is synthesized, a library of derivatives can be generated by targeting the carboxylic acid functional group. Standard coupling reactions can be employed to create a diverse set of amides and esters, allowing for a systematic exploration of the structure-activity relationship (SAR).

Part 2: A Prospective In Vitro Screening Cascade

A tiered in vitro screening approach is essential to efficiently identify promising lead compounds. The following sections detail proposed assays for evaluating the anti-inflammatory and anti-cancer potential of the synthesized derivatives.

Initial Anti-Inflammatory Screening

The initial screen for anti-inflammatory activity will focus on cell-based assays that measure key inflammatory mediators.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Cell Treatment : Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.[4]

  • Stimulation : Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5]

  • Cytokine Measurement : After 24 hours, the supernatant is collected, and the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using ELISA kits.[5]

Data Presentation: Comparative IC50 Values for Cytokine Inhibition

Compound IDDerivative TypeTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cytotoxicity (CC50 in µM)
DFMPA-001Methyl EsterProspective DataProspective DataProspective Data
DFMPA-002Ethyl AmideProspective DataProspective DataProspective Data
DFMPA-003Phenyl AmideProspective DataProspective DataProspective Data
CelecoxibReferenceLiterature ValueLiterature ValueLiterature Value

The causality behind this experimental choice lies in its ability to mimic a key aspect of the inflammatory cascade. LPS, a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of cytokines that drive inflammation. By measuring the inhibition of TNF-α and IL-6, we can directly assess the anti-inflammatory potential of our compounds. A cytotoxicity assay is run in parallel to ensure that the observed cytokine reduction is not due to cell death.

Initial Anti-Cancer Screening

For the initial anti-cancer evaluation, a broad screening against a panel of cancer cell lines is recommended to identify any selective anti-proliferative activity.

Experimental Protocol: Cancer Cell Line Viability Assay

  • Cell Lines : A diverse panel of human cancer cell lines should be selected, representing various cancer types (e.g., breast, lung, colon, prostate).[6][7][8]

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the test compounds for 72 hours.

  • Viability Assessment : Cell viability is assessed using a standard MTT or resazurin-based assay.

Data Presentation: Comparative GI50 Values across Cancer Cell Lines

Compound IDDerivative TypeMDA-MB-231 (Breast) GI50 (µM)A549 (Lung) GI50 (µM)HCT116 (Colon) GI50 (µM)
DFMPA-001Methyl EsterProspective DataProspective DataProspective Data
DFMPA-002Ethyl AmideProspective DataProspective DataProspective Data
DFMPA-003Phenyl AmideProspective DataProspective DataProspective Data
DoxorubicinReferenceLiterature ValueLiterature ValueLiterature Value

This high-throughput screening approach allows for the rapid identification of compounds with potent and potentially selective anti-cancer activity.[9][10] The data generated will guide the selection of lead candidates for further mechanistic studies.

Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Synthesized Derivatives B Anti-Inflammatory Assays (e.g., LPS-induced cytokine release) A->B C Anti-Cancer Assays (e.g., Cell line panel screen) A->C D Lead Candidate Identification B->D C->D E Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) D->E F Xenograft Models of Cancer (e.g., Subcutaneous tumor implantation) D->F G Efficacy & Toxicity Assessment E->G F->G

Caption: Proposed preclinical evaluation workflow for novel compounds.

Part 3: Prospective In Vivo Evaluation

Promising candidates identified from the in vitro screens should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

In Vivo Anti-Inflammatory Models

The carrageenan-induced paw edema model is a well-established and robust method for evaluating acute anti-inflammatory activity.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model : Male Wistar rats are used.

  • Compound Administration : Test compounds are administered orally at various doses. A reference drug, such as indomethacin, is used as a positive control.

  • Induction of Inflammation : One hour after compound administration, a sub-plantar injection of carrageenan is given into the right hind paw.

  • Measurement of Edema : Paw volume is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

Data Presentation: Comparative Efficacy in Paw Edema Model

Compound IDDose (mg/kg)Max. Inhibition of Edema (%)Ulcerogenic Index
DFMPA-Lead 110Prospective DataProspective Data
DFMPA-Lead 130Prospective DataProspective Data
Indomethacin10Literature ValueLiterature Value

The rationale for this model is its relevance to prostaglandin-mediated inflammation, a common target for anti-inflammatory drugs. The inclusion of an ulcerogenic index assessment is crucial for evaluating the gastrointestinal safety of the compounds, a major drawback of many current NSAIDs.[13]

In Vivo Anti-Cancer Models

For anti-cancer evaluation, cell line-derived xenograft (CDX) models in immunodeficient mice are a standard and reliable platform.[14][15][16][17]

Experimental Protocol: Subcutaneous Xenograft Model

  • Animal Model : Immunodeficient mice (e.g., nude or SCID) are used.

  • Tumor Implantation : Human cancer cells (selected based on in vitro sensitivity) are injected subcutaneously into the flank of the mice.[17]

  • Compound Treatment : Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with the test compound, vehicle, or a standard-of-care agent.

  • Efficacy Assessment : Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed.

Data Presentation: Comparative Tumor Growth Inhibition

Compound IDDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
DFMPA-Lead 220Prospective DataProspective Data
DFMPA-Lead 250Prospective DataProspective Data
Paclitaxel10Literature ValueLiterature Value

This model provides crucial information on the in vivo efficacy and tolerability of the lead compounds. The data on tumor growth inhibition and changes in body weight are key indicators of therapeutic potential and systemic toxicity, respectively.[18]

Part 4: Conclusion and Future Directions

This guide presents a prospective yet comprehensive and scientifically grounded framework for the investigation of novel compounds derived from this compound. By following the proposed synthetic and screening strategies, researchers can systematically evaluate the therapeutic potential of this unexplored chemical space. The unique electronic properties conferred by the difluoro and methoxy substitutions hold the promise of yielding compounds with improved potency, selectivity, and pharmacokinetic profiles. The data generated from these studies will be instrumental in establishing structure-activity relationships and identifying lead candidates for further preclinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Dozens of anti-cancer compounds revealed by screening existing drugs. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Xenograft Models. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [Link]

  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. [Link]

  • Bioactivity of Natural Compounds: From Plants to Humans. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. [Link]

  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
  • United States P
  • Prepar
  • Process for the preparation of an optically active (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
  • Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus. [Link]

  • Preparation method of methoxyphenylacetic acid.
  • Industrial preparation method of 2,3-difluorophenyl acetic acid.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][19]-thiazepin-3(2H)-one. [Link]

  • Formulations of polybasic drugs to reduce multi-organ toxicity.
  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]

  • Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 2,3-Difluoro-6-methoxyphenylacetic acid requires a disposal protocol that is not only compliant with regulations but also grounded in a thorough understanding of the compound's chemical properties and associated risks. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a complete understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar phenylacetic acid derivatives provide a strong basis for a conservative risk assessment. The primary hazards are associated with its acidic nature and potential irritant effects.

Table 1: Hazard Profile based on Analogous Compounds

Hazard Classification GHS Hazard Statement Rationale and Precautionary Measures
Serious Eye Irritation/Damage H318/H319: Causes serious eye damage/irritation.[1][2] The carboxylic acid moiety can cause significant irritation or burns to the eyes. Always wear safety goggles and, for larger quantities or splash risks, a face shield.[3]
Skin Irritation H315: Causes skin irritation. Prolonged contact can lead to skin irritation. Chemical-resistant gloves are mandatory.[3]

| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of the dust or aerosols should be avoided. All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.[3] |

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

Appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The causality is clear: PPE serves as the primary barrier between the researcher and potential chemical exposure.

  • Eye Protection: Chemical splash goggles are required at all times. For tasks with a higher risk of splashing, such as neutralization or handling larger volumes, a face shield should be worn in addition to goggles.[3][4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard lab coat is required to protect against incidental contact.[3]

  • Respiratory Protection: While not typically required for small quantities handled in a fume hood, a NIOSH-approved respirator may be necessary if dusts or aerosols are generated outside of a ventilated enclosure.

Section 3: The Disposal Decision Workflow

The correct disposal path for this compound is determined by its concentration and the presence of other hazardous contaminants. This decision-making process is critical for ensuring both safety and regulatory compliance.

DisposalWorkflow Start Waste Generated: This compound Decision1 Is the waste contaminated with other hazardous materials (e.g., heavy metals, solvents)? Start->Decision1 Decision2 Is the aqueous solution concentration < 10%? Decision1->Decision2 No ProtocolB Protocol B: Dispose of as Hazardous Waste Decision1->ProtocolB Yes Decision2->ProtocolB No ProtocolA Protocol A: Neutralize for Drain Disposal (Check Local Regulations First!) Decision2->ProtocolA Yes

Caption: Disposal decision workflow for this compound waste.

Section 4: Step-by-Step Disposal Protocols

Based on the workflow above, follow the appropriate protocol below.

Protocol A: Neutralization and Drain Disposal of Dilute, Uncontaminated Aqueous Solutions (<10%)

This procedure is permissible only if allowed by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.[3][5] The principle is to convert the corrosive acid into a non-hazardous salt solution with a neutral pH.

  • Work Area Setup: Perform all steps inside a certified chemical fume hood. Ensure a spill kit is readily available.[3]

  • Prepare Neutralizing Agent: Create a saturated solution of sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide. A weak base like sodium bicarbonate is preferred as it mitigates the risk of a runaway exothermic reaction.

  • Dilution: If not already dilute, slowly add the acidic waste solution to a large volume of cold water in a suitably large beaker to dissipate heat.

  • Slow Neutralization: While stirring the diluted acid solution, slowly add the basic neutralizing agent. Be prepared for gas evolution (carbon dioxide) if using bicarbonate. Monitor the pH of the solution continuously using pH paper or a calibrated pH meter.[6]

  • Target pH: Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 8.0.[3]

  • Final Disposal: Once neutralized, the solution can be poured down the drain, followed by a copious amount of water (at least 20 parts water to 1 part neutralized solution) to ensure complete flushing.[3][4]

Protocol B: Collection and Disposal of Concentrated or Contaminated Waste

All concentrated, solid, or contaminated forms of this compound must be disposed of as hazardous chemical waste.[3][5]

  • Container Selection: Select a designated hazardous waste container that is leak-proof and chemically compatible.[3][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[3] Do not use metal containers due to the risk of corrosion.[7]

  • Waste Segregation: It is critical to segregate this organic acid waste. Do not mix it with bases, oxidizing agents, or inorganic acids (e.g., hydrochloric or sulfuric acid) in the same container to prevent dangerous chemical reactions.[3][8]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid abbreviations.

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Corrosive," "Irritant").[3]

  • Accumulation: Keep the waste container securely capped at all times, except when adding waste.[5][10] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[5][10]

  • Container Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[7]

  • Arrange for Pickup: Once the container is full, or if the waste has been accumulated for an extended period (regulations may vary, but partially filled containers can often be stored up to one year), contact your institution's EHS department to arrange for pickup and final disposal by a licensed hazardous waste vendor.[3][5] A full container must be removed from the SAA within three days.[5]

Section 5: Spill Management

In the event of a spill, the cleanup materials must be disposed of as hazardous waste.

  • Minor Spills: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial acid spill kit.[3] Do not use combustible materials like paper towels to absorb the pure compound.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris. Place it in a sealed, properly labeled hazardous waste container and dispose of it according to Protocol B.[3]

  • Large Spills: For large spills, evacuate the area immediately and follow your institution's emergency procedures.[3]

Section 6: Regulatory Context and Compliance

In the United States, the management and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Your institution's EHS department is the primary resource for ensuring compliance with all federal, state, and local regulations. Always consult their specific guidelines, as they are tailored to your location and facility.

Conclusion

The proper disposal of this compound is a multi-step process that begins with a thorough risk assessment and culminates in compliant, documented waste removal. By understanding the chemical principles behind the procedures—from the necessity of PPE to the logic of waste segregation and the chemistry of neutralization—researchers can ensure a safe laboratory environment and protect the broader community and ecosystem.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available from: [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12). Available from: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-02-27). Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: 40 CFR Part 261. Available from: [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. Available from: [Link]

  • EHSO Manual 2025-2026 - Hazardous Waste. University of Oklahoma Health Sciences Center. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available from: [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 2,3-Difluoro-6-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 2,3-Difluoro-6-methoxyphenylacetic acid, a halogenated aromatic carboxylic acid, presents a specific set of handling requirements to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in an understanding of the compound's potential hazards. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, thereby fostering a culture of proactive risk mitigation.

Hazard Analysis: A Tale of Two Functional Groups

The potential risks associated with this compound stem from the combined properties of a carboxylic acid and a halogenated aromatic compound.

Carboxylic Acid Moiety: Carboxylic acids are known to be corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1] The acidity of the carboxylic group necessitates protection against direct contact.

Halogenated Aromatic Moiety: Halogenated aromatic hydrocarbons as a class of compounds are associated with a range of toxic effects, including irritation to the eyes, mucous membranes, and lungs.[2] Some halogenated organic compounds can be absorbed through the skin and may exhibit moderate to high toxicity upon inhalation.[3][4] The presence of fluorine atoms can also influence the compound's reactivity and metabolic pathways.

Based on these characteristics, the primary hazards of this compound are anticipated to be:

  • Skin and eye irritation or corrosion.

  • Respiratory tract irritation upon inhalation of dust or aerosols.

  • Potential for systemic toxicity through skin absorption or inhalation.

Core PPE Requirements: A Multi-layered Defense

A risk-based approach is essential for selecting the appropriate PPE for handling this compound.[5] The following table summarizes the minimum and task-specific PPE recommendations.

Body PartMinimum PPE RequirementRecommended for High-Risk Operations*Justification
Eyes/Face Safety glasses with side shieldsChemical splash goggles and a face shieldProtects against accidental splashes and airborne particles.[6][7][8] Goggles provide a seal around the eyes, and a face shield offers an additional barrier for the entire face during activities with a higher splash potential.[6][8]
Hands Nitrile or butyl rubber glovesDouble-gloving with nitrile glovesNitrile and butyl rubber offer good resistance to a range of chemicals, including acids.[9][10] Double-gloving provides an extra layer of protection and is recommended when handling larger quantities or for prolonged tasks.[6]
Body Laboratory coatChemical-resistant apron over a lab coatA lab coat protects clothing and skin from minor spills and splashes.[11][12] A chemical-resistant apron should be worn over the lab coat during procedures with a significant risk of splashes, such as when transferring large volumes.[12]
Respiratory Work in a certified chemical fume hoodNIOSH-approved respirator with appropriate cartridgesA chemical fume hood is the primary engineering control to minimize inhalation exposure.[13] If there is a risk of generating dust or aerosols outside of a fume hood, a respirator is necessary to protect against inhalation of harmful particles.[9][10][14]
Feet Closed-toe shoesChemical-resistant bootsClosed-toe shoes made of a non-porous material protect against spills.[5][6] Chemical-resistant boots are advisable for large-scale operations or during spill cleanup.[8]

*High-Risk Operations include handling large quantities, heating the substance, generating dusts or aerosols, and cleaning up spills.

Procedural Guidance: Donning, Doffing, and Disposal

The efficacy of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing PPE are designed to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Donning_Start Start LabCoat 1. Lab Coat Donning_Start->LabCoat Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves Donning_End Enter Lab Gloves->Donning_End Doffing_Start Exit Lab Gloves_Doff 1. Gloves Doffing_Start->Gloves_Doff Goggles_Doff 2. Goggles/Face Shield Gloves_Doff->Goggles_Doff LabCoat_Doff 3. Lab Coat Goggles_Doff->LabCoat_Doff Respirator_Doff 4. Respirator (if required) LabCoat_Doff->Respirator_Doff WashHands 5. Wash Hands Respirator_Doff->WashHands Doffing_End End WashHands->Doffing_End

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Have a chemical spill kit readily accessible.

  • Donning PPE: Follow the donning sequence outlined in the workflow diagram. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations of this compound within the fume hood to minimize inhalation exposure.

    • Use appropriate tools (spatulas, weigh boats) to handle the solid material, avoiding the generation of dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Securely seal all containers of the compound.

    • Decontaminate the work surface within the fume hood.

  • Doffing PPE: Follow the doffing sequence outlined in the workflow diagram. The principle is to remove the most contaminated items first.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[12]

Disposal Plan: Managing Contaminated Waste

All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.

  • Gloves, weigh boats, and other contaminated disposables: Place these items in a designated, labeled hazardous waste bag inside the fume hood.

  • Empty containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Spill cleanup materials: All materials used to clean up a spill of the compound must be placed in a sealed, labeled hazardous waste container.

Conclusion: A Commitment to Safety

The responsible handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. This commitment to safety is not merely a procedural obligation but a cornerstone of scientific integrity and professional excellence.

References

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. [Link]

  • National Institutes of Health. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment (PPE) Toolkit - OneLab REACH. [Link]

  • National Institutes of Health. Mechanism of action of toxic halogenated aromatics. [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • National Institutes of Health. (2023). Perspective on halogenated organic compounds. [Link]

  • National Institutes of Health. Chemical Safety Guide, 5th Ed. [Link]

  • The University of Oklahoma Health Sciences Center. Personal Protective Equipment - EHSO Manual 2025-2026. [Link]

  • OSHAcademy. Chapter 19 PERSONAL PROTECTIVE EQUIPMENT (PPE). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.